2-Hydrazinylisonicotinic acid
Description
Properties
IUPAC Name |
2-hydrazinylpyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c7-9-5-3-4(6(10)11)1-2-8-5/h1-3H,7H2,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWRFHRBNLUGPHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10650358 | |
| Record name | 2-Hydrazinylpyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10650358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887589-25-5 | |
| Record name | 2-Hydrazinylpyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10650358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Chemical Properties of 2-Hydrazinylisonicotinic Acid and its Analogue, Isonicotinic Acid Hydrazide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical properties of 2-hydrazinylisonicotinic acid. Due to the limited availability of specific experimental data for this compound, this document leverages extensive information on the closely related and well-characterized compound, isonicotinic acid hydrazide (isoniazid), as a primary reference. The data presented for isonicotinic acid hydrazide offers valuable insights and a comparative baseline for researchers working with this compound and other derivatives.
Physicochemical Properties
The fundamental physicochemical properties of this compound and isonicotinic acid hydrazide are summarized below. These parameters are crucial for understanding the compound's behavior in various experimental and physiological conditions.
| Property | This compound | Isonicotinic Acid Hydrazide (Isoniazid) |
| Molecular Formula | C₆H₇N₃O₂[1] | C₆H₇N₃O[2][3][4][5] |
| Molecular Weight | 153.14 g/mol [1] | 137.14 g/mol [2][4][5][6] |
| CAS Number | 887589-25-5[1] | 54-85-3[2][3] |
| Appearance | Solid[1] | White to off-white crystalline powder[2][3][7] |
| Melting Point | Not available | 170-174 °C[2][3][4][7] |
| Solubility | Not available | Water: 140 mg/mL (25 °C)[4][6][8]; Alcohol: Soluble[4][6]; Ether, Benzene: Practically insoluble[6] |
| logP | Not available | -0.7[6][9] |
| pKa | Not available | 1.82 (at 20 °C)[10] |
| Storage | Inert atmosphere, 2-8°C[2] | Room temperature, in a dry, cool, and well-ventilated place[9] |
Spectroscopic Data
Detailed spectroscopic data is essential for the structural elucidation and purity assessment of this compound and its analogues.
Mass Spectrometry
The mass spectrum of isonicotinic acid hydrazide shows characteristic fragmentation patterns.
| Compound | Key Mass Spectral Peaks (m/z) |
| Isonicotinic Acid Hydrazide | 137 (M+), 106, 78[5][10] |
Infrared (IR) Spectroscopy
The IR spectrum of isonicotinic acid hydrazide reveals the presence of key functional groups. A reference spectrum is available and conforms to the expected structure[3][11].
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocols
Synthesis of Isonicotinic Acid Hydrazide
A common and efficient method for the synthesis of isonicotinic acid hydrazide involves the reaction of an isonicotinate ester or isonicotinamide with hydrazine hydrate.
Materials:
-
Isonicotinamide
-
Hydrazine hydrate
-
C1 to C3 alcohol (e.g., methanol, ethanol)
-
Reflux apparatus
-
Distillation apparatus
Procedure:
-
Dissolve isonicotinamide in a suitable C1 to C3 alcohol.
-
Add hydrazine hydrate to the solution.
-
Reflux the reaction mixture for several hours.
-
After the reaction is complete, distill off the alcohol to isolate the crude product.
-
The resulting solid can be further purified by recrystallization.
This process is reported to yield isonicotinic acid hydrazide in high purity (>99%) and yield (>95%)[14][15][16].
Analytical Methods for Quantification
Several analytical methods are available for the determination of isonicotinic acid hydrazide in various matrices.
-
Titrimetric Methods: Direct titration with N-bromosuccinimide or potassium bromate can be used for quantification[17][18][19][20].
-
Spectrophotometric Methods: UV-Vis spectrophotometry can be employed for the determination of isonicotinic acid hydrazide, often after a derivatization step[21].
-
High-Performance Liquid Chromatography (HPLC): HPLC methods provide a sensitive and specific means of quantifying isonicotinic acid hydrazide and its metabolites in biological fluids and pharmaceutical formulations[10].
Biological Activity and Signaling Pathways
Isonicotinic acid hydrazide is a cornerstone in the treatment of tuberculosis. Its mechanism of action involves its activation by the mycobacterial catalase-peroxidase enzyme (KatG) to form an isonicotinoyl radical. This radical then covalently adducts with NAD(H), and the resulting complex inhibits the activity of InhA, an enoyl-acyl carrier protein reductase, which is essential for the synthesis of mycolic acids, a critical component of the mycobacterial cell wall[1][22].
The following diagram illustrates the activation and mechanism of action of isonicotinic acid hydrazide.
Caption: Activation and inhibitory pathway of Isonicotinic Acid Hydrazide.
Logical Workflow for Synthesis and Analysis
The following diagram outlines a general workflow for the synthesis and subsequent analysis of isonicotinic acid hydrazide, which can be adapted for this compound.
Caption: General workflow for synthesis and analysis.
References
- 1. Isonicotinic Acid Hydrazide Conversion to Isonicotinyl-NAD by Catalase-peroxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Isonicotinic acid hydrazide, 99% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. Isonicotinic acid hydrazide, 99% | Fisher Scientific [fishersci.ca]
- 5. Isoniazid [webbook.nist.gov]
- 6. Isoniazid | C6H7N3O | CID 3767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Isonicotinic Acid Hydrazide | 54-85-3 | TCI AMERICA [tcichemicals.com]
- 8. chembk.com [chembk.com]
- 9. fishersci.com [fishersci.com]
- 10. repositorio.unesp.br [repositorio.unesp.br]
- 11. spectrabase.com [spectrabase.com]
- 12. NICOTINIC ACID HYDRAZIDE(553-53-7) 1H NMR spectrum [chemicalbook.com]
- 13. NICOTINIC ACID HYDRAZIDE(553-53-7) IR Spectrum [chemicalbook.com]
- 14. EP1575921B1 - Process for the synthesis of isonicotinic acid hydrazide - Google Patents [patents.google.com]
- 15. EP1575921A1 - Process for the synthesis of isonicotinic acid hydrazide - Google Patents [patents.google.com]
- 16. WO2004056778A1 - Process for the synthesis of isonicotinic acid hydrazide - Google Patents [patents.google.com]
- 17. tandfonline.com [tandfonline.com]
- 18. scribd.com [scribd.com]
- 19. deepdyve.com [deepdyve.com]
- 20. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 21. atsjournals.org [atsjournals.org]
- 22. wjbphs.com [wjbphs.com]
The Core Mechanism of Action of Isonicotinic Acid Hydrazide (Isoniazid): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isonicotinic acid hydrazide (isoniazid, INH) remains a cornerstone of first-line therapy against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. Despite its simple chemical structure, INH possesses a complex mechanism of action that has been the subject of extensive research. This technical guide provides an in-depth exploration of the molecular intricacies of INH action, from its initial activation to its ultimate bactericidal effects. We present a consolidated view of the key enzymatic players, the biochemical pathways affected, and the quantitative parameters that define its efficacy. Detailed experimental protocols for cornerstone assays and visual pathway diagrams are included to facilitate further research and drug development efforts in this critical area.
The Prodrug Activation Cascade
Isoniazid is a prodrug, meaning it is inactive upon administration and requires bioactivation within the mycobacterial cell to exert its therapeutic effect.[1] This activation is a critical first step in its mechanism of action and a common locus for the development of drug resistance.
The primary enzyme responsible for the activation of INH is a catalase-peroxidase enzyme encoded by the katG gene in Mycobacterium tuberculosis.[1][2] KatG is a bifunctional enzyme that, in addition to activating INH, plays a role in protecting the bacterium from oxidative stress.[3] The activation process is thought to involve the oxidation of INH by KatG, in the presence of an oxidizing agent, to form a highly reactive isonicotinoyl radical.[4][5] This radical is a key intermediate that initiates the downstream inhibitory effects of the drug. Mutations in the katG gene that impair or abolish the enzyme's ability to activate INH are the most common cause of high-level isoniazid resistance in clinical isolates of Mtb.[6][7] There is also evidence to suggest that host enzymes, such as myeloperoxidase found in neutrophils, may contribute to the activation of INH.[8]
The Primary Molecular Target: InhA and Mycolic Acid Synthesis
The isonicotinoyl radical generated by KatG activation does not act alone. It rapidly reacts with the nicotinamide adenine dinucleotide (NAD⁺) cofactor to form a covalent INH-NAD adduct.[4][9] This adduct is the primary active form of the drug and the potent inhibitor of the enoyl-acyl carrier protein (ACP) reductase, known as InhA.[10][11]
InhA is a critical enzyme in the mycobacterial fatty acid synthase II (FAS-II) system.[1] This pathway is responsible for the elongation of long-chain fatty acids that are the precursors to mycolic acids.[12] Mycolic acids are unique, long-chain α-alkyl, β-hydroxy fatty acids that are the hallmark of the mycobacterial cell wall, providing a crucial structural and permeability barrier.[10] The INH-NAD adduct binds tightly to the active site of InhA, blocking its ability to reduce its substrate, a trans-2-enoyl-ACP.[11] This inhibition of InhA effectively halts the synthesis of mycolic acids, leading to a loss of cell wall integrity and ultimately, bacterial cell death.[1][12] The bactericidal activity of isoniazid is most pronounced against actively dividing mycobacteria, which are heavily reliant on robust cell wall synthesis.[1]
While InhA is considered the primary target of isoniazid, some studies have suggested that other enzymes in the mycolic acid biosynthesis pathway, such as the β-ketoacyl ACP synthase (KasA), may also be affected.[13][14]
Quantitative Data
The following tables summarize key quantitative data related to the efficacy and mechanism of action of isoniazid.
Table 1: Minimum Inhibitory Concentrations (MIC) of Isoniazid against Mycobacterium tuberculosis
| M. tuberculosis Strain | Genotype | MIC Range (µg/mL) | Reference(s) |
| H37Rv (susceptible) | Wild-type | 0.016 - 0.06 | [15][16] |
| Clinical Isolates | INH-susceptible | 0.03 - 0.06 | [16] |
| Clinical Isolates | inhA promoter mutation | 0.25 - 2.0 | [16] |
| Clinical Isolates | katG S315T mutation | 4.0 - 16.0 | [16] |
| Clinical Isolates | katG + inhA promoter mutations | 8.0 - 64.0 | [16] |
Table 2: Half-Maximal Inhibitory Concentration (IC₅₀) of Activated Isoniazid (INH-NAD adduct) and Direct Inhibitors against InhA
| Inhibitor | IC₅₀ (µM) | Reference(s) |
| Isoniazid (as INH-NAD adduct) | ~0.0546 | [14] |
| GSK138 | 0.04 | [7] |
| NITD-916 | Not specified for enzyme, but potent cellular activity | [5] |
Table 3: Kinetic Parameters of Wild-Type M. tuberculosis KatG
| Activity | Substrate | Kₘ (mM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Reference(s) |
| Catalase | H₂O₂ | 3.16 | 272.3 | 8.62 x 10⁴ | [17] |
| Peroxidase | o-dianisidine | 0.25 | 49.0 | 1.99 x 10⁵ | [17] |
Experimental Protocols
Protocol 1: KatG Activity Assay (Spectrophotometric)
This protocol describes a method to determine the catalase and peroxidase activities of KatG.
A. Catalase Activity
-
Principle: The catalase activity is measured by monitoring the decrease in absorbance at 240 nm due to the decomposition of hydrogen peroxide (H₂O₂).
-
Reagents:
-
50 mM Potassium Phosphate buffer, pH 7.0.
-
30 mM Hydrogen Peroxide (H₂O₂) solution (prepare fresh).
-
Purified KatG enzyme solution.
-
-
Procedure:
-
In a UV-transparent cuvette, add 950 µL of 50 mM Potassium Phosphate buffer.
-
Add 50 µL of 30 mM H₂O₂ solution and mix.
-
Initiate the reaction by adding a small volume of the purified KatG enzyme solution.
-
Immediately monitor the decrease in absorbance at 240 nm for 2-3 minutes at 25°C.
-
Calculate the rate of H₂O₂ decomposition using the molar extinction coefficient of H₂O₂ (ε₂₄₀ = 43.6 M⁻¹cm⁻¹).
-
B. Peroxidase Activity
-
Principle: The peroxidase activity is determined by measuring the oxidation of a chromogenic substrate, such as o-dianisidine, in the presence of a peroxide.
-
Reagents:
-
50 mM Potassium Phosphate buffer, pH 7.0.
-
10 mM o-dianisidine solution (in a suitable solvent, protect from light).
-
20 mM tert-butyl hydroperoxide.
-
Purified KatG enzyme solution.
-
-
Procedure:
-
In a cuvette, prepare a reaction mixture containing 50 mM Potassium Phosphate buffer, 0.1 mM o-dianisidine, and 20 mM tert-butyl hydroperoxide.
-
Initiate the reaction by adding the purified KatG enzyme solution.
-
Monitor the increase in absorbance at 460 nm for 3-5 minutes at 25°C.
-
Calculate the rate of o-dianisidine oxidation using its molar extinction coefficient (ε₄₆₀ = 11,300 M⁻¹cm⁻¹).
-
Protocol 2: InhA Enzymatic Inhibition Assay
This protocol is for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against purified InhA enzyme.[13]
-
Principle: The assay monitors the oxidation of NADH to NAD⁺, which results in a decrease in absorbance at 340 nm.
-
Reagents:
-
Assay buffer: 30 mM PIPES, 150 mM NaCl, pH 6.8.
-
Purified recombinant InhA enzyme.
-
NADH.
-
2-trans-dodecenoyl-CoA (DD-CoA) or other suitable enoyl-ACP reductase substrate.
-
Test compound dissolved in DMSO.
-
-
Procedure:
-
In a 96-well UV-transparent microplate, perform serial dilutions of the test compound in the assay buffer. Ensure the final DMSO concentration is consistent (e.g., 1%). Include control wells with buffer and DMSO only.
-
Add NADH to each well to a final concentration of 250 µM.
-
Add the substrate, DD-CoA, to each well to a final concentration of 25 µM.
-
Initiate the reaction by adding purified InhA enzyme to each well to a final concentration of 10-100 nM.
-
Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-30 minutes at 25°C using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
-
Protocol 3: Analysis of Mycolic Acid Synthesis via Radiolabeling and TLC
This protocol describes the analysis of mycolic acid synthesis in whole mycobacterial cells using a radiolabeled precursor.[13]
-
Principle: Inhibition of mycolic acid synthesis is assessed by measuring the incorporation of a radiolabeled precursor, such as [1-¹⁴C] acetic acid, into mycolic acids.
-
Reagents and Materials:
-
Mycobacterium tuberculosis culture.
-
Test compound.
-
[1-¹⁴C] acetic acid.
-
Saponification reagent (e.g., 15% tetrabutylammonium hydroxide).
-
Methyl iodide.
-
Dichloromethane.
-
Silica gel TLC plates.
-
TLC developing solvent (e.g., petroleum ether:diethyl ether, 9:1 v/v).
-
Phosphorimager or X-ray film.
-
-
Procedure:
-
Grow M. tuberculosis to mid-log phase and expose the culture to different concentrations of the test compound for a defined period (e.g., 24 hours). Include an untreated control.
-
Add [1-¹⁴C] acetic acid to each culture and incubate for a further 8-24 hours to allow for metabolic labeling.
-
Harvest the bacterial cells by centrifugation and wash with PBS.
-
Perform saponification of the cell pellet to release mycolic acids.
-
Extract the mycolic acids with an organic solvent.
-
Methylate the mycolic acids to form mycolic acid methyl esters (MAMEs) using methyl iodide.
-
Extract the MAMEs with dichloromethane.
-
Spot the extracted MAMEs onto a silica gel TLC plate.
-
Develop the TLC plate using an appropriate solvent system.
-
Visualize the radiolabeled MAMEs using a phosphorimager or by exposing the TLC plate to X-ray film. Inhibition of mycolic acid synthesis will be observed as a dose-dependent decrease in the intensity of the MAME bands.
-
Signaling Pathways and Experimental Workflows
Caption: Isoniazid activation and mechanism of action pathway.
Caption: Experimental workflow for KatG activity assays.
Caption: Experimental workflow for the InhA inhibition assay.
References
- 1. Isoniazid-resistance conferring mutations in Mycobacterium tuberculosis KatG: Catalase, peroxidase, and INH-NADH adduct formation activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Inducing vulnerability to InhA inhibition restores isoniazid susceptibility in drug-resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Contribution of direct InhA inhibitors to novel drug regimens in a mouse model of tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Exploring the Structure and Function of the Mycobacterial KatG Protein Using trans-Dominant Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Rapid Kinetic Microassay for Catalase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Isoniazid-Induced Transient High-Level Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Isoniazid Resistance in Mycobacterium tuberculosis Is a Heterogeneous Phenotype Composed of Overlapping MIC Distributions with Different Underlying Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Isoniazid Activation Defects in Recombinant Mycobacterium tuberculosis Catalase-Peroxidase (KatG) Mutants Evident in InhA Inhibitor Production - PMC [pmc.ncbi.nlm.nih.gov]
The Synthesis of Isonicotinic Acid Hydrazide Derivatives: A Technical Guide for Drug Development Professionals
An In-depth Whitepaper on Core Synthetic Strategies, Experimental Protocols, and Biological Evaluation
Introduction
Isonicotinic acid hydrazide (isoniazid, INH) has been a cornerstone in the treatment of tuberculosis (TB) for decades, primarily due to its potent bactericidal activity against Mycobacterium tuberculosis.[1] Its mechanism of action involves the inhibition of mycolic acid synthesis, an essential component of the mycobacterial cell wall.[2] Isoniazid is a prodrug that is activated by the mycobacterial catalase-peroxidase enzyme, KatG.[2][3] The activated form then covalently binds to NAD(H) to form an adduct that inhibits the enoyl-acyl carrier protein reductase (InhA), leading to the disruption of mycolic acid production and subsequent bacterial cell death.[2][3]
However, the emergence of drug-resistant strains of M. tuberculosis necessitates the development of novel antitubercular agents.[1] The modification of the isoniazid scaffold to create new derivatives is a prominent strategy to overcome resistance, enhance efficacy, and improve the pharmacological profile.[1] This technical guide provides a comprehensive overview of the synthesis of isonicotinic acid hydrazide derivatives, detailing key experimental protocols, presenting quantitative data, and visualizing synthetic pathways.
Core Synthetic Methodologies
The primary route for synthesizing a vast library of isoniazid derivatives is through the condensation of the terminal hydrazine nitrogen with various electrophilic reagents, most commonly aldehydes and ketones, to form hydrazones (Schiff bases). Other strategies include the acylation of the hydrazine moiety and the formation of hybrid molecules by linking isoniazid to other pharmacophores.
Synthesis of Isonicotinoyl Hydrazones (Schiff Bases)
The formation of isonicotinoyl hydrazones is a robust and widely employed method for generating isoniazid derivatives.[1] This reaction involves the condensation of the primary amine of the hydrazide group of isoniazid with the carbonyl group of an aldehyde or ketone.[1]
General Reaction Scheme:
Isoniazid + Aldehyde/Ketone → Isonicotinoyl Hydrazone + Water
This reaction is typically carried out in a suitable solvent, such as ethanol or methanol, and can be catalyzed by a few drops of glacial acetic acid.[1] The reaction mixture is often heated to reflux to drive the reaction to completion.[4][5]
Synthesis of Isoniazid-Pyridazinone Derivatives
Another synthetic approach involves the reaction of isoniazid with 4-oxobutanoic acid derivatives to form isoniazid-based pyridazinones (IBPs).[6] This method aims to protect the hydrazine unit of isoniazid, which can potentially improve its metabolic stability and clinical benefits.[6]
Synthesis of Hybrid Molecules
Molecular hybridization involves covalently linking two or more pharmacophores to create a single molecule with potentially enhanced or synergistic biological activity.[7][8] Isoniazid has been conjugated with various bioactive moieties, such as pyrazinoic acid and ciprofloxacin derivatives, to develop new chemical entities that may target multiple pathways in M. tuberculosis.[7]
Experimental Protocols
General Protocol for the Synthesis of Isonicotinoyl Hydrazones
This protocol outlines a general procedure for the synthesis of isonicotinoyl hydrazones from isoniazid and an appropriate aldehyde or ketone.[1]
Materials:
-
Isonicotinic acid hydrazide (Isoniazid, INH)
-
Substituted aldehyde or ketone
-
Ethanol or Methanol (solvent)
-
Glacial acetic acid (catalyst, optional)
-
Appropriate glassware for reflux and filtration
-
Stirring apparatus and heating mantle
Procedure:
-
In a round-bottom flask, dissolve one molar equivalent of isoniazid in a minimal amount of ethanol or methanol.[1]
-
To this solution, add one molar equivalent of the desired aldehyde or ketone, also dissolved in a minimal amount of the same solvent.[1]
-
(Optional) Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[1]
-
Heat the reaction mixture to reflux and stir for a period ranging from a few hours to overnight.[1][4] Reaction progress can be monitored by thin-layer chromatography (TLC).[4][5]
-
After completion, the reaction mixture is cooled, and the resulting solid product is collected by filtration.[2]
-
The crude product is washed with cold solvent and can be purified by recrystallization from a suitable solvent like ethanol.[2]
Protocol for the Synthesis of an Isoniazid-Pyridazinone (IBP) Derivative
This protocol is adapted from the synthesis of IBP19.[6]
Materials:
-
Isonicotinic acid hydrazide (Isoniazid, INH)
-
4-(5-chloro-2-hydroxy-4-methylphenyl)-4-oxobutanoic acid
-
Ethanol
-
Whatman filter paper
Procedure:
-
A solution of isoniazid (0.01 mole) and 4-(5-chloro-2-hydroxy-4-methylphenyl)-4-oxobutanoic acid (0.01 mole) in 50 ml of ethanol is refluxed for four hours.[6]
-
A solid forms during the reaction, which is filtered while hot using a Whatman filter paper to obtain the product (IBP19).[6]
-
The product is then recrystallized from ethanol.[6]
Data Presentation
The following tables summarize quantitative data for a selection of synthesized isonicotinic acid hydrazide derivatives.
Table 1: Physicochemical Properties of Selected Isoniazid Derivatives
| Compound ID | Derivative Type | Yield (%) | Melting Point (°C) | Molecular Formula | Reference |
| 1a | Hydrazone | - | - | - | [2] |
| 1b | Hydrazone | - | - | - | [2] |
| 1c | Hydrazone | - | - | - | [2] |
| SIH1 | Hydrazone-Sulfonate Ester | - | 210-211 | C₁₉H₁₄ClN₃O₄S | [9] |
| - | Piperazine-containing Hydrazone | 48 | 292-293 | C₂₃H₂₃ClN₅O | [10] |
| - | Piperazine-containing Hydrazone | 47 | 302-303 | C₂₄H₂₃F₃N₅O | [10] |
| - | Piperazine-containing Hydrazone | - | - | C₂₅H₂₈N₅O | [10] |
Table 2: Antitubercular Activity of Selected Isoniazid Derivatives against M. tuberculosis H37Rv
| Compound ID | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Inhibitory Concentration (MIC) (mM) | Reference |
| 1(a) | < 7.8 | - | [2] |
| 1(b) | < 7.8 | - | [2] |
| 1(c) | 15.6 | - | [2] |
| Isoniazid-isatin hydrazone 7 | - | 0.017 | [11] |
| Rifampicin (Control) | - | 0.048 | [11] |
| INH-POA hybrid 21a | 2 | - | [7] |
| CPF derivative 16 | 16 | - | [7] |
Visualization of Pathways and Workflows
Isoniazid Mechanism of Action
The following diagram illustrates the activation of isoniazid and its inhibitory effect on mycolic acid synthesis.
Caption: Mechanism of action of isoniazid in Mycobacterium tuberculosis.
General Workflow for Synthesis and Evaluation of Isoniazid Derivatives
This diagram outlines the typical workflow from the synthesis of isoniazid derivatives to their biological evaluation.
Caption: General workflow for the synthesis and evaluation of isoniazid derivatives.
Conclusion
The synthesis of isonicotinic acid hydrazide derivatives remains a highly active and promising area of research in the quest for new antitubercular agents. The straightforward and versatile chemistry of isoniazid, particularly the reactivity of its hydrazide group, allows for the generation of large and diverse libraries of new compounds. The formation of hydrazones is a particularly fruitful approach. The continued exploration of novel derivatives, guided by structure-activity relationship studies and a deeper understanding of the mechanisms of resistance, is crucial for the development of the next generation of therapies to combat tuberculosis. This guide provides a foundational understanding of the key synthetic methodologies and evaluation pathways for researchers and drug development professionals in this critical field.
References
- 1. benchchem.com [benchchem.com]
- 2. ijsdr.org [ijsdr.org]
- 3. Biological and Biochemical Evaluation of Isatin-Isoniazid Hybrids as Bactericidal Candidates against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Discovery of New Isoniazid Derivatives As Anti-tubercular Agents: In Silico Studies, Synthesis, and In Vitro Activity Evaluation – Oriental Journal of Chemistry [orientjchem.org]
- 7. Facile Synthesis and Antimycobacterial Activity of Isoniazid, Pyrazinamide and Ciprofloxacin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, computational studies, antimycobacterial and antibacterial properties of pyrazinoic acid–isoniazid hybrid conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03380G [pubs.rsc.org]
- 9. Isoniazid Linked to Sulfonate Esters via Hydrazone Functionality: Design, Synthesis, and Evaluation of Antitubercular Activity [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Isoniazid-Isatin Hydrazone Derivatives: Synthesis, Antitubercular Activity and Molecular Docking Studies | Trends in Sciences [tis.wu.ac.th]
An In-depth Technical Guide to the Physicochemical Properties of 2-Hydrazinylisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of 2-Hydrazinylisonicotinic acid. Given the limited availability of specific experimental data for this compound, this document also presents comparative data for structurally related molecules to offer a broader context. Furthermore, it outlines standard experimental protocols for the determination of key physicochemical parameters, serving as a valuable resource for researchers initiating studies on this and similar novel chemical entities.
Core Physicochemical Properties of this compound
At present, detailed experimental data for this compound is not extensively available in peer-reviewed literature. The following table summarizes the fundamental properties that have been identified from chemical supplier databases.
| Property | Value | Source |
| CAS Number | 887589-25-5 | Chemical Supplier Data |
| Molecular Formula | C₆H₇N₃O₂ | Chemical Supplier Data |
| Molecular Weight | 153.14 g/mol | Chemical Supplier Data |
| Physical State | Solid | Chemical Supplier Data |
Comparative Physicochemical Data of Related Compounds
To provide a predictive context for the properties of this compound, the following table presents experimental data for structurally similar compounds: isonicotinic acid, isoniazid (a hydrazide derivative), 2-chloronicotinic acid, and 2-aminonicotinic acid.
Disclaimer: The following data is for comparative and illustrative purposes only and does not represent the experimental values for this compound.
| Property | Isonicotinic Acid | Isoniazid | 2-Chloronicotinic Acid | 2-Aminonicotinic Acid |
| Melting Point (°C) | 310-315[1] | 171.4[2] | 176-178 | 295-300 (decomposes)[3] |
| Water Solubility | 5.2 g/L (20°C)[1] | ~140 g/L (25°C)[2] | Sparingly soluble[4] | Limited solubility[3] |
| pKa | 1.77 | 1.82[2] | 2.07 (Predicted) | 2.94 (Predicted) |
| logP | - | -0.64[2] | 0.988 (Predicted) | - |
Experimental Protocols for Physicochemical Characterization
This section details the standard methodologies for determining the key physicochemical properties of a novel organic compound such as this compound.
Melting Point Determination
The melting point of a solid is the temperature at which it transitions to a liquid state. It is a crucial indicator of purity, with pure compounds typically exhibiting a sharp melting range.
Methodology: Capillary Method
-
A small, finely powdered sample of the compound is packed into a thin-walled capillary tube, sealed at one end.[5]
-
The capillary tube is placed in a heating apparatus (e.g., a Mel-Temp apparatus or a Thiele tube) along with a calibrated thermometer.
-
The sample is heated slowly, at a rate of approximately 1-2°C per minute, near the expected melting point.[6]
-
The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has liquefied (completion of melting) are recorded as the melting range.[7]
Aqueous Solubility Determination
Aqueous solubility is a critical parameter, particularly in drug development, as it influences absorption and bioavailability.
Methodology: High-Performance Liquid Chromatography (HPLC)-Based Method
-
An excess amount of the solid compound is added to a known volume of purified water in a sealed vial.
-
The resulting suspension is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
The suspension is then filtered to remove the undissolved solid.
-
The concentration of the dissolved compound in the clear filtrate is determined using a validated HPLC method with a suitable calibration curve.
pKa Determination
The acid dissociation constant (pKa) quantifies the strength of an acid in a solution.
Methodology: Potentiometric Titration
-
A precise amount of the compound is dissolved in a suitable solvent, typically water or a co-solvent system if the compound has low aqueous solubility.
-
A standardized solution of a strong base (e.g., NaOH) is incrementally added to the solution of the compound.
-
The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.
-
The pKa is determined from the resulting titration curve, often as the pH at which half of the compound has been neutralized.
Partition Coefficient (logP) Determination
The partition coefficient (logP) is a measure of a compound's lipophilicity and is defined as the ratio of its concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.
Methodology: Shake-Flask Method
-
A known amount of the compound is dissolved in a biphasic system of n-octanol and water.
-
The mixture is shaken vigorously to facilitate the partitioning of the compound between the two phases until equilibrium is reached.
-
The two phases are then separated.
-
The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Illustrative Spectroscopic Data (of Isoniazid)
Disclaimer: The following spectra are for Isoniazid (CAS 54-85-3), a structurally related compound, and are provided for illustrative purposes to indicate the expected spectral features for a molecule with a similar isonicotinoyl hydrazide core. These are not the spectra of this compound.
Infrared (IR) Spectrum
The IR spectrum provides information about the functional groups present in a molecule. Key expected peaks for a structure similar to this compound would include C=O stretching (amide), N-H stretching and bending (amine and amide), and C=C and C=N stretching (pyridine ring).
A representative IR spectrum for isoniazid shows characteristic peaks around 1653 cm⁻¹ (C=O stretch), and in the regions of 1541-1621 cm⁻¹ and 3100-3300 cm⁻¹ for the pyridine ring and N-H vibrations, respectively.[8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms within a molecule.
-
¹H NMR: For a compound like this compound, one would expect to see distinct signals for the protons on the pyridine ring and the protons of the hydrazinyl and carboxylic acid groups. A representative ¹H NMR spectrum of isoniazid in DMSO-d₆ shows signals for the pyridine protons typically between 7.7 and 8.8 ppm, and exchangeable protons for the NH and NH₂ groups.[10][11][12]
-
¹³C NMR: The ¹³C NMR spectrum would show distinct signals for each unique carbon atom. For a structure like this compound, this would include the carbons of the pyridine ring and the carbonyl carbon of the carboxylic acid. A ¹³C NMR spectrum of isoniazid in DMSO-d₆ shows the pyridine ring carbons in the range of 121-151 ppm and the carbonyl carbon around 164 ppm.[13][14]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide information about the structure of a molecule through its fragmentation pattern.
For a compound with the molecular formula C₆H₇N₃O₂, the high-resolution mass spectrum would show a molecular ion peak corresponding to its exact mass. The fragmentation pattern would likely involve the loss of fragments such as COOH, NHNH₂, and cleavage of the pyridine ring. The mass spectrum of isoniazid shows a prominent molecular ion peak at m/z 137, corresponding to its molecular weight.[2][15]
Visualizations
Potential Synthetic Pathway
The following diagram illustrates a plausible synthetic route for this compound, starting from 2-chloroisonicotinic acid.
Caption: A potential synthesis route for this compound.
General Experimental Workflow for Physicochemical Characterization
This diagram outlines a typical workflow for the comprehensive physicochemical characterization of a new chemical entity.
Caption: General workflow for physicochemical characterization of a new compound.
References
- 1. Isonicotinic Acid CAS 55-22-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. repositorio.unesp.br [repositorio.unesp.br]
- 3. nbinno.com [nbinno.com]
- 4. 2-Chloro Nicotinic Acid – N.S.CHEMICALS [nschemicals.in]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 7. byjus.com [byjus.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Isoniazid(54-85-3) 1H NMR [m.chemicalbook.com]
- 11. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, DMSO-d6, experimental) (HMDB0015086) [hmdb.ca]
- 12. ovid.com [ovid.com]
- 13. Human Metabolome Database: 13C NMR Spectrum (1D, 15.08 MHz, DMSO-d6, experimental) (HMDB0015086) [hmdb.ca]
- 14. 1H and 13C NMR characterization of hemiamidal isoniazid-NAD(H) adducts as possible inhibitors of InhA reductase of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Multifaceted Biological Activity of Isonicotinic Acid Hydrazide Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activities of isonicotinic acid hydrazide (isoniazid, INH) and its derivatives. Isonicotinic acid hydrazide, a cornerstone in the treatment of tuberculosis for decades, continues to be a subject of intense research due to its potent antimycobacterial properties and the potential of its derivatives to overcome drug resistance and exhibit a broader spectrum of pharmacological effects. This document delves into the core mechanism of action, resistance pathways, and the diverse biological activities of these compounds, supported by quantitative data, detailed experimental protocols, and visual diagrams of key processes.
Core Mechanism of Action: Antitubercular Activity
Isoniazid is a prodrug, meaning it requires activation within the target organism to exert its therapeutic effect.[1][2] Its primary target is Mycobacterium tuberculosis, the causative agent of tuberculosis. The activation and subsequent inhibitory action of isoniazid involve a multi-step process targeting the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[1][3]
The key steps in isoniazid's mechanism of action are:
-
Activation: Isoniazid is activated by the mycobacterial catalase-peroxidase enzyme, KatG.[1][2] This activation process converts isoniazid into a reactive isonicotinic acyl radical.[1]
-
Adduct Formation: The isonicotinic acyl radical spontaneously couples with nicotinamide adenine dinucleotide (NADH) to form a nicotinoyl-NAD adduct.[1]
-
Enzyme Inhibition: This nicotinoyl-NAD complex binds tightly to the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the fatty acid synthase II (FAS-II) system.[1][3]
-
Mycolic Acid Synthesis Inhibition: The binding of the adduct to InhA blocks the natural enoyl-AcpM substrate, thereby inhibiting the synthesis of mycolic acids.[1] The disruption of mycolic acid production compromises the integrity of the mycobacterial cell wall, leading to bacterial cell death.[4]
A range of radicals, including nitric oxide, are produced during the KatG-mediated activation of isoniazid, which also contribute to its antimycobacterial effects.[1][5] While highly effective against rapidly dividing mycobacteria, isoniazid is bacteriostatic against slow-growing organisms.[1]
Signaling Pathway of Isoniazid Action
Caption: Mechanism of action of Isoniazid against Mycobacterium tuberculosis.
Mechanisms of Resistance
The emergence of isoniazid-resistant M. tuberculosis strains poses a significant threat to global health. Resistance primarily arises from mutations in the genes involved in isoniazid's activation and target pathways.[6]
The most common mechanisms of resistance include:
-
Mutations in the katG gene: Point mutations in the katG gene are the primary cause of high-level isoniazid resistance.[6][7] These mutations can lead to a failure to activate the prodrug, rendering it ineffective.[6][8]
-
Mutations in the inhA gene: Mutations in the structural gene for InhA or its promoter region can lead to overexpression of the InhA protein or reduced affinity for the nicotinoyl-NAD adduct, resulting in low-level resistance.[7][9]
-
Mutations in other genes: Mutations in other genes such as ahpC, kasA, and ndh have also been associated with isoniazid resistance, often in conjunction with katG mutations.[6][10]
Broader Biological Activities of Isonicotinic Acid Hydrazide Derivatives
Beyond their well-established antitubercular activity, derivatives of isonicotinic acid hydrazide, particularly hydrazones and metal complexes, have demonstrated a wide range of other biological activities.
Antibacterial and Antifungal Activity
Numerous studies have reported the synthesis of isonicotinic acid hydrazide derivatives with significant activity against various Gram-positive and Gram-negative bacteria, as well as fungal species.[11][12] These compounds often exhibit enhanced antimicrobial properties compared to the parent isoniazid molecule.[13]
Hydrazide-hydrazones, formed by the condensation of isonicotinic acid hydrazide with various aldehydes and ketones, represent a particularly promising class of antimicrobial agents.[11][14] Metal complexes of isonicotinic acid hydrazide and its derivatives have also shown potent antibacterial and antifungal activities.[13][15]
Anticancer Activity
Several isonicotinic acid hydrazide derivatives have been investigated for their potential as anticancer agents.[16][17] Studies have shown that some of these compounds exhibit significant cytotoxic activity against various human cancer cell lines.[17] The structure-activity relationship analyses indicate that the nature and position of substituents on the aromatic ring play a crucial role in their anticancer potency.[17]
Other Pharmacological Activities
Derivatives of isonicotinic acid hydrazide have also been explored for a variety of other pharmacological effects, including:
Quantitative Data on Biological Activity
The following tables summarize the quantitative data on the biological activity of various isonicotinic acid hydrazide compounds from the cited literature.
Table 1: Antitubercular Activity of Isoniazid Derivatives against M. tuberculosis H37Rv
| Compound/Derivative | MIC (µg/mL) | Reference |
| Isoniazid (INH) | 3.125 | [19] |
| IBP19 | 1.562 | [19] |
| IBP21 | 1.562 | [19] |
| IBP22 | 1.562 | [19] |
| IBP29 | 1.562 | [19] |
| Isatin hydrazide 8b | 12.5 | [20] |
| Isatin hydrazide 8c | 6.25 | [20] |
Table 2: Antibacterial Activity of Isonicotinic Acid Hydrazide-Hydrazones
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Hydrazide-hydrazone 15 | S. aureus ATCC 6538 | 1.95 - 7.81 | [11] |
| Hydrazide-hydrazone 15 | S. epidermidis ATCC 12228 | 1.95 - 7.81 | [11] |
| Hydrazide-hydrazone 15 | B. subtilis ATCC 6633 | 1.95 - 7.81 | [11] |
| Compound 19 | E. coli | 12.5 | [11] |
| Compound 19 | S. aureus | 6.25 | [11] |
Table 3: Cytotoxicity of Isoniazid Hydrazone Derivatives against Human Cancer Cell Lines
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| Doxorubicin (Reference) | Various | - | [17] |
| Isoniazid Derivatives (various) | Various | 0.61 - 3.36 | [17] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for evaluating the biological activity of isonicotinic acid hydrazide compounds.
Determination of Minimum Inhibitory Concentration (MIC)
a) Broth Macrodilution Method using BACTEC MGIT 960 System
This method is used to determine the in vitro activity of compounds against M. tuberculosis.[21][22]
-
Preparation of Inoculum: A suspension of the M. tuberculosis strain is prepared and adjusted to a standard turbidity.
-
Compound Dilution: The test compounds are serially diluted to achieve a range of concentrations (e.g., 0.03125 to 128 µM).[21]
-
Inoculation: Mycobacterial Growth Indicator Tubes (MGIT) are inoculated with 0.8 mL of OADC (oleic acid, albumin, dextrose, catalase) supplement, 0.1 mL of the compound at the desired concentration, and 0.5 mL of the strain suspension.[21]
-
Incubation: The inoculated tubes are incubated at 37°C in the BACTEC MGIT 960 instrument.
-
Monitoring Growth: Bacterial growth is monitored continuously by the instrument.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that inhibits the growth of the mycobacteria.
b) Microplate Alamar Blue Assay (MABA)
This colorimetric assay is a common method for assessing the antimycobacterial activity of compounds.[19][20]
-
Preparation of Microplates: 96-well microplates are prepared with serial dilutions of the test compounds in a suitable broth medium.
-
Inoculation: Each well is inoculated with a standardized suspension of M. tuberculosis.
-
Incubation: The plates are incubated for a defined period (e.g., 7 days) at 37°C.
-
Addition of Alamar Blue: A solution of Alamar Blue (resazurin) is added to each well.
-
Re-incubation: The plates are incubated for an additional period (e.g., 24 hours).
-
Reading Results: The color change from blue (no growth) to pink (growth) is observed visually or measured using a microplate reader at excitation and emission wavelengths of 530 nm and 590 nm, respectively.[19] The MIC is the lowest concentration of the compound that prevents the color change.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is used to assess the cytotoxic effects of compounds on mammalian cell lines.[21][22]
-
Cell Seeding: Human cell lines (e.g., HepG2 liver cells) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).[21]
-
MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized by adding a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Determination: The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve.[21]
Experimental Workflow for Antimicrobial Screening
Caption: A typical workflow for the screening and evaluation of new isonicotinic acid hydrazide derivatives.
Conclusion
Isonicotinic acid hydrazide and its derivatives remain a vital area of research in the quest for new and effective therapeutic agents. While isoniazid's primary role is in the treatment of tuberculosis, the diverse biological activities of its derivatives, including broad-spectrum antimicrobial and anticancer properties, highlight their potential for wider pharmacological applications. The continued exploration of the structure-activity relationships, coupled with robust experimental evaluation, will be crucial in harnessing the full therapeutic potential of this versatile class of compounds. This guide provides a foundational understanding for researchers and professionals engaged in the discovery and development of novel drugs based on the isonicotinic acid hydrazide scaffold.
References
- 1. Isoniazid - Wikipedia [en.wikipedia.org]
- 2. Isoniazid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Mechanism of action of Isoniazid_Chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms of isoniazid resistance in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | In vitro modeling of isoniazid resistance mechanisms in Mycobacterium tuberculosis H37Rv [frontiersin.org]
- 8. journals.asm.org [journals.asm.org]
- 9. Mechanisms of isoniazid resistance in Mycobacterium tuberculosis: enzymatic characterization of enoyl reductase mutants identified in isoniazid-resistant clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchwithrutgers.com [researchwithrutgers.com]
- 11. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New hydrazide-hydrazones of isonicotinic acid: synthesis, lipophilicity and in vitro antimicrobial screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ftstjournal.com [ftstjournal.com]
- 14. researchgate.net [researchgate.net]
- 15. asianpubs.org [asianpubs.org]
- 16. researchgate.net [researchgate.net]
- 17. Biological Evaluation of Isoniazid Derivatives as an Anticancer Class - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Discovery of New Isoniazid Derivatives As Anti-tubercular Agents: In Silico Studies, Synthesis, and In Vitro Activity Evaluation – Oriental Journal of Chemistry [orientjchem.org]
- 20. Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In vitro Evaluation of Isoniazid Derivatives as Potential Agents Against Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | In vitro Evaluation of Isoniazid Derivatives as Potential Agents Against Drug-Resistant Tuberculosis [frontiersin.org]
The Discovery and History of Isoniazid: A Technical Guide
Isoniazid (isonicotinic acid hydrazide, INH), a cornerstone in the treatment of tuberculosis (TB), represents a landmark in the history of antimicrobial chemotherapy. First synthesized in 1912, its profound efficacy against Mycobacterium tuberculosis remained undiscovered for four decades. This guide provides a detailed exploration of the discovery, synthesis, mechanism of action, and historical development of isoniazid, tailored for researchers, scientists, and drug development professionals.
Discovery and Historical Development
The journey of isoniazid from a laboratory curiosity to a frontline anti-TB drug is a compelling narrative of serendipity and systematic investigation.
Initial Synthesis
Isoniazid was first synthesized in 1912 by Hans Meyer and his doctoral student Josef Mally at the German University in Prague.[1][2] Their work, part of a broader investigation into pyridinecarboxylic acid hydrazides, involved reacting ethyl isonicotinate with hydrazine hydrate. The resulting compound, isonicotinic acid hydrazide, was characterized and its melting point recorded at 163°C, but its biological properties were not investigated at the time.[1] For nearly 40 years, the compound remained an obscure chemical entity.[3]
The Serendipitous Discovery of Antitubercular Activity
The discovery of isoniazid's potent antitubercular activity in the early 1950s occurred nearly simultaneously and independently in three pharmaceutical companies: Hoffmann-La Roche, the Squibb Institute for Medical Research, and Bayer AG.[1][2][3] This flurry of research was spurred by several preceding findings. In the 1940s, the structurally related compound nicotinamide was found to have some activity against tubercle bacilli.[1][4] Concurrently, Gerhard Domagk's group at Bayer, who had discovered the first sulfa drugs, was investigating thiosemicarbazones.[1][5][6][7][8][9]
At the Squibb Institute, researchers led by Harry L. Yale were synthesizing hundreds of compounds to be screened for anti-TB activity. In 1951, while working on isonicotinaldehyde thiosemicarbazone, they synthesized isoniazid as an intermediate.[3] To their surprise, the intermediate, isoniazid, showed significantly greater antitubercular activity in mice than the final thiosemicarbazone product.[3][10] A similar path was followed at Hoffmann-La Roche by a team led by Herbert H. Fox.[3] This unexpected discovery led to rapid clinical trials which confirmed its remarkable efficacy in humans.[3] Roche launched its version, Rimifon, in 1952.[1]
Synthesis of Isoniazid
Isoniazid is a relatively simple molecule, and its synthesis can be achieved through several methods. The most common laboratory and industrial preparations involve the hydrazinolysis of an isonicotinic acid derivative.
Experimental Protocol: Synthesis from Ethyl Isonicotinate
This protocol describes a common laboratory method for synthesizing isoniazid from ethyl isonicotinate and hydrazine hydrate.
Materials:
-
Ethyl isonicotinate
-
Hydrazine hydrate (85% or higher)
-
Ethanol (95%)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Beakers, filtration apparatus (Büchner funnel), and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask, combine one molar equivalent of ethyl isonicotinate with a suitable volume of 95% ethanol to ensure dissolution upon heating.
-
Addition of Hydrazine: While stirring, add a slight molar excess (approximately 1.5 equivalents) of hydrazine hydrate to the solution.[11]
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 70-75°C) with continuous stirring.[11] Maintain reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Crystallization: After the reaction is complete, allow the mixture to cool to room temperature, and then cool further in an ice bath to facilitate the crystallization of the product.
-
Isolation: Collect the white crystalline product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the collected crystals with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from water or ethanol to yield pure isoniazid.[1]
-
Characterization: Confirm the identity and purity of the synthesized isoniazid by measuring its melting point (literature: 170–173°C) and using spectroscopic methods such as Fourier-Transform Infrared (FTIR) spectroscopy.[11][12]
Mechanism of Action
Isoniazid is a prodrug, meaning it requires activation by a mycobacterial enzyme to exert its bactericidal effect.[1][13][14] Its primary target is the synthesis of mycolic acids, which are essential, long-chain fatty acids that form the protective outer layer of the mycobacterial cell wall.[1][14][15]
Activation and Target Inhibition
-
Activation: Isoniazid passively diffuses into the Mycobacterium tuberculosis cell. Inside the bacterium, it is activated by the catalase-peroxidase enzyme KatG.[1][14][16] This activation process converts isoniazid into a variety of reactive species, including an isonicotinic acyl radical.[1]
-
Adduct Formation: The isonicotinic acyl radical spontaneously couples with the cofactor nicotinamide adenine dinucleotide (NAD+) to form a covalent isonicotinic acyl-NAD adduct.[1][17]
-
Target Inhibition: This isonicotinic acyl-NAD adduct binds with high affinity to the active site of the NADH-dependent enoyl-acyl carrier protein (ACP) reductase, known as InhA.[1][14][17] InhA is a critical enzyme in the fatty acid synthase-II (FAS-II) system, which is responsible for elongating the very long-chain fatty acids that are precursors to mycolic acids.[14]
-
Bactericidal Effect: The potent inhibition of InhA blocks mycolic acid synthesis, leading to a loss of cell wall integrity and ultimately, bacterial cell death.[1][14][15] Isoniazid is bactericidal against rapidly dividing mycobacteria but bacteriostatic against slow-growing organisms.[1]
Pharmacokinetics and Metabolism
The clinical utility of isoniazid is significantly influenced by its pharmacokinetic profile, which is subject to genetic polymorphism.[18]
Absorption, Distribution, Metabolism, and Excretion (ADME)
-
Absorption: Isoniazid is rapidly and almost completely absorbed following oral administration, with peak plasma concentrations reached within 1 to 2 hours.[13][15]
-
Distribution: It is widely distributed throughout the body, including into body tissues, fluids, and the cerebrospinal fluid.[13] Plasma protein binding is low, around 10% to 15%.[13]
-
Metabolism: The primary metabolic pathway is acetylation in the liver and intestines, catalyzed by the N-acetyltransferase 2 (NAT2) enzyme.[13][18][19] This genetic polymorphism in NAT2 leads to distinct "slow acetylator" and "fast acetylator" phenotypes in the population.[18] Subsequent metabolism of acetylhydrazine by CYP2E1 can produce hepatotoxic metabolites.[13]
-
Excretion: The majority of the drug (75-95%) and its metabolites are excreted in the urine.[13]
Quantitative Pharmacokinetic Parameters
The rate of isoniazid metabolism varies significantly based on an individual's NAT2 genotype. This has profound implications for drug exposure and the risk of toxicity.
| Pharmacokinetic Parameter | Slow Acetylators | Fast Acetylators | General Notes |
| Maximum Plasma Conc. (Cmax) | Higher | Lower | Varies significantly based on acetylator status.[18] |
| Time to Max. Conc. (Tmax) | ~1-2 hours | ~1-2 hours | Generally consistent across phenotypes.[13][18] |
| Elimination Half-life (t½) | 2-5 hours | 0.5-1.6 hours | Bimodal distribution in the population.[15][18] |
| Bioavailability | ~80-95% | ~80-95% | High, but can be reduced by food intake.[18] |
| Primary Metabolism | Slower acetylation by NAT2 | Faster acetylation by NAT2 | Primarily hepatic.[13][18] |
| Primary Excretion | Renal | Renal | Greater proportion of acetylated metabolites in fast acetylators.[13][18] |
Data compiled from multiple pharmacokinetic studies.[13][15][18]
Mechanisms of Resistance
Resistance to isoniazid can emerge through several genetic mutations, primarily affecting its activation or target.
-
KatG Mutations: The most common mechanism of resistance involves mutations in the katG gene.[16][20] These mutations can prevent or reduce the activation of the isoniazid prodrug, often leading to high-level resistance.[21] The KatG S315T variant is found in a large percentage of resistant clinical isolates.[21]
-
InhA Overexpression: Mutations in the promoter region of the inhA gene can lead to its overexpression.[21] The increased amount of the InhA enzyme can titrate the activated drug, resulting in low-level resistance.[21]
-
Other Genes: Mutations in other genes such as ahpC, kasA, and ndh have also been associated with isoniazid resistance, though they are less common.[16][20]
Clinical Significance and Early Trials
Upon its introduction, isoniazid revolutionized the treatment of tuberculosis. Early clinical trials demonstrated its potent early bactericidal activity, leading to rapid reduction in fever, cough, and sputum conversion.[10] The drug was first tested extensively in the Navajo community in Arizona, a population with a high burden of TB that had not been widely treated with streptomycin, the other primary treatment at the time.[1] Isoniazid's efficacy, oral bioavailability, and low cost established it as a critical component of the multi-drug regimens that remain the standard of care for TB treatment today. However, adverse effects, including peripheral neuropathy (related to vitamin B6 deficiency) and hepatotoxicity, were identified and require careful monitoring.[10]
References
- 1. Isoniazid - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. brieflands.com [brieflands.com]
- 4. Tuberculosis Drug Development: History and Evolution of the Mechanism-Based Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gerhard Domagk | Science History Institute [sciencehistory.org]
- 6. Domagk Discovers That Sulfonamides Can Save Lives | Research Starters | EBSCO Research [ebsco.com]
- 7. Special Feature: Never say dye | British Columbia Medical Journal [bcmj.org]
- 8. Gerhard Domagk - Wikipedia [en.wikipedia.org]
- 9. The Accidental Poison That Founded the Modern FDA — Bunk History [bunkhistory.org]
- 10. Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Main methods of synthesizing isoniazid in laboratory [wisdomlib.org]
- 12. Isoniazid | PPT [slideshare.net]
- 13. Isoniazid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. What is the mechanism of Isoniazid? [synapse.patsnap.com]
- 15. Mechanism of action of Isoniazid_Chemicalbook [chemicalbook.com]
- 16. researchwithrutgers.com [researchwithrutgers.com]
- 17. Mechanisms for isoniazid action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 20. Mechanisms of isoniazid resistance in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Resistance to Isoniazid and Ethionamide in Mycobacterium tuberculosis: Genes, Mutations, and Causalities - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 2-Hydrazinylisonicotinic Acid Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the structural analogs of 2-hydrazinylisonicotinic acid, commonly known as isoniazid (INH). Isoniazid is a cornerstone in the treatment of tuberculosis, and its structural framework has served as a critical scaffold for the development of novel therapeutic agents with a broad spectrum of biological activities, including antitubercular and anticancer properties.[1][2] This document details the quantitative biological data, experimental protocols for synthesis and evaluation, and the underlying signaling pathways associated with these compounds.
Core Concepts and Mechanism of Action
Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[3][4][5] This activation process is crucial for its antimycobacterial effect. Once activated, INH derivatives interfere with the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[5] The activated form of isoniazid, an isonicotinoyl radical, reacts with NAD+ to form an isoniazid-NAD adduct.[6][7] This adduct is a potent inhibitor of the enoyl-acyl carrier protein (ACP) reductase (InhA), an enzyme critical for mycolic acid biosynthesis.[6][8][9][10][11] Inhibition of InhA disrupts the integrity of the cell wall, leading to bacterial cell death.[5]
The versatility of the isoniazid scaffold has allowed for the synthesis of numerous derivatives with modified pharmacokinetic and pharmacodynamic properties. These modifications often involve the condensation of the hydrazinyl group with various aldehydes and ketones to form hydrazones, which have shown a wide range of biological activities.[12][13]
Quantitative Biological Activity
The biological activity of this compound analogs is typically quantified by their minimum inhibitory concentration (MIC) against bacterial strains or their half-maximal inhibitory concentration (IC50) against cancer cell lines.
Antitubercular Activity
The following table summarizes the antitubercular activity of selected isoniazid derivatives against Mycobacterium tuberculosis.
| Compound | Target Strain | MIC (µg/mL) | Reference |
| Isoniazid | M. tuberculosis H37Rv | 0.05 - 0.1 | [14] |
| 2-Isonicotinoyl-N-(4-octylphenyl) hydrazinecarboxamide | M. tuberculosis H37Rv | 1-2 µM | [14] |
| 2-Isonicotinoyl-N-(2,4,6-trichlorophenyl) hydrazinecarboxamide | M. tuberculosis H37Rv | 4 µM | [14] |
| Isatin Hydrazide 8b | M. tuberculosis | 12.5 | [15] |
| Isatin Hydrazide 8c | M. tuberculosis | 6.25 | [15] |
Anticancer Activity
Several isoniazid derivatives have demonstrated significant cytotoxic activity against various human cancer cell lines.
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| Derivative 18 | HCT-116 (Colon) | 2.025 | [1][16] |
| Derivative 18 | OVCAR-8 (Ovarian) | 2.021 | [1][16] |
| Derivative 18 | HL-60 (Leukemia) | 0.61 | [1] |
| Derivative 18 | SF-295 (Glioblastoma) | 3.366 | [1][16] |
| Derivative 31 | HCT-116 (Colon) | 1.367 | [1][16] |
| Derivative 31 | OVCAR-8 (Ovarian) | 0.967 | [1][16] |
| Derivative 15 | HCT-116 (Colon) | 1.718 | [1][16] |
| Derivative 15 | OVCAR-8 (Ovarian) | 1.912 | [1][16] |
| ITHB4 | MCF-7 (Breast) | 142 (24h), 97.55 (48h) | [17][18] |
Experimental Protocols
General Synthesis of Isonicotinoyl Hydrazones
The synthesis of isonicotinoyl hydrazones is a common strategy for creating structural analogs of isoniazid.[15][19]
Materials:
-
Isoniazid (this compound)
-
Substituted aldehyde or ketone
-
Ethanol or other suitable solvent
-
Glacial acetic acid (catalyst, optional)
Procedure:
-
Dissolve isoniazid (1 equivalent) in ethanol.
-
Add a solution of the desired aldehyde or ketone (1 equivalent) in ethanol to the isoniazid solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for a period ranging from a few hours to overnight, monitoring the reaction progress by thin-layer chromatography (TLC).[20]
-
After completion, cool the reaction mixture to room temperature to allow the product to precipitate.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent to obtain the pure isonicotinoyl hydrazone.
In Vitro Antitubercular Activity Assay (Microplate Alamar Blue Assay)
This assay is a widely used method to determine the MIC of compounds against M. tuberculosis.
Materials:
-
M. tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
Alamar Blue reagent
-
96-well microplates
Procedure:
-
Prepare serial dilutions of the test compounds in a 96-well microplate.
-
Inoculate each well with a standardized suspension of M. tuberculosis H37Rv.
-
Incubate the plates at 37°C for 5-7 days.
-
After incubation, add Alamar Blue reagent to each well and incubate for another 24 hours.
-
A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxicity of potential anticancer compounds.[1]
Materials:
-
Human cancer cell lines (e.g., HCT-116, OVCAR-8, MCF-7)
-
RPMI-1640 or DMEM medium supplemented with fetal bovine serum (FBS) and antibiotics
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
Procedure:
-
Seed the cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for 24-72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals by adding DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.[1]
Visualizations
Signaling Pathway of Isoniazid Action
Caption: Mechanism of action of the antitubercular drug isoniazid.
Experimental Workflow for Synthesis and Evaluation
Caption: A general experimental workflow for the development of isoniazid analogs.
References
- 1. Biological Evaluation of Isoniazid Derivatives as an Anticancer Class - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological evaluation of isoniazid derivatives as an anticancer class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchwithrutgers.com [researchwithrutgers.com]
- 4. Molecular Analysis of katG Encoding Catalase-Peroxidase from Clinical Isolate of Isoniazid-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Isoniazid? [synapse.patsnap.com]
- 6. journals.asm.org [journals.asm.org]
- 7. Isoniazid-resistance conferring mutations in Mycobacterium tuberculosis KatG: Catalase, peroxidase, and INH-NADH adduct formation activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The isoniazid-NAD adduct is a slow, tight-binding inhibitor of InhA, the Mycobacterium tuberculosis enoyl reductase: Adduct affinity and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (PDF) The Isoniazid-Nad Adduct Is a Slow, Tight-Binding [research.amanote.com]
- 10. The isoniazid-NAD adduct is a slow, tight-binding inhibitor of InhA, the Mycobacterium tuberculosis enoyl reductase: adduct affinity and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. New hydrazide-hydrazones of isonicotinic acid: synthesis, lipophilicity and in vitro antimicrobial screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Cytotoxic Activity of Isoniazid Derivative in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. tandfonline.com [tandfonline.com]
Isonicotinic Acid Hydrazide: A Versatile Precursor in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Published: December 22, 2023
Abstract
Isonicotinic acid hydrazide (isoniazid), a cornerstone in the treatment of tuberculosis for decades, has emerged as a highly versatile and valuable precursor in the field of organic synthesis. Its unique molecular architecture, featuring a pyridine ring, a hydrazide moiety, and reactive nitrogen and oxygen atoms, provides a rich platform for the construction of a diverse array of heterocyclic compounds and other complex organic molecules. This technical guide provides a comprehensive overview of the utility of isoniazid as a starting material in organic synthesis, with a particular focus on the synthesis of isonicotinoyl hydrazones, 1,2,4-triazoles, 1,3,4-oxadiazoles, and pyrazoles. Detailed experimental protocols for key transformations, extensive quantitative data, and visual representations of reaction pathways and experimental workflows are presented to serve as a practical resource for researchers in academia and the pharmaceutical industry.
Introduction
Isonicotinic acid hydrazide, commonly known as isoniazid, is a primary antitubercular drug that has saved countless lives since its introduction in the 1950s.[1] Beyond its therapeutic importance, the chemical reactivity of isoniazid has garnered significant attention from synthetic organic chemists. The presence of multiple reactive sites within its structure allows for a wide range of chemical modifications, making it an ideal starting material for the synthesis of various biologically active molecules.[2][3] This guide will delve into the synthetic applications of isoniazid, providing detailed methodologies and data to facilitate its use as a versatile building block in organic synthesis.
Synthesis of Isonicotinoyl Hydrazones (Schiff Bases)
The reaction of the terminal amino group of the hydrazide moiety in isoniazid with aldehydes and ketones is one of the most fundamental and widely utilized transformations. This condensation reaction readily forms isonicotinoyl hydrazones, also known as Schiff bases, which are a class of compounds with significant biological activities, including antitubercular, antibacterial, and anticancer properties.[4][5][6]
General Experimental Protocol for the Synthesis of Isonicotinoyl Hydrazones
A solution of an appropriate aldehyde or ketone (1 mmol) in ethanol (10 mL) is added to a solution of isonicotinic acid hydrazide (1 mmol, 0.137 g) in ethanol (15 mL). A few drops of glacial acetic acid can be added as a catalyst. The reaction mixture is then refluxed for a period ranging from 1 to 8 hours, with the progress of the reaction monitored by Thin Layer Chromatography (TLC).[4] Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with cold ethanol, and dried. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol.[4]
Quantitative Data for Selected Isonicotinoyl Hydrazones
| Compound ID | Aldehyde/Ketone Reactant | Yield (%) | Melting Point (°C) | Key Spectral Data | Reference(s) |
| IH-1 | 2-Benzyloxybenzaldehyde | 90 | 185 | FT-IR (cm⁻¹): 3227 (N-H), 1653 (C=O); ¹H NMR (δ, ppm): 8.85 (1H, s, N=CH), 8.75 (2H, d), 7.01-7.98 (9H, m), 5.20 (2H, s); ¹³C NMR (δ, ppm): 161.89, 157.36 | [4] |
| IH-2 | 4-Chlorobenzaldehyde | 85 | 235-237 | ¹H NMR (DMSO-d₆, δ ppm): 12.12 (s, 1H, NH), 8.78 (d, 2H), 8.48 (s, 1H, N=CH), 7.88 (d, 2H), 7.82 (d, 2H), 7.55 (d, 2H) | [5] |
| IH-3 | 4-Nitrobenzaldehyde | 88 | 280-282 | ¹H NMR (DMSO-d₆, δ ppm): 12.35 (s, 1H, NH), 8.79 (d, 2H), 8.64 (s, 1H, N=CH), 8.32 (d, 2H), 8.08 (d, 2H), 7.89 (d, 2H) | [5] |
| IH-4 | Pyridine-2-carbaldehyde | 75 | 188-190 | ¹H NMR (DMSO-d₆, δ ppm): 12.11 (s, 1H, NH), 8.77 (d, 2H), 8.63 (d, 1H), 8.48 (s, 1H, N=CH), 8.11 (d, 1H), 7.98 (t, 1H), 7.88 (d, 2H), 7.51 (t, 1H) | [5] |
| IH-5 | Acetone | 70 | 145-147 | - | [4] |
| IH-6 | Cyclohexanone | 78 | 158-160 | - | [4] |
Synthesis of 1,2,4-Triazole Derivatives
Isoniazid is a valuable precursor for the synthesis of 1,2,4-triazole derivatives, a class of heterocyclic compounds known for a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and antifungal properties.[7] The synthesis typically involves the initial conversion of isoniazid to a potassium dithiocarbazinate salt, followed by cyclization with hydrazine hydrate.
Experimental Workflow for the Synthesis of 1,2,4-Triazoles from Isoniazid
Caption: General workflow for the synthesis of 1,2,4-triazole derivatives from isoniazid.
Experimental Protocol for the Synthesis of 4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol
Isonicotinic acid hydrazide (0.1 mol) is reacted with carbon disulfide (0.1 mol) and potassium hydroxide (0.15 mol) in ethanol. The resulting potassium dithiocarbazinate salt is then treated with hydrazine hydrate (0.2 mol) and refluxed for several hours.[7] After cooling, the reaction mixture is diluted with cold water and acidified with dilute hydrochloric acid to precipitate the desired 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol. The product is filtered, washed with water, and recrystallized from aqueous ethanol.[8]
Quantitative Data for a Representative 1,2,4-Triazole Derivative
| Compound ID | Derivative | Yield (%) | Melting Point (°C) | Key Spectral Data | Reference(s) |
| TR-1 | 4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | 78 | 214-216 | IR (cm⁻¹): 3160 (N-H), 3000 (C-H), 2582 (S-H), 1608 (C=N); ¹H NMR (ppm): 3.77 (s, 2H, -NH₂), 10.51 (s, 1H, -SH), 7.92 (d, 2H), 8.59 (d, 2H); ¹³C NMR (ppm): 151.1, 134.0, 121.3, 149.8; LC-MS (m/z): 193.23 | [7] |
Synthesis of 1,3,4-Oxadiazole Derivatives
1,3,4-Oxadiazoles are another important class of five-membered heterocyclic compounds that can be efficiently synthesized from isoniazid. These derivatives exhibit a broad spectrum of biological activities.[9][10][11][12][13] A common synthetic route involves the cyclization of isoniazid with various reagents, such as carbon disulfide or aroyl chlorides.
Experimental Protocol for the Synthesis of 5-(Pyridin-4-yl)-1,3,4-oxadiazole-2-thiol
Isonicotinic acid hydrazide (0.01 mol) is dissolved in ethanol (100 mL), and equimolar quantities of carbon disulfide and potassium hydroxide are added. The mixture is refluxed for 4 hours. After cooling, distilled water is added, followed by neutralization with dilute HCl. The solid that separates out is filtered and recrystallized from methanol to yield the desired product.[9]
Quantitative Data for a Representative 1,3,4-Oxadiazole Derivative
| Compound ID | Derivative | Yield (%) | Melting Point (°C) | Key Spectral Data | Reference(s) |
| OX-1 | 5-(Pyridin-4-yl)-1,3,4-oxadiazole-2-thiol | 82 | 262 | ¹H NMR (δ, ppm): 2.51 (s, 1H, SH), 7.80 (d, 2H), 8.79 (d, 2H); Mass (m/z): 179 [M⁺], 106, 78; IR (cm⁻¹): 1645, 1610, 1575, 1410 (ring str.), 1060 (C-O) | [9] |
Synthesis of Pyrazole Derivatives
Isoniazid can also be utilized in multi-component reactions to afford more complex heterocyclic systems such as pyrazoles. These reactions are often efficient and lead to the formation of products with interesting biological profiles.[14]
Experimental Protocol for the Three-Component Synthesis of Isoniazid-Pyrazole Derivatives
A mixture of a substituted aromatic aldehyde (1 mmol), isonicotinic acid hydrazide (1 mmol), and malononitrile (1 mmol) in aqueous ethanol is stirred at room temperature. The catalyst-free reaction typically proceeds smoothly to give the desired pyrazole derivative in good to excellent yields. The product can be isolated by filtration and purified by recrystallization.[14]
Quantitative Data for a Representative Pyrazole Derivative
| Compound ID | Derivative | Yield (%) | Melting Point (°C) | Key Spectral Data | Reference(s) |
| PY-1 | 2-amino-6-isonicotinamido-4-(4-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarbonitrile | 92 | 240-242 | FT-IR (cm⁻¹): 3350, 3210 (NH₂), 2190 (CN), 1680 (C=O); ¹H NMR (DMSO-d₆, δ ppm): 11.2 (s, 1H, NH), 8.7 (d, 2H), 7.8 (d, 2H), 7.2 (d, 2H), 6.8 (d, 2H), 4.8 (s, 1H), 3.7 (s, 3H, OCH₃); ¹³C NMR (DMSO-d₆, δ ppm): 164.2, 158.1, 150.4, 142.1, 136.2, 128.4, 121.5, 118.9, 114.1, 55.2, 35.8 | [14] |
Mechanism of Action of Isoniazid: A Signaling Pathway Perspective
As a prodrug, isoniazid requires activation within the Mycobacterium tuberculosis bacillus to exert its therapeutic effect. This activation is primarily mediated by the bacterial catalase-peroxidase enzyme, KatG. The activated form of isoniazid then covalently binds to NAD⁺ to form an isonicotinoyl-NAD adduct. This adduct is a potent inhibitor of the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the fatty acid synthase-II (FAS-II) system, which is essential for the biosynthesis of mycolic acids. Disruption of mycolic acid synthesis leads to the loss of cell wall integrity and ultimately, bacterial cell death.
Caption: The activation and mechanism of action of isoniazid in Mycobacterium tuberculosis.
Conclusion
Isonicotinic acid hydrazide has proven to be an exceptionally valuable and versatile precursor in organic synthesis. Its ready availability, low cost, and rich reactivity make it an attractive starting material for the synthesis of a wide variety of heterocyclic compounds with significant biological potential. This technical guide has provided a detailed overview of some of the key synthetic transformations of isoniazid, complete with experimental protocols and quantitative data. The continued exploration of the synthetic utility of isoniazid is expected to lead to the discovery of novel molecules with important applications in medicinal chemistry and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 4. Preparation and antitubercular activities in vitro and in vivo of novel Schiff bases of isoniazid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, characterization and SEM studies of novel 1-indanyl isoniazid and hydrazide Schiff base derivatives as new anti-tubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpbs.com [ijpbs.com]
- 8. rjptonline.org [rjptonline.org]
- 9. scispace.com [scispace.com]
- 10. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Review on synthesis and spectral analysis of 1,3,4-oxadiazoles. [wisdomlib.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
Spectroscopic Analysis of 2-Hydrazinylisonicotinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of 2-Hydrazinylisonicotinic acid, a heterocyclic organic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide presents predicted spectroscopic characteristics based on analogous compounds and fundamental principles of spectroscopic analysis. Detailed experimental protocols for acquiring such data are also provided, alongside a relevant metabolic pathway analysis to contextualize its potential biological behavior.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for the spectroscopic analysis of this compound. These predictions are derived from the known spectral data of structurally related compounds, including isonicotinic acid, 2-hydrazinopyridine, and isoniazid.
Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Predicted Coupling Constants (J, Hz) |
| ~8.1-8.3 | Doublet | 1H | H-6 | J₆,₅ ≈ 5-6 Hz |
| ~7.8-8.0 | Singlet | 1H | H-3 | - |
| ~7.0-7.2 | Doublet | 1H | H-5 | J₅,₆ ≈ 5-6 Hz |
| ~12.0-13.0 | Broad Singlet | 1H | -COOH | - |
| ~8.0-9.0 | Broad Singlet | 1H | -NH- | - |
| ~4.0-5.0 | Broad Singlet | 2H | -NH₂ | - |
Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~165-170 | C=O (Carboxylic Acid) |
| ~158-162 | C-2 |
| ~150-155 | C-6 |
| ~140-145 | C-4 |
| ~110-115 | C-5 |
| ~105-110 | C-3 |
Table 3: Predicted FTIR Spectral Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-3500 | Strong, Broad | O-H stretch (Carboxylic Acid, H-bonded) |
| 3100-3400 | Medium | N-H stretch (Hydrazine) |
| ~3050 | Weak | Aromatic C-H stretch |
| 2500-3000 | Broad | O-H stretch of carboxylic acid dimer |
| ~1700 | Strong | C=O stretch (Carboxylic Acid) |
| ~1600 | Medium | C=N and C=C ring stretching |
| ~1550 | Medium | N-H bending |
| ~1400 | Medium | C-O stretch / O-H bend |
| ~1200 | Medium | C-N stretch |
Table 4: Predicted UV-Vis Spectroscopic Data
| Solvent | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Electronic Transition |
| Methanol | ~270-280 | Predicted: 5,000-15,000 | π → π |
| ~310-320 | Predicted: 1,000-5,000 | n → π |
Table 5: Predicted Mass Spectrometry Fragmentation Data (Electron Ionization - EI)
| m/z | Proposed Fragment |
| [M]+• | Molecular Ion |
| [M-17]+ | Loss of •OH |
| [M-18]+ | Loss of H₂O |
| [M-45]+ | Loss of •COOH |
| [M-31]+ | Loss of •NHNH₂ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of this compound.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: spectral width of 250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.
-
-
Data Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure. Compare ¹³C NMR chemical shifts with predicted values.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Methodology:
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the sample with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.
-
Transfer the mixture to a pellet press and apply pressure (8-10 tons) to form a transparent or translucent pellet.
-
-
Instrumentation: Use an FTIR spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and record the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., O-H, N-H, C=O, C=C).
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the electronic absorption properties of this compound.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the sample in a suitable UV-grade solvent (e.g., methanol, ethanol, or water) at a concentration of approximately 1 mg/mL.
-
Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading between 0.1 and 1.0.
-
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Fill a quartz cuvette with the pure solvent to be used as a blank and record the baseline.
-
Fill a matched quartz cuvette with the sample solution and record the absorption spectrum, typically from 200 to 400 nm.
-
-
Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a mobile phase-compatible solvent (e.g., a mixture of acetonitrile and water with 0.1% formic acid).
-
Instrumentation: Use a high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer (e.g., a quadrupole, time-of-flight, or Orbitrap analyzer) with an electrospray ionization (ESI) source.
-
LC Separation:
-
Use a C18 reversed-phase column.
-
Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). A typical gradient might be 5% to 95% B over 10-15 minutes.
-
-
MS Detection:
-
Operate the ESI source in both positive and negative ion modes.
-
Acquire full scan mass spectra to determine the molecular weight ([M+H]⁺ and [M-H]⁻).
-
Perform tandem MS (MS/MS) on the parent ion to obtain fragmentation data.
-
-
Data Analysis: Determine the accurate mass of the molecular ion and analyze the fragmentation pattern to confirm the structure.
Visualization of Relevant Biological Pathway
Given the structural similarity of this compound to the anti-tubercular drug isoniazid (isonicotinic acid hydrazide), understanding the metabolic pathway of isoniazid provides valuable insight into the potential biotransformation of the title compound. The following diagram illustrates the major metabolic routes of isoniazid.
Caption: Metabolic pathway of Isoniazid.
Workflow for Spectroscopic Analysis
The logical flow for a comprehensive spectroscopic characterization of a novel compound like this compound is depicted below.
Caption: General workflow for spectroscopic analysis.
The Broadening Fight Against Microbes: An In-depth Technical Guide to the Antimicrobial Spectrum of Isonicotinic Acid Hydrazide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isonicotinic acid hydrazide, more commonly known as isoniazid (INH), has been a cornerstone in the first-line treatment of tuberculosis (TB) for decades, primarily due to its potent efficacy against Mycobacterium tuberculosis.[1][2] INH's mechanism of action is as a prodrug that, once activated, disrupts the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[1][2][3][4][5] However, the rise of drug-resistant strains of M. tuberculosis has necessitated the development of novel therapeutic agents.[1][6] This has led to extensive research into isonicotinic acid hydrazide derivatives, which have demonstrated a promisingly broad spectrum of antimicrobial activity beyond their traditional anti-tubercular effects.[7][8] This guide provides a technical overview of the antimicrobial scope of these derivatives, supported by quantitative data, experimental protocols, and pathway visualizations.
Core Mechanism of Action: Isoniazid Activation and Mycolic Acid Synthesis Inhibition
Isoniazid's efficacy is rooted in its targeted disruption of the Mycobacterium tuberculosis cell wall synthesis. Being a prodrug, INH enters the mycobacterial cell via passive diffusion and requires activation by the bacterial catalase-peroxidase enzyme, KatG.[1][2][3][5] This activation process transforms INH into reactive species.[5] These reactive intermediates then primarily target and inhibit the enoyl-acyl carrier protein (ACP) reductase (InhA), an essential enzyme in the fatty acid synthase II (FAS-II) system.[4][5] The inhibition of InhA blocks the synthesis of mycolic acids, critical long-chain fatty acids that ensure the integrity and low permeability of the mycobacterial cell wall.[3][5] This disruption ultimately leads to bacterial cell death.[5]
Caption: Mechanism of action of Isoniazid in Mycobacterium tuberculosis.
Antimicrobial Spectrum of Isoniazid Derivatives
Research into the chemical modification of isoniazid has yielded a plethora of derivatives, including hydrazones, Schiff bases, and various heterocyclic conjugates, with a significantly expanded antimicrobial profile.[7][8][9]
Anti-mycobacterial Activity
The primary focus of isoniazid derivative development remains the treatment of tuberculosis, particularly drug-resistant strains. Many derivatives have shown potent activity against both the susceptible H37Rv strain and various resistant clinical isolates of M. tuberculosis.[6][10] For instance, an isonicotinic acid (1-methyl-1H-pyrrol-2-ylmethylene)-hydrazide was found to be active against an isoniazid-resistant strain with a Minimum Inhibitory Concentration (MIC) of 0.14 μM.[6] This same compound also demonstrated activity against rifampicin-resistant and ofloxacin-resistant M. tuberculosis strains in the submicromolar range.[6]
| Compound/Derivative | Mycobacterium Strain | MIC (μg/mL) | MIC (μM) | Reference |
| Isoniazid | M. tuberculosis H37Rv | 0.01–0.2 | 0.0729–1.458 | [6] |
| Isonicotinic acid (1-methyl-1H-pyrrol-2-ylmethylene)-hydrazide | M. tuberculosis (INH-Resistant, SRI 1369) | - | 0.14 | [6] |
| Isonicotinic acid (1-methyl-1H-pyrrol-2-ylmethylene)-hydrazide | M. tuberculosis (RIF-Resistant, SRI 1367) | - | <0.2 | [6] |
| Isonicotinic acid (1-methyl-1H-pyrrol-2-ylmethylene)-hydrazide | M. tuberculosis (OFX-Resistant, SRI 4000) | - | <0.2 | [6] |
| Isoniazid-pyrazinoic acid hybrid (21a) | M. tuberculosis H37Rv | 2 | - | [10] |
| Isoniazid-pyrazinoic acid hybrid (21a) | M. tuberculosis (DS) V4207 | 4 | - | [10] |
| N'-(3-ethoxy-2-hydroxybenzylidene) isonicotinohydrazide | M. tuberculosis H37Rv | 4 | - | [9] |
| IBP19, IBP21, IBP22, IBP29 (Isoniazid-based pyridazinones) | M. tuberculosis H37Rv | 1.562 - 6.25 | - | [11] |
Broader Antibacterial and Antifungal Activity
Beyond mycobacteria, numerous isonicotinic acid hydrazide derivatives have demonstrated significant activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungi.[7][8][12][13] Hydrazide-hydrazone derivatives, in particular, have shown a wide spectrum of antibacterial activity.[7][8] For example, certain isonicotinic acid hydrazide-hydrazones exhibited very strong activity against all tested Gram-positive bacteria with MIC values ranging from 1.95–7.81 μg/mL.[7][8] Some derivatives have even shown moderate inhibitory activity against both Gram-positive and Gram-negative bacteria.[12][13]
| Compound/Derivative | Microorganism | Type | MIC (μg/mL) | Reference |
| N'-(3-ethoxy-2-hydroxybenzylidene) isonicotinohydrazide | Staphylococcus aureus ATCC 9144 | Gram-positive | 8 | [9] |
| N'-(3-ethoxy-2-hydroxybenzylidene) isonicotinohydrazide | Escherichia coli ATCC 11303 | Gram-negative | 4 | [9] |
| Isonicotinic acid hydrazide-hydrazone 15 | Gram-positive bacteria | Gram-positive | 1.95–7.81 | [7][8] |
| Hydrazide-hydrazone 19 | Escherichia coli | Gram-negative | 12.5 | [7] |
| Hydrazide-hydrazone 19 | Staphylococcus aureus | Gram-positive | 6.25 | [7] |
| Hydrazide-hydrazone 19 | Klebsiella pneumoniae (MDR) | Gram-negative | 12.5 | [7] |
| Hydrazide-hydrazone 19 | MRSA1 | Gram-positive | 3.125 | [7] |
Experimental Protocols
The determination of the antimicrobial spectrum of these derivatives relies on standardized and reproducible experimental protocols. Below are outlines of common methodologies cited in the literature.
Antimicrobial Susceptibility Testing
1. Broth Microdilution Method: This is a common method used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[9]
-
Preparation of Compound: The test compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.[9][11]
-
Serial Dilutions: Serial dilutions of the compound are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Middlebrook 7H9 for mycobacteria).[9][14]
-
Inoculum Preparation: The microbial strain to be tested is cultured to a specific density, often corresponding to a McFarland standard, and then diluted.[15]
-
Inoculation and Incubation: A standardized suspension of the microorganism is added to each well. The plates are then incubated under appropriate conditions (e.g., 37°C).[15]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[9] For some assays like the Microplate Alamar Blue Assay (MABA), a colorimetric indicator is used to assess bacterial growth.[11]
2. BACTEC MGIT 960 System: This is an automated system for the rapid detection of mycobacterial growth and is frequently used for susceptibility testing of M. tuberculosis.[16][17][18]
-
Tube Inoculation: MGIT (Mycobacteria Growth Indicator Tube) tubes containing a fluorescent sensor are inoculated with a Middlebrook 7H9 broth, an oleic acid-albumin-dextrose-catalase (OADC) supplement, the test compound at various concentrations, and a suspension of the mycobacterial strain.[16][17]
-
Automated Monitoring: The tubes are placed in the BACTEC MGIT 960 instrument, which continuously monitors oxygen consumption by the bacteria. As the bacteria grow, they consume oxygen, causing the fluorescent sensor at the bottom of the tube to fluoresce.
-
Data Analysis: The instrument's software analyzes the fluorescence data to determine the growth units and establish the MIC.[16][18]
Caption: A generalized workflow for antimicrobial susceptibility testing.
Cytotoxicity Assays
To assess the potential toxicity of these derivatives to mammalian cells, in vitro cytotoxicity assays are crucial.
MTT Assay: This colorimetric assay is used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[11]
-
Cell Seeding: A human cell line (e.g., HepG2 liver cells) is seeded into a 96-well plate and allowed to adhere.[6]
-
Compound Exposure: The cells are then exposed to various concentrations of the test compound for a specified period (e.g., 72 hours).[17]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan product.[11]
-
Formazan Solubilization: A solubilizing agent (like DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells. The concentration that causes 50% cell death (CC50) is then calculated.[11]
Conclusion
Isonicotinic acid hydrazide derivatives represent a fertile ground for the discovery of new antimicrobial agents. While their primary strength lies in combating both susceptible and resistant strains of Mycobacterium tuberculosis, a growing body of evidence demonstrates their efficacy against a wider range of bacterial and, to a lesser extent, fungal pathogens. The continued exploration of structure-activity relationships within this class of compounds, coupled with rigorous in vitro and in vivo testing, holds significant promise for addressing the global challenge of antimicrobial resistance. The data and protocols presented in this guide offer a foundational resource for researchers dedicated to advancing the development of these versatile therapeutic agents.
References
- 1. Isoniazid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of Isoniazid? [synapse.patsnap.com]
- 6. Novel isoniazid derivative as promising antituberculosis agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones | MDPI [mdpi.com]
- 9. brieflands.com [brieflands.com]
- 10. Facile Synthesis and Antimycobacterial Activity of Isoniazid, Pyrazinamide and Ciprofloxacin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of New Isoniazid Derivatives As Anti-tubercular Agents: In Silico Studies, Synthesis, and In Vitro Activity Evaluation – Oriental Journal of Chemistry [orientjchem.org]
- 12. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 13. researchgate.net [researchgate.net]
- 14. Isoniazid and rifampin drug susceptibility testing: application of 2,3,5-triphenyl tetrazolium chloride assay and microscopic-observation drug-susceptibility assay directly on Ziehl-Neelsen smear positive sputum specimens | The Brazilian Journal of Infectious Diseases [bjid.org.br]
- 15. Susceptibilities of Mycobacterium tuberculosis to Isoniazid and Rifampin on Blood Agar - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | In vitro Evaluation of Isoniazid Derivatives as Potential Agents Against Drug-Resistant Tuberculosis [frontiersin.org]
- 17. In vitro Evaluation of Isoniazid Derivatives as Potential Agents Against Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Synthesis of 2-Hydrazinylisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 2-hydrazinylisonicotinic acid, a key intermediate in the development of various pharmaceutical compounds. The outlined procedure is based on established chemical principles and draws from methodologies reported for analogous compounds in the scientific literature.
Introduction
This compound and its derivatives are of significant interest in medicinal chemistry, forming the backbone of several therapeutic agents. Notably, the related compound isoniazid is a cornerstone in the treatment of tuberculosis. The synthesis protocol detailed herein describes a common and efficient method for producing this compound, primarily involving the nucleophilic substitution of a halogenated precursor with hydrazine.
Overall Reaction Scheme
The synthesis of this compound is typically achieved through a two-step process starting from 2-chloroisonicotinic acid. The first step involves the reaction of 2-chloroisonicotinic acid with hydrazine hydrate to form the corresponding hydrazinyl derivative.
Experimental Protocols
A plausible and commonly employed method for the synthesis of this compound involves the reaction of 2-chloroisonicotinic acid with hydrazine hydrate.
Materials:
-
2-Chloroisonicotinic acid
-
Hydrazine hydrate (80% solution)
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide
-
Distilled water
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, filtration apparatus)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloroisonicotinic acid in ethanol.
-
Addition of Hydrazine: To the stirred solution, add an excess of hydrazine hydrate dropwise at room temperature. An exothermic reaction may be observed.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC is recommended).
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Precipitation and Neutralization: To the resulting residue, add distilled water. The product, this compound, may precipitate. Adjust the pH of the solution to neutral (pH 7) using a dilute solution of hydrochloric acid or sodium hydroxide to maximize precipitation.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash with cold distilled water. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or water.
-
Drying: Dry the purified product in a vacuum oven at a moderate temperature.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of this compound from 2-chloroisonicotinic acid. These values are based on typical yields for similar nucleophilic aromatic substitution reactions involving hydrazine.
| Parameter | Value | Reference |
| Starting Material | 2-Chloroisonicotinic Acid | [1][2] |
| Reagent | Hydrazine Hydrate | [3] |
| Solvent | Ethanol | [3] |
| Reaction Temperature | Reflux | [4] |
| Reaction Time | 4-8 hours | [4] |
| Expected Yield | 70-90% | N/A |
| Purity | >95% (after recrystallization) | N/A |
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
Hydrazine is highly toxic and corrosive. Handle with extreme care in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation, ingestion, and skin contact with all chemicals.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
References
Application Notes and Protocols: The Versatility of 2-Hydrazinylisonicotinic Acid in Heterocyclic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Hydrazinylisonicotinic acid is a valuable bifunctional building block in synthetic organic and medicinal chemistry. As a derivative of isonicotinic acid, it belongs to a class of compounds that includes the well-known antitubercular drug Isoniazid (isonicotinic acid hydrazide).[1] The presence of both a hydrazinyl group and a carboxylic acid on the pyridine scaffold allows for versatile transformations into a variety of heterocyclic systems. The hydrazinyl moiety serves as a potent binucleophile, crucial for constructing five- and six-membered rings through cyclocondensation reactions. This document provides detailed protocols and application notes for the synthesis of key heterocyclic cores such as 1,2,4-triazoles, pyrazoles, and pyridazines, which are prominent in many biologically active agents.[2][3][4] The methodologies presented are primarily based on established reactions for the closely related and extensively studied isonicotinic acid hydrazide, offering a robust foundation for researchers exploring the synthetic utility of this compound.
Core Reaction Pathways
The primary utility of this compound in heterocyclic synthesis stems from the nucleophilic character of the hydrazinyl group. This group readily reacts with various electrophilic synthons containing two reactive centers, leading to the formation of stable heterocyclic rings through a cyclocondensation mechanism. The specific heterocycle formed is determined by the nature of the reaction partner.
Caption: General reaction pathways for heterocyclic synthesis.
Application 1: Synthesis of 1,2,4-Triazole Derivatives
1,2,4-Triazoles are a class of heterocycles with a broad spectrum of pharmacological activities, including antifungal and anticancer properties.[3] A common synthetic route involves the reaction of a hydrazine derivative with a source of a single carbon atom, such as carbon disulfide or isothiocyanates, followed by cyclization.
Protocol 1: Synthesis of 5-(Pyridin-4-yl)-4H-1,2,4-triazole-3-thiol
This protocol is adapted from the synthesis starting with isonicotinic acid hydrazide.[2][5] The first step forms an intermediate which is then cyclized with hydrazine hydrate.
Step 1: Synthesis of 5-Pyridin-4-yl-1,3,4-oxadiazole-2-thiol
-
Reagents: Isonicotinic acid hydrazide (1 mmol), Carbon disulfide (CS₂), Potassium hydroxide (KOH), Ethanol.
-
Dissolve KOH in ethanol.
-
Add isonicotinic acid hydrazide to the basic solution.
-
Add carbon disulfide and reflux the mixture.
-
The reaction leads to the formation of 5-Pyridin-4-yl-1,3,4-oxadiazole-2-thiol.[5]
Step 2: Conversion to 4-Amino-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol
-
Reagents: 5-Pyridin-4-yl-1,3,4-oxadiazole-2-thiol (from Step 1), Hydrazine hydrate.
-
Treat the oxadiazole intermediate with hydrazine hydrate.
-
Refluxing the mixture yields the 4-amino-1,2,4-triazole derivative.[2][5]
This triazole can be further functionalized. For instance, reaction with aromatic aldehydes forms Schiff bases, and reactions with formaldehyde and amines yield Mannich bases.[2][5]
Quantitative Data
The following table summarizes representative data for reactions starting from isonicotinic acid hydrazide.
| Product Class | Reagents | Conditions | Yield | Reference |
| 1,3,4-Oxadiazole-2-thiol | CS₂, KOH | Reflux | Good | [5] |
| 4-Amino-1,2,4-triazole-3-thiol | Hydrazine Hydrate | Reflux | N/A | [2][5] |
| Mannich Bases | Formaldehyde, Amines | N/A | Moderate to Good | [2] |
Experimental Workflow
Caption: Workflow for the synthesis of 1,2,4-triazole derivatives.
Application 2: Synthesis of Pyrazole Derivatives
Pyrazoles are five-membered aromatic heterocycles with two adjacent nitrogen atoms, known for a wide range of biological activities.[6] The most common method for their synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[7]
Protocol 2: Knorr Pyrazole Synthesis
This is a general and highly effective protocol for constructing the pyrazole ring.
-
Reagents: this compound (1 mmol), 1,3-dicarbonyl compound (e.g., acetylacetone) (1 mmol), Solvent (e.g., ethanol or acetic acid).
-
Dissolve the this compound and the 1,3-dicarbonyl compound in the chosen solvent in a round-bottom flask.
-
The reaction can be performed at room temperature or heated to reflux to increase the rate. An acid catalyst is sometimes added.
-
The reaction first involves the formation of an imine with one carbonyl group, followed by cyclization and dehydration as the second nitrogen attacks the other carbonyl group, leading to the aromatic pyrazole ring.[7]
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture. The product may precipitate directly or can be isolated by removing the solvent under reduced pressure followed by purification (e.g., recrystallization or column chromatography).
Quantitative Data
The Knorr synthesis is generally high-yielding. The table below provides representative data for similar reactions.
| Hydrazine Derivative | 1,3-Dicarbonyl | Conditions | Yield | Reference |
| Hydrazine Hydrate | 1,3-Diketone | Heat | High | [7] |
| Phenylhydrazine | Ethyl Acetoacetate | Reflux | Good to Excellent | [6][8] |
Experimental Workflow
Caption: Workflow for Knorr pyrazole synthesis.
Application 3: Synthesis of Pyridazine Derivatives
Pyridazines are six-membered aromatic heterocycles containing two adjacent nitrogen atoms. They are components in several therapeutic agents, particularly those acting on the cardiovascular system.[9] A standard method for their synthesis is the reaction of a hydrazine with a 1,4-dicarbonyl compound, often followed by an oxidation step.[10]
Protocol 3: Pyridazine Synthesis from 1,4-Diketones
This protocol outlines the formation of a dihydropyridazine followed by oxidation.
-
Reagents: this compound (1 mmol), 1,4-diketone (1 mmol), Solvent (e.g., ethanol), Oxidizing agent (e.g., air, NaOH, or other mild oxidants).[10][11]
-
Step 1 (Cyclization): Dissolve the this compound and the 1,4-diketone in a suitable solvent and heat under reflux. This leads to the formation of a 1,4,5,6-tetrahydropyridazine or a dihydropyridazine intermediate.[10]
-
Step 2 (Oxidation): The intermediate is then oxidized to form the aromatic pyridazine ring. This can sometimes be achieved in situ. For example, conducting the reaction in acetic acid can directly afford pyridazines.[11] Alternatively, the isolated dihydropyridazine can be treated with an oxidizing agent.
-
Work-up: After the reaction is complete, the mixture is cooled, and the product is isolated by filtration if it precipitates, or by extraction after solvent removal. Purification is typically done by recrystallization.
Quantitative Data
Yields for pyridazine synthesis can vary depending on the substrates and the efficiency of the oxidation step.
| Reaction Type | Reagents | Conditions | Yield | Reference |
| 6-endo-trig cyclization | β,γ-unsaturated hydrazones, Cu(II) catalyst | MeCN (for dihydropyridazine), AcOH (for pyridazine) | Good | [11] |
| Cyclization/Oxidation | Hydrazine, 1,4-diketone | Heat, then Oxidation | N/A | [10] |
| From Hydrazinylpyridazine | Acetic Anhydride | Reflux for 2h | 46% | [4] |
Experimental Workflow
Caption: Workflow for the synthesis of pyridazine derivatives.
References
- 1. Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of some new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluation of their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemistryjournal.net [chemistryjournal.net]
- 4. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 9. repositorium.uminho.pt [repositorium.uminho.pt]
- 10. chemtube3d.com [chemtube3d.com]
- 11. Pyridazine synthesis [organic-chemistry.org]
Application Notes and Protocols for the Derivatization of Carbonyl Compounds with Isonicotinic Acid Hydrazide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of isonicotinic acid hydrazide (INH), also known as isoniazid, as a derivatizing agent for carbonyl compounds. This process facilitates the analysis of aldehydes and ketones by various analytical techniques, including High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), by enhancing their detectability and improving chromatographic properties.
Introduction to Isonicotinic Acid Hydrazide Derivatization
Isonicotinic acid hydrazide is a hydrazine derivative that reacts with the carbonyl group of aldehydes and ketones to form stable isonicotinoyl hydrazones. This derivatization is particularly advantageous for analytical purposes for several reasons:
-
Enhanced UV-Vis Detection: The pyridine ring in the INH moiety is a chromophore, which allows for sensitive detection of the derivatives using UV-Vis detectors in HPLC systems.
-
Improved Mass Spectrometric Ionization: The nitrogen-containing heterocyclic ring can be readily protonated, leading to a significant enhancement in ionization efficiency for electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) mass spectrometry. This is especially beneficial for carbonyl compounds that have poor ionization potential in their native form.
-
Increased Molecular Weight: The addition of the isonicotinoyl moiety increases the molecular weight of the analyte, shifting it to a higher mass region in the mass spectrum, which can help to reduce interference from low-mass contaminants.
-
Improved Chromatographic Behavior: Derivatization can improve the peak shape and retention of volatile carbonyl compounds in reversed-phase HPLC.
This technique is applicable to a wide range of carbonyl-containing molecules, including:
-
Aliphatic and aromatic aldehydes and ketones
-
Ketosteroids
-
Reducing sugars
-
Dicarbonyl compounds
Comparative Data of Derivatization Reagents
While isonicotinic acid hydrazide is a versatile reagent, its performance can be compared with other commonly used derivatizing agents for carbonyl compounds. The choice of reagent often depends on the specific analyte, the sample matrix, and the analytical instrumentation available.
| Derivatization Reagent | Advantages | Disadvantages | Best Suited For |
| Isonicotinic Acid Hydrazide (INH) | Good UV chromophore; Enhances MS ionization (positive ion mode); Forms stable hydrazones. | May form E/Z isomers, potentially complicating chromatography; Limited data on reaction efficiency for a broad range of carbonyls. | HPLC-UV, LC-MS analysis of a wide range of carbonyls, including pharmaceuticals and metabolites. |
| 2,4-Dinitrophenylhydrazine (DNPH) | Well-established reagent with numerous standardized methods (e.g., EPA methods)[1]; Excellent UV chromophore. | Can form E/Z stereoisomers[2]; Limited solubility in aqueous solutions; Can react with ozone, a potential interferent. | HPLC-UV analysis of carbonyls in environmental and air samples. |
| Girard's Reagent T (GRT) | Contains a pre-charged quaternary ammonium group, leading to excellent ionization in ESI-MS[3]; Improves water solubility of derivatives. | Can be less reactive with sterically hindered ketones[4]; May require specific reaction conditions for optimal yield. | LC-MS analysis of steroids and other low-concentration carbonyls in biological fluids.[5] |
| Dansyl Hydrazine | Produces highly fluorescent derivatives for sensitive fluorescence detection; Also enhances MS ionization. | Can be prone to degradation; May require removal of excess reagent before analysis. | HPLC with fluorescence detection, LC-MS for trace-level analysis. |
Note: In a study comparing five derivatization reagents for the analysis of ketosteroids in saliva, 2-hydrazinopyridine (2-HP) was found to be superior to isonicotinic acid hydrazide (INH) in terms of both chromatographic behavior and signal response[6]. This highlights the importance of empirical testing for specific applications.
Experimental Protocols
The following protocols provide a starting point for the derivatization of carbonyl compounds with isonicotinic acid hydrazide. Optimization of reaction conditions (e.g., temperature, time, reagent concentration) is recommended for specific applications and analytes.
General Chemical Reaction
The derivatization reaction proceeds via the nucleophilic addition of the hydrazine nitrogen to the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form a stable hydrazone.
Caption: Reaction of a carbonyl compound with INH.
Protocol 1: Derivatization of Carbonyl Compounds for HPLC-UV Analysis
This protocol is suitable for the general quantification of aldehydes and ketones in relatively clean samples.
1. Materials and Reagents:
-
Isonicotinic acid hydrazide (INH)
-
Carbonyl-containing sample
-
Methanol or Ethanol (HPLC grade)
-
Glacial Acetic Acid
-
Deionized water
-
Internal Standard (e.g., a carbonyl compound not present in the sample)
2. Preparation of Reagents:
-
INH Derivatizing Solution: Prepare a 10 mg/mL solution of INH in methanol. This solution should be prepared fresh daily.
-
Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of the internal standard in methanol.
3. Derivatization Procedure:
-
To 100 µL of the sample (dissolved in methanol), add 10 µL of the internal standard stock solution.
-
Add 200 µL of the INH derivatizing solution.
-
Add 10 µL of glacial acetic acid to catalyze the reaction.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture in a water bath at 60-70°C for 60 minutes.
-
After incubation, cool the mixture to room temperature.
-
If necessary, dilute the sample with the mobile phase to an appropriate concentration for HPLC analysis.
-
Filter the derivatized sample through a 0.22 µm syringe filter before injection into the HPLC system.
4. HPLC-UV Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., starting with 40:60 acetonitrile:water).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm or 280 nm
-
Injection Volume: 10-20 µL
Protocol 2: Derivatization of Ketosteroids in Biological Samples for LC-MS/MS Analysis
This protocol is adapted for the analysis of low-concentration ketosteroids in complex biological matrices like plasma or serum.
1. Materials and Reagents:
-
Isonicotinic acid hydrazide (INH)
-
Biological fluid sample (e.g., plasma, serum)
-
Stable isotope-labeled internal standards for the target ketosteroids
-
Methyl tert-butyl ether (MTBE)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic Acid
-
Glacial Acetic Acid
-
Deionized water
2. Sample Preparation and Extraction:
-
To 100 µL of the biological sample, add the appropriate amount of stable isotope-labeled internal standards.
-
Perform a liquid-liquid extraction by adding 1 mL of MTBE. Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the phases.
-
Transfer the upper organic layer (MTBE) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
3. Derivatization Procedure:
-
Reconstitute the dried extract in 50 µL of methanol.
-
Add 100 µL of a 5 mg/mL solution of INH in methanol.
-
Add 5 µL of glacial acetic acid.
-
Vortex and incubate at 60°C for 90 minutes.
-
Evaporate the reaction mixture to dryness under nitrogen.
-
Reconstitute the derivatized sample in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
4. LC-MS/MS Conditions (Example):
-
Column: C18 or PFP reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate the target analytes.
-
Flow Rate: 0.3-0.4 mL/min
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor ion will be the [M+H]+ of the INH-derivatized steroid, and the product ions will be characteristic fragments.
Protocol 3: Derivatization of Aldehydes for GC-MS Analysis (Hypothetical)
Note: There is limited literature on the GC-MS analysis of INH-derivatized carbonyls. This hypothetical protocol is based on general principles, and the thermal stability and volatility of the resulting hydrazones must be validated for each analyte.
1. Materials and Reagents:
-
Isonicotinic acid hydrazide (INH)
-
Sample containing volatile aldehydes
-
Anhydrous solvent (e.g., pyridine or acetonitrile)
-
Glacial Acetic Acid
-
Silylating agent (e.g., BSTFA with 1% TMCS, if hydroxyl groups are present)
-
Ethyl acetate
2. Derivatization Procedure:
-
Dissolve the sample in 100 µL of anhydrous pyridine.
-
Add 200 µL of a 10 mg/mL solution of INH in anhydrous pyridine.
-
Add 10 µL of glacial acetic acid.
-
Seal the vial and heat at 80°C for 60 minutes.
-
Cool the reaction mixture to room temperature.
-
Evaporate the solvent under a stream of nitrogen.
-
If other functional groups (e.g., hydroxyls) are present that require derivatization for GC analysis, perform a subsequent silylation step according to standard procedures.
-
Reconstitute the final derivative in 100 µL of ethyl acetate for GC-MS injection.
3. GC-MS Conditions (Example):
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
-
Injector Temperature: 250°C (or lower, to be optimized to prevent degradation)
-
Oven Program: Start at a low temperature (e.g., 80°C), hold for 2 minutes, then ramp to a high temperature (e.g., 280°C) at 10-20°C/min.
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
MS Detection: Full scan or Selected Ion Monitoring (SIM) mode.
Workflow and Logical Relationships
The overall process of carbonyl analysis using INH derivatization follows a logical sequence from sample preparation to data interpretation.
Caption: Workflow for carbonyl analysis using INH.
By following these guidelines and protocols, researchers can effectively utilize isonicotinic acid hydrazide for the sensitive and reliable analysis of carbonyl compounds in various applications.
References
- 1. Derivatization in liquid chromatography/mass spectrometric analysis of neurosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. shura.shu.ac.uk [shura.shu.ac.uk]
- 3. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Enhanced Steroid Profiling by LC-MS using 2-Hydrazinylisonicotinic Acid Derivatization
INTRODUCTION:
The accurate quantification of steroid hormones is crucial in various fields, including clinical diagnostics, endocrinology, and pharmaceutical research. Steroids often exist at low physiological concentrations, and their analysis by liquid chromatography-mass spectrometry (LC-MS) can be challenging due to poor ionization efficiency.[1][2][3] Chemical derivatization is a powerful strategy to enhance the sensitivity of steroid analysis by introducing a readily ionizable tag onto the steroid molecule.[3][4] This application note describes a robust methodology for the derivatization of ketosteroids using 2-Hydrazinylisonicotinic acid (HINA), also known as isonicotinic acid hydrazide, to significantly improve their detection by LC-MS/MS.
The hydrazine moiety of HINA reacts with the ketone functional groups present in many biologically important steroids, such as testosterone, progesterone, and cortisol, to form stable hydrazones. The resulting derivative incorporates a pyridine ring, which has a high proton affinity, leading to enhanced signal intensity in positive ion electrospray ionization (ESI) mode. This increased ionization efficiency translates to lower limits of detection (LOD) and quantification (LOQ), enabling the analysis of steroids in low-volume biological samples.
Principle of Derivatization
The derivatization reaction involves the condensation of the hydrazine group of this compound with the carbonyl (ketone) group of a steroid to form a hydrazone. This reaction is typically catalyzed by a small amount of acid. The resulting HINA-steroid conjugate is more easily protonated than the underivatized steroid, leading to a significant enhancement in signal intensity during LC-MS analysis.
Experimental Protocols
Materials and Reagents
-
Steroid standards (e.g., testosterone, progesterone, cortisone, etc.)
-
This compound (HINA), >98% purity
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Trifluoroacetic acid (TFA)
-
Internal standards (stable isotope-labeled steroids)
-
Solid-phase extraction (SPE) cartridges (e.g., C18) for sample cleanup
Sample Preparation from Human Plasma
-
Protein Precipitation: To 100 µL of human plasma, add 300 µL of ice-cold acetonitrile containing the internal standards. Vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of 50% methanol in water.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the reconstituted sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.
-
Elute the steroids with 1 mL of methanol.
-
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. The sample is now ready for derivatization.
Derivatization Protocol
The following protocol is a recommended starting point based on similar hydrazine-based derivatization procedures and may require optimization for specific steroids and matrices.
-
Reagent Preparation: Prepare a 1 mg/mL solution of this compound in methanol.
-
Reaction Mixture: To the dried steroid extract (or standard), add 50 µL of the HINA solution and 5 µL of 0.1% trifluoroacetic acid in methanol as a catalyst.
-
Incubation: Vortex the mixture briefly and incubate at 60°C for 30 minutes.
-
Evaporation: After incubation, evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried derivatized sample in 100 µL of the initial mobile phase for LC-MS analysis.
LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol (50:50, v/v).
-
Gradient: A suitable gradient from 30% to 95% B over 10-15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
Data Acquisition: Multiple Reaction Monitoring (MRM).
Quantitative Data
While specific quantitative performance data for HINA derivatization is not extensively published, the following table summarizes typical performance characteristics observed with other hydrazine-based derivatization reagents for steroid analysis by LC-MS/MS. These values can be considered as expected benchmarks for a method employing HINA derivatization.
| Parameter | Testosterone | Progesterone | Cortisone | DHEA | Reference |
| LOD (pg/mL) | 0.4 | - | - | - | [5] |
| LOQ (pg/mL) | 1 | 150 | - | 5 | [6] |
| Linearity (pg/mL) | 1-1000 | 150-10000 | - | 5-2000 | [6] |
| Recovery (%) | 95-105 | 92-108 | 90-110 | 93-107 | [7] |
| Intra-day Precision (%RSD) | < 5 | < 7 | < 6 | < 8 | [7] |
| Inter-day Precision (%RSD) | < 8 | < 10 | < 9 | < 11 | [7] |
Data presented is a compilation from studies using 2-hydrazino-1-methylpyridine and hydroxylamine derivatization and serves as an illustrative example of the expected performance.
Visualizations
Experimental Workflow
Caption: Workflow for steroid analysis using HINA derivatization.
Derivatization Reaction
References
- 1. longdom.org [longdom.org]
- 2. escholarship.org [escholarship.org]
- 3. Derivatization of neutral steroids to enhance their detection characteristics in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical derivatization for enhancing sensitivity during LC/ESI-MS/MS quantification of steroids in biological samples: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the Synthesis of Hydrazones from Isonicotinic Acid Hydrazide
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrazones derived from isonicotinic acid hydrazide (isoniazid) are a versatile class of compounds with significant interest in medicinal chemistry and drug development.[1][2][3] Isoniazid itself is a primary drug for the treatment of tuberculosis.[4][5] The formation of hydrazones through the condensation of isoniazid with various aldehydes and ketones can lead to new chemical entities with a broad spectrum of biological activities, including antimicrobial and antitubercular properties.[2][6][7][8] This document provides detailed protocols for the synthesis of these hydrazones, methods for their characterization, and a summary of relevant quantitative data.
The synthesis of hydrazones from isonicotinic acid hydrazide is typically achieved through a condensation reaction between the hydrazide group of isoniazid and the carbonyl group of an aldehyde or ketone.[4][9] This reaction is often catalyzed by a few drops of acid, such as glacial acetic acid, and can be carried out using conventional heating or microwave irradiation.[4][10] The resulting hydrazones can be purified by recrystallization.[11]
General Reaction Scheme
The fundamental reaction for the synthesis of hydrazones from isonicotinic acid hydrazide is a condensation reaction. The nucleophilic nitrogen atom of the hydrazide attacks the electrophilic carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule to form the hydrazone.
Isonicotinic Acid Hydrazide + Aldehyde/Ketone → Hydrazone + Water
Experimental Protocols
Two common methods for the synthesis of hydrazones from isonicotinic acid hydrazide are presented below: a conventional heating method and a microwave-assisted method.
Method 1: Conventional Synthesis via Reflux
This protocol is a widely used method for synthesizing hydrazones and involves heating the reactants in a suitable solvent under reflux.[6][7][11]
Materials:
-
Isonicotinic acid hydrazide (Isoniazid)
-
Appropriate aldehyde or ketone
-
Ethanol or Methanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Dissolution of Reactants: In a round-bottom flask, dissolve isonicotinic acid hydrazide (1 equivalent) in a minimal amount of ethanol or methanol.[4] To this solution, add an equimolar amount of the desired aldehyde or ketone, also dissolved in a small amount of the same solvent.[4]
-
Catalyst Addition: Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation.[4]
-
Reaction: Heat the mixture to reflux and maintain stirring for a period ranging from 2.5 to 8 hours.[6][7][12]
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting materials and the formation of the product.[4][6][7]
-
Isolation of the Product: After the reaction is complete, cool the mixture to room temperature. The resulting precipitate is then collected by filtration.[6][7][11]
-
Purification: Wash the collected solid with a small amount of cold solvent (e.g., ethanol or distilled water) to remove unreacted starting materials and impurities.[4][6][7] The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[11]
-
Drying: Dry the purified hydrazone product in a desiccator or a vacuum oven.
Method 2: Microwave-Assisted Synthesis
Microwave-assisted synthesis offers a more rapid and often higher-yield alternative to conventional heating.[10]
Materials:
-
Isonicotinic acid hydrazide (Isoniazid)
-
Appropriate aldehyde or ketone
-
Ethanol
-
Microwave reactor
-
Microwave-safe reaction vessel with a magnetic stir bar
-
Standard laboratory glassware for workup
Procedure:
-
Reactant Mixture: In a microwave-safe reaction vessel, combine isonicotinic acid hydrazide (1 equivalent) and the desired aldehyde or ketone (1 equivalent) in ethanol.
-
Microwave Irradiation: Place the vessel in the microwave reactor and irradiate the mixture at a specific power and for a set duration. Optimal conditions will vary depending on the reactants but can be significantly shorter than conventional methods, often in the range of minutes.[10]
-
Isolation and Purification: After irradiation, cool the reaction vessel. The product can then be isolated and purified using the same filtration and recrystallization techniques described in the conventional method.
Characterization of Synthesized Hydrazones
The structure and purity of the synthesized hydrazones are typically confirmed using a combination of spectroscopic and physical methods.
-
Melting Point: Determination of the melting point is a quick and easy way to assess the purity of the product.[5]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups in the molecule, such as the C=N (azomethine) and N-H bonds of the hydrazone moiety.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR spectroscopy provides detailed information about the chemical structure of the molecule, confirming the formation of the hydrazone and the identity of the substituents.[4]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound, further confirming its identity.[4]
Quantitative Data Summary
The following tables summarize representative quantitative data for the synthesis of various hydrazones from isonicotinic acid hydrazide, compiled from the cited literature.
Table 1: Reaction Conditions and Yields for Hydrazone Synthesis
| Aldehyde/Ketone Reactant | Method | Solvent | Reaction Time | Yield (%) | Reference |
| Substituted Benzaldehydes | Reflux | Ethanol | 2.5 - 3 h | Excellent | [6][7] |
| Piperidine/piperazine-carrying benzaldehydes | Reflux | Ethanol | Not Specified | 32 - 88% | [11] |
| Various aromatic aldehydes | Reflux | Methanol | 8 h | Not Specified | [12] |
| Various aromatic aldehydes | Microwave | Ethanol | Minutes | Increased yield | [10] |
Table 2: Physical and Spectral Data for Representative Hydrazones
| Compound | Melting Point (°C) | ¹H NMR (δ, ppm) - Azomethine Proton (-CH=N-) | ¹³C NMR (δ, ppm) - Azomethine Carbon (-CH=N-) | Reference |
| IP1 | 303–304 | Not Specified | Not Specified | [11] |
| IP2 | 238–239.5 | 8.33 | 141.2 | [8] |
| IP3 | 248–249 | Not Specified | Not Specified | [8] |
| IP4 | 302–303 | 8.36 | 141.3 | [8] |
| IP5 | 292–293 | 8.35 | 141.2 | [8] |
| NH1-NH6 Series | Not Specified | 8.26 - 8.29 | 143.19 - 144.02 | [7] |
Visualizations
Reaction Mechanism
The following diagram illustrates the general mechanism for the acid-catalyzed formation of a hydrazone from isonicotinic acid hydrazide and an aldehyde.
Caption: Acid-catalyzed hydrazone formation mechanism.
Experimental Workflow
The diagram below outlines the general workflow for the synthesis and characterization of hydrazones from isonicotinic acid hydrazide.
Caption: General experimental workflow.
References
- 1. scite.ai [scite.ai]
- 2. New hydrazide-hydrazones of isonicotinic acid: synthesis, lipophilicity and in vitro antimicrobial screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Main methods of synthesizing isoniazid in laboratory [wisdomlib.org]
- 6. Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential | MDPI [mdpi.com]
- 8. Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols: Isonicotinic Acid Hydrazide in Drug Design
Audience: Researchers, scientists, and drug development professionals.
Introduction: Isoniazid (isonicotinic acid hydrazide, INH), first synthesized in 1912, has been a cornerstone in the first-line treatment of tuberculosis (TB) for decades.[1] Its potent bactericidal activity against Mycobacterium tuberculosis (Mtb) has been instrumental in global efforts to control the disease.[1] However, the alarming rise of drug-resistant Mtb strains necessitates continuous innovation in drug design. Isoniazid's simple, yet versatile chemical structure serves as a valuable scaffold for the development of novel derivatives and prodrugs aimed at overcoming resistance, reducing toxicity, and improving pharmacokinetic profiles. These application notes provide an overview of the mechanisms of action and resistance, key drug design strategies, and detailed experimental protocols relevant to the use of isonicotinic acid hydrazide in modern drug discovery.
Mechanism of Action of Isoniazid
Isoniazid is a prodrug, meaning it requires activation within the mycobacterial cell to exert its therapeutic effect.[2][3][4] The primary mechanism involves the inhibition of mycolic acid synthesis, an essential component of the unique and robust mycobacterial cell wall.[2][4][5]
Activation Pathway:
-
Uptake: Isoniazid enters the M. tuberculosis bacillus via passive diffusion.[4][5]
-
Activation: Inside the bacterium, INH is activated by the mycobacterial catalase-peroxidase enzyme, KatG.[2][3][4][6][7] This activation process transforms INH into a variety of reactive species, including an isonicotinic acyl radical.[2]
-
Adduct Formation: The isonicotinic acyl radical spontaneously couples with the cofactor nicotinamide adenine dinucleotide (NAD+) to form a covalent INH-NAD adduct.[2]
-
Target Inhibition: This INH-NAD adduct is a potent inhibitor of the enoyl-acyl carrier protein reductase, known as InhA.[2][4][6] InhA is a critical enzyme in the fatty acid synthase-II (FAS-II) system, which is responsible for elongating the very-long-chain fatty acids that are precursors to mycolic acids.[4]
-
Bactericidal Effect: By blocking InhA, isoniazid effectively halts mycolic acid synthesis, leading to a loss of cell wall integrity and ultimately, bacterial cell death.[4] This action is most effective against rapidly dividing mycobacteria.[2][4]
Mechanisms of Isoniazid Resistance
The clinical efficacy of isoniazid is increasingly threatened by the emergence of resistant Mtb strains. Resistance primarily arises from genetic mutations that prevent the drug's activation or alter its target enzyme.
-
katG Gene Mutations: The most common cause of high-level isoniazid resistance is mutations in the katG gene.[6][7][8] These mutations can lead to a dysfunctional or absent KatG enzyme, which prevents the conversion of the isoniazid prodrug into its active form.[8][9]
-
inhA Promoter Mutations: Overexpression of the InhA enzyme, typically due to mutations in the promoter region of its gene (mabA-inhA), can lead to low-level isoniazid resistance. The increased concentration of the InhA target requires a higher concentration of the INH-NAD adduct for effective inhibition.
-
Other Contributing Genes: Mutations in other genes, such as ahpC (involved in protecting the bacterium from oxidative stress) and kasA (another enzyme in the mycolic acid synthesis pathway), have also been associated with isoniazid resistance.[6][7]
Drug Design Strategies and Protocols
To combat resistance and improve safety, several drug design strategies leveraging the isonicotinic acid hydrazide scaffold are employed.
Strategy: Synthesis of Isoniazid Derivatives (Isonicotinoyl Hydrazones)
A prominent strategy involves the synthesis of isonicotinoyl hydrazones. This is achieved through a condensation reaction between isoniazid and various aldehydes or ketones.[1] The resulting hydrazone derivatives often exhibit potent antimycobacterial activity, with some showing efficacy against INH-resistant strains.[1][10] This approach aims to identify novel compounds that may have alternative mechanisms of action or can bypass the KatG activation step.
This protocol provides a general method for the synthesis of isonicotinoyl hydrazone derivatives.[1][10][11]
-
Reactant Preparation: In a round-bottom flask, dissolve isoniazid (1 equivalent) in a suitable solvent, such as ethanol.
-
Addition of Carbonyl: To this solution, add the desired aldehyde or ketone (1 equivalent). A catalytic amount of acid (e.g., glacial acetic acid) may be added to facilitate the reaction.
-
Reaction: The reaction mixture is typically heated under reflux for a period ranging from 2 to 6 hours.[11] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation: Upon completion, the reaction mixture is cooled to room temperature. The resulting solid precipitate (the hydrazone product) is collected by filtration.
-
Purification: The crude product is washed with a cold solvent (e.g., ethanol or diethyl ether) and then purified, typically by recrystallization from a suitable solvent like ethanol, to yield the pure isonicotinoyl hydrazone.
-
Characterization: The chemical structure of the synthesized compound is confirmed using analytical techniques such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) spectroscopy and Mass Spectrometry (MS).[1][10]
The following table summarizes the Minimum Inhibitory Concentration (MIC) and cytotoxicity (IC₅₀) data for selected isoniazid derivatives against various Mtb strains and cell lines.
| Compound | Mtb Strain | MIC (µM) | Cell Line | IC₅₀ (µM) | Reference |
| Isoniazid (INH) | H37Rv (sensitive) | 0.07 - 1.46 | HepG2 | >25 | [12][13] |
| Isoniazid (INH) | katG S315T (resistant) | >128 | HepG2 | >25 | [14] |
| Derivative 1 | H37Rv (sensitive) | 0.195 - 1.56 | THP-1 | >50 | [15] |
| IP11 | H37Rv (sensitive) | 0.09 | HepG2 | >100 | [10] |
| IP11 | katG mutant (resistant) | 0.78 | HepG2 | >100 | [10] |
| IP11 | inhA mutant (resistant) | 0.20 | HepG2 | >100 | [10] |
| IBP19 | H37Rv (sensitive) | 1.562 µg/mL | HCL, VCL | >300 µg/mL | [11] |
| Compound 1 | INH-Resistant (SRI 1369) | 0.14 | HepG2 | >100 | [12] |
| N34red | katG S315T (resistant) | 2.0 | HepG2 | 48.5 | [13] |
Note: Direct comparison of values across different studies should be done with caution due to variations in experimental conditions.
Strategy: Prodrug Approach to Mitigate Toxicity
A significant drawback of long-term isoniazid therapy is the risk of drug-induced hepatotoxicity.[16][17] This toxicity is largely attributed to the in vivo metabolism of isoniazid, particularly the acetylation of its terminal -NH₂ group, which leads to the formation of toxic metabolites.[17]
A rational drug design approach is to create prodrugs that mask this reactive hydrazine moiety.[16] By attaching a promoiety (e.g., via a carbamate or amide linkage), the metabolic susceptibility of the hydrazine group can be reduced.[16][18] This linkage is designed to be stable in the systemic circulation but cleaved at the site of action or within the mycobacteria to release the active drug.
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The BACTEC MGIT 960 system is a common automated method for determining the MIC for M. tuberculosis.[13][14]
-
Strain Preparation: Prepare a standardized suspension of the M. tuberculosis strain (e.g., H37Rv or a resistant isolate) in a suitable broth.
-
Compound Dilution: Prepare serial dilutions of the test compound in 7H9 broth or another appropriate medium to cover a range of concentrations (e.g., 0.03125 to 128 µM).[13][14]
-
Inoculation: Inoculate BACTEC MGIT tubes containing 0.8 mL of OADC (oleic acid, albumin, dextrose, catalase) supplement with 0.1 mL of the compound dilution and 0.5 mL of the standardized bacterial suspension.[13][14] A growth control tube (no compound) and a sterile control tube (no bacteria) must be included.
-
Incubation: Place the tubes into the BACTEC MGIT 960 instrument and incubate at 37°C. The instrument continuously monitors the tubes for an increase in fluorescence, which corresponds to oxygen consumption by metabolically active bacteria.
-
Data Analysis: The instrument software determines the growth units. The MIC is defined as the lowest concentration of the compound that inhibits bacterial growth compared to the growth control.
This protocol assesses the toxicity of synthesized compounds on a mammalian cell line, such as the human liver cancer cell line HepG2, which is relevant for predicting hepatotoxicity.[14]
-
Cell Seeding: Seed HepG2 cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control for toxicity.
-
Incubation: Incubate the cells with the compounds for a specified period (e.g., 72 hours).[14]
-
MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. The IC₅₀ value (the concentration that reduces cell viability by 50%) can be determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Conclusion
Isonicotinic acid hydrazide remains a fundamentally important molecule in the field of anti-tuberculosis drug discovery. Its mechanism of action and the corresponding resistance pathways are well-characterized, providing a solid foundation for rational drug design. Strategies such as the synthesis of hydrazone derivatives and the development of targeted prodrugs have shown significant promise in creating next-generation agents that can overcome existing resistance and mitigate adverse effects. The protocols and data presented herein serve as a guide for researchers dedicated to leveraging this versatile scaffold to address the ongoing challenge of tuberculosis.
References
- 1. benchchem.com [benchchem.com]
- 2. Isoniazid - Wikipedia [en.wikipedia.org]
- 3. Isoniazid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the mechanism of Isoniazid? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Overview on mechanisms of isoniazid action and resistance in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchwithrutgers.com [researchwithrutgers.com]
- 8. Mechanisms of isoniazid resistance in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. mdpi.com [mdpi.com]
- 11. Discovery of New Isoniazid Derivatives As Anti-tubercular Agents: In Silico Studies, Synthesis, and In Vitro Activity Evaluation – Oriental Journal of Chemistry [orientjchem.org]
- 12. Novel isoniazid derivative as promising antituberculosis agent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro Evaluation of Isoniazid Derivatives as Potential Agents Against Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | In vitro Evaluation of Isoniazid Derivatives as Potential Agents Against Drug-Resistant Tuberculosis [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Carbamate Prodrugs Restrict In Vivo Metabolism and Improve the Pharmacokinetics of Isoniazid - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement [frontiersin.org]
- 18. Phenolic acid-tethered isoniazid for abrogation of drug-induced hepatotoxicity: design, synthesis, kinetics and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Hydrazinylisonicotinic Acid as a Linker in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydrazinylisonicotinic acid (HYNIC) is a versatile heterobifunctional linker widely employed in bioconjugation, particularly for the development of antibody-drug conjugates (ADCs). Its hydrazine moiety provides a reactive handle for the site-specific conjugation to carbonyl groups (aldehydes and ketones), forming a pH-sensitive hydrazone bond. This characteristic is especially valuable in drug delivery systems designed for targeted release within the acidic microenvironment of tumors or inside cellular compartments like endosomes and lysosomes.[1][2][3] The aromatic nature of the HYNIC linker contributes to the stability of the resulting hydrazone bond at physiological pH.[4]
This document provides detailed application notes and experimental protocols for the use of this compound in bioconjugation, with a focus on the preparation and characterization of protein conjugates.
Principle of HYNIC-Mediated Bioconjugation
The core of HYNIC-based bioconjugation lies in the formation of a hydrazone bond between the hydrazine group of HYNIC and a carbonyl group on a target molecule. Typically, the HYNIC moiety is first introduced onto a biomolecule, such as an antibody, through its carboxylic acid functionality. This is often achieved using an N-hydroxysuccinimide (NHS) ester-activated form of HYNIC (e.g., S-HYNIC or Sulfo-S-HYNIC), which readily reacts with primary amines (e.g., lysine residues) on the protein surface to form a stable amide bond.[5][6][7][8]
The HYNIC-modified protein can then be conjugated to a molecule containing an aldehyde or ketone group. This two-step approach allows for a controlled and specific conjugation process. The resulting hydrazone linkage is relatively stable at neutral pH (e.g., in the bloodstream) but is susceptible to hydrolysis under acidic conditions, facilitating the release of the conjugated molecule at the target site.[1][2][9]
Data Presentation
Table 1: Physicochemical Properties of HYNIC Linker and Hydrazone Bond
| Property | Value/Characteristic | References |
| Reactive Groups | Hydrazine (-NHNH2) and Carboxylic Acid (-COOH) | |
| Common Activation Method | N-Hydroxysuccinimide (NHS) ester | [5][6][7][8] |
| Target Functional Group on Biomolecule | Primary amines (e.g., lysine residues) | [5][6][7][8] |
| Target Functional Group on Payload | Aldehyde or Ketone | [1][2] |
| Resulting Covalent Bond | Hydrazone (C=N-NH) | [1][2] |
| Hydrazone Bond Stability (pH) | Stable at pH 7.4; Labile at acidic pH (e.g., 4.5-5.5) | [1][2][9] |
| Hydrazone Bond Stability (Temperature) | Stable up to 92°C | [6][10] |
Table 2: Typical Reaction Conditions for HYNIC Bioconjugation
| Parameter | Condition | Rationale | References |
| Protein Modification (HYNIC Incorporation) | |||
| pH | 7.2 - 8.5 | Optimal for NHS ester reaction with primary amines. | [5] |
| Temperature | Room Temperature (20-25°C) | Sufficient for efficient reaction without protein denaturation. | [6] |
| Reaction Time | 1 - 4 hours | Typically sufficient for complete modification. | [6] |
| Molar Excess of S-HYNIC | 5 - 20 fold | To achieve a desired Molar Substitution Ratio (MSR). | [11] |
| Hydrazone Bond Formation (Conjugation) | |||
| pH | 4.5 - 6.0 | Acidic pH catalyzes hydrazone bond formation. | [5] |
| Temperature | Room Temperature (20-25°C) or 4°C | To balance reaction rate and protein stability. | [12] |
| Reaction Time | 2 - 16 hours | To ensure complete conjugation. | [5] |
| Aniline Catalyst (optional) | 10-20 mM | Can significantly increase the rate of hydrazone formation. | [10] |
Table 3: Stability of Hydrazone Linkages at Different pH Values
| Hydrazone Type | Half-life at pH 7.4 | Half-life at pH 5.0 | References |
| Acylhydrazone (from aromatic aldehyde) | > 7 days | Minutes to hours | [13] |
| Hydrazone (from aliphatic aldehyde) | Hours | Minutes | [4] |
Note: Half-life values are approximate and can vary depending on the specific molecular context of the hydrazone bond.
Experimental Protocols
Protocol 1: Modification of an Antibody with Sulfo-S-HYNIC
This protocol describes the introduction of HYNIC moieties onto an antibody using the water-soluble Sulfo-S-HYNIC linker.
Materials:
-
Antibody (e.g., IgG) in a suitable buffer (e.g., PBS, pH 7.4)
-
Sulfo-S-HYNIC (succinimidyl 6-hydrazinonicotinate acetone hydrazone)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Modification Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 8.0
-
Desalting columns (e.g., Sephadex G-25)
-
Conjugation Buffer: 100 mM sodium acetate, 150 mM NaCl, pH 4.7
Procedure:
-
Antibody Preparation:
-
Dialyze or buffer exchange the antibody into Modification Buffer. The antibody concentration should be between 1-10 mg/mL.
-
Ensure the buffer is free of primary amines (e.g., Tris) as they will compete with the reaction.
-
-
Sulfo-S-HYNIC Stock Solution Preparation:
-
Immediately before use, dissolve Sulfo-S-HYNIC in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
-
Modification Reaction:
-
Calculate the required volume of the Sulfo-S-HYNIC stock solution to achieve the desired molar excess (e.g., 10-fold molar excess over the antibody).
-
Slowly add the Sulfo-S-HYNIC solution to the antibody solution while gently vortexing.
-
Incubate the reaction for 2 hours at room temperature.
-
-
Purification of HYNIC-modified Antibody:
-
Remove excess, unreacted Sulfo-S-HYNIC by passing the reaction mixture through a desalting column equilibrated with Conjugation Buffer.
-
Collect the protein fractions. The HYNIC-modified antibody is now ready for conjugation.
-
-
Determination of Molar Substitution Ratio (MSR):
-
The MSR (average number of HYNIC molecules per antibody) can be determined using a colorimetric assay with 2-sulfobenzaldehyde, which forms a chromophoric product with HYNIC that absorbs at 350 nm.[11]
-
Protocol 2: Conjugation of a HYNIC-modified Antibody to an Aldehyde-containing Molecule
This protocol describes the formation of a hydrazone bond between the HYNIC-modified antibody and a molecule containing an aldehyde group.
Materials:
-
HYNIC-modified antibody in Conjugation Buffer (from Protocol 1)
-
Aldehyde-containing molecule (e.g., a drug-linker construct) dissolved in a compatible solvent.
-
(Optional) Aniline solution (e.g., 1 M in DMF)
Procedure:
-
Conjugation Reaction:
-
Add the aldehyde-containing molecule to the solution of the HYNIC-modified antibody. A 2 to 5-fold molar excess of the aldehyde-containing molecule is typically used.[5]
-
(Optional) For catalysis, add aniline to a final concentration of 10-20 mM.
-
Incubate the reaction mixture for 2-16 hours at room temperature. The progress of the conjugation can be monitored by the increase in absorbance at 354 nm, which is characteristic of the bis-aryl hydrazone bond.[6][10]
-
-
Purification of the Antibody-Drug Conjugate (ADC):
-
Purify the ADC from unreacted small molecules and byproducts using size-exclusion chromatography (SEC) or dialysis.
-
-
Characterization of the ADC:
-
Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules conjugated to each antibody. This can be measured using several techniques:
-
UV-Vis Spectrophotometry: By measuring the absorbance of the ADC at two wavelengths (e.g., 280 nm for the antibody and a specific wavelength for the drug), the concentrations of both components can be determined and the DAR calculated.[11]
-
Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drugs, allowing for the determination of the DAR and the distribution of drug-loaded species.[11]
-
Mass Spectrometry (MS): LC-MS can provide a precise measurement of the mass of the intact ADC or its subunits, from which the DAR can be accurately calculated.[11]
-
-
Purity and Aggregation: Analyze the purity and extent of aggregation of the final ADC product using SEC.
-
Binding Affinity: Confirm that the conjugation process has not compromised the antigen-binding affinity of the antibody using methods such as ELISA or surface plasmon resonance (SPR).
-
Visualizations
Caption: Experimental workflow for the preparation of an antibody-drug conjugate (ADC) using a HYNIC linker.
Caption: Mechanism of action for an ADC with a pH-sensitive hydrazone linker, leading to targeted drug release.
Caption: Simplified HER2 signaling pathway and the intervention point of a HER2-targeted ADC.
References
- 1. chempep.com [chempep.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. vjoncology.com [vjoncology.com]
- 5. interchim.fr [interchim.fr]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Antibody-Drug Conjugates Targeting the Human Epidermal Growth Factor Receptor Family in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Summary of Approved HER2 ADCs on The Market & in Clinical Trials | Biopharma PEG [biochempeg.com]
- 9. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantitative Analysis of Ketones with 2-Hydrazinoquinoline
Application Note
Introduction
The quantitative analysis of ketones is crucial in various fields, including clinical diagnostics, metabolic research, and food science. Ketones, particularly small ones, can be challenging to analyze directly using reversed-phase liquid chromatography-mass spectrometry (LC-MS) due to their high polarity and poor ionization efficiency. Chemical derivatization with a suitable reagent can significantly enhance their chromatographic retention and mass spectrometric detection. 2-hydrazinoquinoline (HQ) is a highly effective derivatizing agent for carbonyl compounds, including ketones.[1] It reacts with the ketone's carbonyl group to form a stable hydrazone derivative.[1] This derivatization increases the hydrophobicity of the analyte, leading to better retention on reversed-phase columns, and the quinoline moiety provides a readily ionizable site, significantly improving detection sensitivity in positive ion electrospray ionization (ESI) mode.[1][2]
Principle of the Method
The method is based on a two-step process:
-
Derivatization: Ketones in the sample are reacted with 2-hydrazinoquinoline (HQ) in an acidic environment. The hydrazine group of HQ nucleophilically attacks the carbonyl carbon of the ketone, forming a stable hydrazone derivative. This reaction is specific to carbonyl compounds (aldehydes and ketones).[1]
-
LC-MS Analysis: The resulting HQ-hydrazone derivatives are separated using reversed-phase high-performance liquid chromatography (HPLC) and detected by mass spectrometry. The increased mass and the presence of the quinoline group allow for sensitive and specific detection, often using tandem mass spectrometry (MS/MS) for enhanced selectivity.
Applicability
This method is applicable for the qualitative and quantitative analysis of ketones in various matrices, including biological fluids (urine, serum) and tissue extracts.[1] While the primary cited protocol was developed for metabolomics, it can be adapted and validated for targeted quantitative analysis of specific ketones.
Quantitative Data
A comprehensive validation study detailing the limit of detection (LOD), limit of quantification (LOQ), and linearity for a range of ketones using 2-hydrazinoquinoline derivatization was not found in the reviewed literature. The primary study developing this method focused on expanding metabolite coverage rather than determining the lower limits of detection.[1][3]
However, to demonstrate the quantitative potential of the HQ derivatization method, the performance data from a validated study on free fatty acids using the same reagent is presented below.[2] Researchers should expect to achieve similar performance upon proper validation for their specific ketone analytes.
Table 1: Example Quantitative Performance of 2-HQ Derivatization (for Free Fatty Acids) [2]
| Analyte (Fatty Acid) | Limit of Detection (LOD) (ng/g) | Limit of Quantification (LOQ) (ng/g) | Linear Dynamic Range (ng/g) |
| Lauric Acid (C12) | 0.9 | 3.0 | 3.0 - 400 |
| Myristic Acid (C14) | 0.2 | 0.5 | 0.5 - 400 |
| Palmitic Acid (C16) | 1.8 | 6.0 | 6.0 - 400 |
| Oleic Acid (C18:1) | 1.1 | 3.8 | 3.8 - 400 |
| Stearic Acid (C18) | 1.9 | 6.4 | 6.4 - 400 |
Note: This data is for free fatty acids and is provided as a reference. Users must perform their own validation to determine the LOD, LOQ, and linearity for their ketone analytes of interest.
Experimental Protocols
This protocol is adapted from the method developed by Lu, et al. for the analysis of small-molecule metabolites, including ketones, in biological samples.[1]
Protocol 1: Derivatization of Ketones in Biological Samples with 2-HQ
1. Reagents and Materials:
-
2-hydrazinoquinoline (HQ)
-
Acetonitrile (LC-MS Grade)
-
Water (LC-MS Grade)
-
Formic Acid
-
Ketone standards (e.g., acetone, butanone, etc.)
-
Internal Standard (e.g., a stable isotope-labeled ketone)
-
Biological sample (e.g., serum, urine, tissue homogenate)
-
Microcentrifuge tubes
-
Heater block or incubator
2. Preparation of Solutions:
-
Derivatization Reagent: Prepare a 1 mM solution of 2-hydrazinoquinoline (HQ) in acetonitrile.
-
Internal Standard Stock Solution: Prepare a stock solution of the stable isotope-labeled ketone at a suitable concentration (e.g., 1 mg/mL) in acetonitrile.
-
Working Internal Standard Solution: Dilute the stock solution to the desired working concentration for spiking into samples.
3. Sample Preparation:
-
For serum/plasma: Thaw samples on ice. Precipitate proteins by adding 3 volumes of ice-cold acetonitrile. Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. Collect the supernatant.
-
For urine: Thaw samples on ice. Centrifuge to remove particulates. Dilute as necessary with water.
-
For tissue: Homogenize the tissue in an appropriate solvent (e.g., acetonitrile/water mixture) and centrifuge to pellet debris. Collect the supernatant.
4. Derivatization Procedure:
-
Pipette 5 µL of the prepared sample (or standard/blank) into a microcentrifuge tube.
-
Spike the sample with the internal standard.
-
Add 100 µL of the 1 mM HQ in acetonitrile solution. Note: The original comprehensive protocol also includes reagents for derivatizing carboxylic acids (1 mM DPDS and 1 mM TPP). For ketone-only analysis, these may be omitted, but the reaction should be acidified slightly, for example with a small amount of formic acid, to catalyze hydrazone formation.
-
Vortex the mixture gently.
-
Incubate the reaction mixture at 60°C for 60 minutes .[4]
-
After incubation, cool the mixture to room temperature.
-
Centrifuge the sample to pellet any precipitates.
-
Transfer the supernatant to an HPLC vial for analysis.
Protocol 2: LC-MS Analysis of HQ-Derivatized Ketones
1. Instrumentation:
-
HPLC or UHPLC system coupled to a mass spectrometer (e.g., QTOF or Triple Quadrupole) with an electrospray ionization (ESI) source.
2. LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A typical gradient would be to start at a low percentage of B (e.g., 5-10%), hold for 1-2 minutes, ramp up to 95-100% B over 8-10 minutes, hold for 2-3 minutes, and then re-equilibrate at the starting conditions. The gradient must be optimized for the specific ketones of interest.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 1 - 5 µL.
3. MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: For quantitative analysis, Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer is recommended for highest sensitivity and specificity.[3] For profiling, a full scan on a high-resolution mass spectrometer (e.g., QTOF) is appropriate.
-
Key Parameters (to be optimized):
-
Capillary Voltage: ~3.5 - 4.5 kV
-
Source Temperature: ~120 - 150 °C
-
Desolvation Gas Temperature: ~350 - 450 °C
-
Desolvation Gas Flow: ~600 - 800 L/hr
-
-
MRM Transitions: The specific precursor ion (the [M+H]+ of the ketone-HQ derivative) and a stable product ion must be determined by infusing a derivatized standard of each ketone analyte.
Table 2: Summary of Recommended LC-MS Parameters
| Parameter | Recommended Setting |
| HPLC | |
| Column | C18 Reversed-Phase |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Ionization Mode | ESI Positive |
| Scan Mode | MRM (for quantification) |
| Capillary Voltage | ~4.0 kV |
| Source Temperature | ~130 °C |
Visualizations
Caption: Chemical reaction of a ketone with 2-hydrazinoquinoline.
Caption: Experimental workflow for ketone analysis using HQ derivatization.
Caption: Logical workflow for quantitative analysis using an internal standard.
References
Application Notes and Protocols: Isonicotinic Acid Hydrazide in the Synthesis of Potential Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
Isonicotinic acid hydrazide (INH), a cornerstone in the treatment of tuberculosis, continues to be a valuable scaffold for the development of novel antimicrobial agents.[1][2] Its versatile chemical structure allows for the synthesis of a wide array of derivatives, including Schiff bases, metal complexes, and various heterocyclic compounds such as 1,3,4-oxadiazoles and pyrazoles.[3][4][5][6] These modifications often lead to compounds with enhanced or broader antimicrobial activity, offering potential solutions to the growing challenge of drug-resistant pathogens.[7][8] This document provides detailed application notes and experimental protocols for the synthesis and evaluation of INH-based antimicrobial agents.
Synthesis of Isoniazid-Derived Schiff Bases
Schiff bases, formed by the condensation of isoniazid with various aldehydes and ketones, represent a significant class of INH derivatives with notable antimicrobial properties.[3][9][10] The resulting imine (-C=N-) linkage is a key pharmacophore that contributes to their biological activity.[3]
Experimental Protocol: Synthesis of Isoniazid Schiff Bases
This protocol describes the synthesis of isoniazid-derived Schiff bases through both conventional and microwave-assisted methods.[3]
Materials:
-
Isonicotinic acid hydrazide (Isoniazid)
-
Substituted aromatic aldehydes (e.g., benzaldehyde, salicylaldehyde, anisaldehyde)
-
Absolute ethanol
-
Glacial acetic acid
-
Round bottom flask
-
Reflux condenser
-
Microwave synthesizer
-
Beakers, magnetic stirrer, and other standard laboratory glassware
Procedure:
A. Conventional Method (Reflux): [9]
-
Dissolve 10 mmol of isoniazid in 20 mL of absolute ethanol in a 100 mL round bottom flask.
-
Add an equimolar amount (10 mmol) of the desired substituted aldehyde to the solution.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Attach a reflux condenser and heat the mixture at 80-90°C for 4-8 hours with continuous stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried in a desiccator over anhydrous CaCl2.
B. Microwave-Assisted Synthesis: [3]
-
In a microwave-safe vessel, mix equimolar amounts (1 mmol) of isoniazid and the selected aldehyde in 10 mL of absolute ethanol.
-
Add 2 drops of glacial acetic acid.
-
Irradiate the mixture in a microwave synthesizer at a power of 100-150 W for 10-20 minutes at 85°C.[3]
-
After the reaction is complete, cool the vessel.
-
The resulting solid is filtered, washed with ethanol, and dried.
Data Presentation: Physicochemical and Antimicrobial Activity of Isoniazid Schiff Bases
| Compound | Aldehyde Reactant | Yield (%) | M.P. (°C) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | Reference |
| INH | - | - | 171-174 | >100 | >100 | [9] |
| SB-1 | Benzaldehyde | 85 | 198-200 | 50 | 50 | [9] |
| SB-2 | Salicylaldehyde | 90 | 225-227 | 25 | 50 | [9] |
| SB-3 | 4-Nitrobenzaldehyde | 88 | 278-280 | 12.5 | 25 | [9] |
| SB-4 | 2-Hydroxy-3-methoxybenzaldehyde | 82 | 210-212 | 25 | 25 | [9] |
Synthesis Workflow: Isoniazid Schiff Bases
Caption: General synthesis workflow for Isoniazid Schiff bases.
Synthesis of Isoniazid-Based Metal Complexes
The coordination of isoniazid and its derivatives with various metal ions (e.g., Cu(II), Co(II), Zn(II)) can significantly enhance their antimicrobial activity.[7][11][12] The resulting metal complexes often exhibit different mechanisms of action compared to the parent drug.[8]
Experimental Protocol: Synthesis of a Cu(II)-Isoniazid Complex
This protocol outlines the synthesis of a copper(II) complex with isoniazid.[11]
Materials:
-
Isoniazid (INH)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Distilled water
-
Ethanol
-
Beakers, magnetic stirrer, and filtration apparatus
Procedure:
-
Prepare a solution of isoniazid (2 mmol) in 20 mL of warm distilled water.
-
In a separate beaker, dissolve copper(II) sulfate pentahydrate (1 mmol) in 10 mL of distilled water.
-
Slowly add the copper(II) sulfate solution to the isoniazid solution with constant stirring.
-
A precipitate will form. Continue stirring the mixture at room temperature for 2 hours.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid product with distilled water and then with a small amount of ethanol.
-
Dry the complex in a desiccator. The resulting complex is [Cu(INH)(H₂O)]SO₄·2H₂O.[11]
Data Presentation: Antimicrobial Activity of Isoniazid and its Metal Complexes
| Compound | MIC (µg/mL) vs. M. tuberculosis | IC₅₀ (µM) on Mammalian Cells | Selectivity Index (SI) | Reference |
| Isoniazid (INH) | 0.2 | >100 | >500 | [11] |
| [Cu(INH)(H₂O)]SO₄·2H₂O | 0.1 | 50 | 500 | [11] |
| [CoCl(INH)₂(H₂O)]Cl·2.5H₂O | 0.1 | 60 | 600 | [11] |
Logical Relationship: Metal Complexation and Activity
Caption: Metal complexation of Isoniazid enhances antimicrobial activity.
Synthesis of 1,3,4-Oxadiazole Derivatives of Isoniazid
1,3,4-Oxadiazoles are five-membered heterocyclic compounds known for a wide range of biological activities, including antimicrobial effects.[13][14] Incorporating the 1,3,4-oxadiazole moiety into the isoniazid structure can yield potent antimicrobial agents.[4][15]
Experimental Protocol: Synthesis of 5-(4-pyridyl)-1,3,4-oxadiazole-2-thiol
This protocol describes the synthesis of a 1,3,4-oxadiazole derivative from isoniazid.[4]
Materials:
-
Isoniazid
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Hydrochloric acid (dilute)
-
Round bottom flask and reflux condenser
Procedure:
-
Dissolve isoniazid (0.01 mol) in 100 mL of ethanol in a round bottom flask.
-
Add equimolar amounts of carbon disulfide (0.01 mol) and potassium hydroxide (0.01 mol) to the solution.
-
Reflux the mixture for 4 hours.
-
After cooling, add distilled water to the reaction mixture.
-
Neutralize the solution with dilute hydrochloric acid.
-
The solid product that precipitates is filtered, washed with water, and recrystallized from methanol.
Data Presentation: Characterization of 5-(4-pyridyl)-1,3,4-oxadiazole-2-thiol
| Property | Value | Reference |
| Yield | 82% | [4] |
| Melting Point | 262°C | [4] |
| Mass Spectrum (m/z) | 179 (M+) | [4] |
| IR (cm⁻¹) | 1645, 1610, 1575, 1410 (oxadiazole ring) | [4] |
Synthesis Pathway: 1,3,4-Oxadiazole from Isoniazid
Caption: Synthesis of a 1,3,4-oxadiazole derivative from isoniazid.
Synthesis of Isoniazid-Based Pyrazole Derivatives
Pyrazole derivatives are another class of heterocyclic compounds with significant pharmacological activities.[16][17] The synthesis of novel isoniazid-pyrazole hybrids has yielded compounds with potent antitubercular and antibacterial properties.[5][6]
Experimental Protocol: Three-Component Synthesis of Isoniazid Pyrazole Derivatives
This protocol describes an efficient, catalyst-free, three-component reaction for synthesizing isoniazid pyrazole derivatives.[5]
Materials:
-
Isoniazid
-
Substituted aromatic aldehydes
-
Malononitrile
-
Aqueous ethanol
-
Round bottom flask
Procedure:
-
In a round bottom flask, combine the substituted aromatic aldehyde (1 mmol), isoniazid (1 mmol), and malononitrile (1 mmol) in 10 mL of aqueous ethanol.
-
Stir the reaction mixture at room temperature for the time required as monitored by TLC.
-
Upon completion of the reaction, the solid product precipitates out.
-
Collect the solid by filtration, wash with cold ethanol, and dry.
Data Presentation: Antimicrobial Activity of Isoniazid Pyrazole Derivatives
| Compound ID | Aromatic Aldehyde | MIC (µg/mL) vs. M. tuberculosis | Antioxidant Activity | Reference |
| 4a | Benzaldehyde | 2 | Strong | [5] |
| 4e | 4-Chlorobenzaldehyde | 0.5 | Strong | [5] |
| 4l | 3,4,5-Trimethoxybenzaldehyde | 0.125 | Strong | [5] |
| Isoniazid | - | 0.25 | - | [5] |
Experimental Workflow: Three-Component Pyrazole Synthesis
Caption: Workflow for the three-component synthesis of isoniazid pyrazoles.
Conclusion
Isonicotinic acid hydrazide remains a highly relevant starting material for the synthesis of novel antimicrobial agents. The derivatization of INH into Schiff bases, metal complexes, 1,3,4-oxadiazoles, and pyrazoles has proven to be a successful strategy for generating compounds with potent and broad-spectrum antimicrobial activity. The protocols and data presented herein provide a valuable resource for researchers and drug development professionals working to combat infectious diseases and overcome the challenge of antimicrobial resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. tandfonline.com [tandfonline.com]
- 6. New INH-pyrazole analogs: Design, synthesis and evaluation of antitubercular and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Isoniazid Containing Metal Based Drugs as Potential Antimicrobial Agent: A Short Review | Semantic Scholar [semanticscholar.org]
- 8. Metal–Peptide Complexes as Promising Antibiotics to Fight Emerging Drug Resistance: New Perspectives in Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 11. New Isoniazid Complexes, Promising Agents Against Mycobacterium tuberculosis [scielo.org.mx]
- 12. ajol.info [ajol.info]
- 13. mdpi.com [mdpi.com]
- 14. chemmethod.com [chemmethod.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jpsbr.org [jpsbr.org]
Derivatization of aldehydes for HPLC analysis using isonicotinic acid hydrazide
Anwendungs- und Protokollhinweise: Derivatisierung von Aldehyden mittels Isonicotinsäurehydrazid zur HPLC-Analyse
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einleitung
Aldehyde sind eine Klasse hochreaktiver organischer Verbindungen, die in biologischen Proben, Umweltmatrizes und pharmazeutischen Formulierungen vorkommen. Ihre quantitative Analyse ist oft eine Herausforderung, da ihnen die für eine empfindliche UV-Detektion mittels Hochleistungsflüssigkeitschromatographie (HPLC) erforderlichen Chromophore fehlen. Die chemische Derivatisierung wandelt die Aldehyde in stabile, UV-aktive Produkte um und verbessert so deren chromatographische Eigenschaften und Nachweisbarkeit erheblich.[1] Isonicotinsäurehydrazid (INH), auch als Isoniazid bekannt, ist ein effektives Derivatisierungsreagenz, das mit der Carbonylgruppe von Aldehyden reagiert und stabile Isonicotinoylhydrazone bildet. Diese Derivate besitzen einen starken Chromophor, der eine empfindliche Detektion im UV-Bereich ermöglicht.
Prinzip der Methode
Die Methode basiert auf der Kondensationsreaktion zwischen der Hydrazid-Funktion von Isonicotinsäurehydrazid und der Carbonylgruppe eines Aldehyds. Diese Reaktion führt zur Bildung einer Schiff-Base, genauer gesagt eines Isonicotinoylhydrazons, unter Abspaltung eines Wassermoleküls. Die Reaktion wird typischerweise unter leicht sauren Bedingungen katalysiert. Das resultierende Hydrazon-Derivat enthält den Pyridinring des INH, der als starker Chromophor dient und eine empfindliche UV-Detektion bei Wellenlängen zwischen 260 und 300 nm ermöglicht.[2][3][4][5] Die Derivatisierung erhöht zudem die Hydrophobizität der Analyten, was zu einer besseren Retention und Trennung auf Umkehrphasen-HPLC-Säulen (RP-HPLC) führt.
Visualisierung des Arbeitsablaufs und der Reaktion
Die folgenden Diagramme illustrieren den chemischen Prozess und den experimentellen Arbeitsablauf.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-Hydrazinylisonicotinic Acid Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 2-Hydrazinylisonicotinic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to produce this compound?
A1: The most plausible and commonly explored synthetic route is the nucleophilic aromatic substitution of a suitable leaving group, typically a halogen, at the 2-position of the isonicotinic acid ring with hydrazine hydrate. The most common starting material for this synthesis is 2-chloroisonicotinic acid.
Q2: What are the critical parameters affecting the yield and purity of this compound?
A2: The key parameters that significantly influence the reaction outcome are:
-
Temperature: Higher temperatures can increase the reaction rate but may also lead to side reactions and decomposition.
-
Reaction Time: Sufficient time is required for the reaction to go to completion, but prolonged reaction times can result in impurity formation.
-
Molar Ratio of Reactants: The ratio of hydrazine hydrate to 2-chloroisonicotinic acid is crucial. An excess of hydrazine hydrate is often used to favor the formation of the monosubstituted product.
-
Solvent: The choice of solvent can affect the solubility of reactants and the reaction rate. Common solvents include water, ethanol, and isopropanol.
-
pH: The pH of the reaction mixture can influence the nucleophilicity of hydrazine and the stability of the product.
Q3: What are the potential side reactions during the synthesis of this compound?
A3: Common side reactions include:
-
Formation of bis-hydrazinyl compounds: Where hydrazine reacts with two molecules of 2-chloroisonicotinic acid.
-
Decarboxylation: Loss of the carboxylic acid group at elevated temperatures.
-
Formation of cyclic byproducts: Intramolecular reactions can lead to the formation of heterocyclic compounds.
-
Reaction of hydrazine with the carboxylic acid group: This can lead to the formation of an acyl hydrazide, although this is less likely under typical nucleophilic aromatic substitution conditions.
Q4: How can I purify the final product?
A4: Purification is typically achieved through recrystallization from a suitable solvent system, such as ethanol/water or isopropanol. The pH of the solution can be adjusted to the isoelectric point of this compound to induce precipitation, which aids in separating it from impurities. Column chromatography can also be employed for higher purity requirements.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Low Reaction Temperature: The activation energy for the nucleophilic substitution is not being met. 2. Insufficient Reaction Time: The reaction has not proceeded to completion. 3. Poor Quality of Starting Materials: 2-chloroisonicotinic acid or hydrazine hydrate may be degraded. 4. Incorrect pH: The nucleophilicity of hydrazine is reduced. | 1. Gradually increase the reaction temperature in increments of 10°C. 2. Extend the reaction time and monitor the progress using TLC or HPLC. 3. Verify the purity of starting materials using appropriate analytical techniques (e.g., NMR, melting point). 4. Adjust the pH of the reaction mixture. A slightly basic medium often favors the reaction. |
| Formation of Multiple Products (Impurities) | 1. High Reaction Temperature: Promotes side reactions and decomposition. 2. Incorrect Molar Ratio: An insufficient excess of hydrazine hydrate can lead to the formation of bis-substituted products. 3. Prolonged Reaction Time: Can lead to the formation of degradation products. | 1. Lower the reaction temperature. 2. Increase the molar excess of hydrazine hydrate (e.g., from 3 equivalents to 5 equivalents). 3. Optimize the reaction time by monitoring its progress. |
| Difficulty in Product Isolation/Purification | 1. Product is too soluble in the reaction mixture. 2. Presence of impurities that co-precipitate with the product. 3. Oily product formation instead of a solid. | 1. After the reaction, adjust the pH to the isoelectric point of this compound to minimize its solubility. Cool the solution to induce precipitation. 2. Perform a hot filtration to remove insoluble impurities before crystallization. Utilize a different solvent system for recrystallization. 3. Try triturating the oil with a non-polar solvent to induce solidification. If that fails, consider purification by column chromatography. |
Data Presentation
Table 1: Illustrative Effect of Reaction Parameters on Yield and Purity of this compound
| Entry | Temperature (°C) | Time (h) | Hydrazine Hydrate (Equivalents) | Solvent | Yield (%) | Purity (%) |
| 1 | 80 | 4 | 3 | Water | 65 | 92 |
| 2 | 100 | 4 | 3 | Water | 78 | 88 |
| 3 | 120 | 4 | 3 | Water | 75 | 80 |
| 4 | 100 | 2 | 3 | Water | 55 | 95 |
| 5 | 100 | 8 | 3 | Water | 80 | 85 |
| 6 | 100 | 4 | 2 | Water | 60 | 85 (with bis-adduct) |
| 7 | 100 | 4 | 5 | Water | 82 | 94 |
| 8 | 100 | 4 | 3 | Ethanol | 72 | 90 |
Note: The data in this table is illustrative and intended to demonstrate potential trends. Actual results may vary.
Table 2: Summary of Reaction Conditions for Analogous Nucleophilic Aromatic Substitutions
| Reactants | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-chloronicotinic acid, anilines | K₂CO₃ | Water | Microwave | 0.25-0.5 | 85-95 | Not specified in search results |
| 2-chloronicotinic acid, anilines | Boric acid | Solvent-free | 120 | Not specified | Good to excellent | [1] |
| 2,6-dichloro-isonicotinic acid, hydrazine hydrate | None | Water | Not specified | Not specified | Not specified | [2] |
Experimental Protocols
Proposed Synthesis of this compound from 2-Chloroisonicotinic Acid
Reagents and Materials:
-
2-Chloroisonicotinic acid
-
Hydrazine hydrate (80-100% solution)
-
Deionized water or Ethanol
-
Hydrochloric acid (for pH adjustment)
-
Sodium hydroxide (for pH adjustment)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 equivalent of 2-chloroisonicotinic acid in a suitable solvent (e.g., water or ethanol).
-
Add 3-5 equivalents of hydrazine hydrate to the solution.
-
Heat the reaction mixture to reflux (approximately 100-110°C for aqueous solutions) and maintain this temperature for 4-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully adjust the pH of the solution to the isoelectric point of this compound (this will need to be determined experimentally, but is likely to be in the range of pH 3-5) using hydrochloric acid or sodium hydroxide.
-
Cool the mixture in an ice bath to facilitate the precipitation of the product.
-
Collect the solid product by vacuum filtration and wash with cold deionized water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Dry the purified product under vacuum.
Visualizations
Caption: Synthesis pathway for this compound.
References
Isonicotinic Acid Hydrazide (Isoniazid) Reactions: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isonicotinic acid hydrazide (INH), commonly known as isoniazid.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common problems encountered during the synthesis, purification, derivatization, and formulation of isoniazid.
Category: Synthesis & Purification
Q1: My isoniazid synthesis is resulting in a low yield and high levels of impurities. What are the common causes and how can I improve it?
A1: Low yield and impurity formation are frequent issues in isoniazid synthesis, often stemming from side reactions or incomplete conversion.
-
Common Causes:
-
Incomplete Reaction: Insufficient reaction time or inadequate temperature can lead to unreacted starting materials, such as isonicotinic acid or isonicotinamide.[1]
-
Side Reactions: The hydrolysis of the starting material (e.g., 4-cyanopyridine) can be difficult to control, leading to byproducts like isonicotinic acid.[1] Another potential byproduct is 4-amino-3,5-di(4-pyridyl)-1,2,4-triazole.[1]
-
High Reaction Temperature: While heat is required, excessive temperatures can increase degradation and the formation of byproducts.[1]
-
Impure Starting Materials: The purity of the initial isonicotinic acid or its derivatives can introduce impurities like 2-picolinic acid, which will carry through the synthesis.[1]
-
-
Troubleshooting Steps:
-
Optimize Reaction Conditions: Ensure the reaction is refluxed at the appropriate temperature (e.g., 110-120°C) for a sufficient duration (e.g., 3-5 hours) to drive the reaction to completion.[2][3]
-
Control Stoichiometry: Use a slight excess of hydrazine hydrate to ensure the complete conversion of the isonicotinic acid ester or amide. A molar ratio of hydrazine hydrate to isonicotinamide between 0.7 and 1.1 has been shown to produce high yields.[2]
-
Purify Starting Materials: If possible, purify the starting isonicotinic acid or its ester to remove contaminants before the hydrazinolysis step. A method involving the conversion of isonicotinate to its hydrochloride salt can help remove unreacted isonicotinic acid and related impurities.[1]
-
Purification of Final Product: Recrystallization from a suitable solvent, such as ethanol, is a crucial step to remove impurities and obtain high-purity isoniazid.[2]
-
Q2: I'm detecting free hydrazine in my final product. How can I minimize this critical impurity?
A2: Free hydrazine is a toxic impurity that must be carefully controlled. Its presence is typically due to the excess used in the synthesis.
-
Troubleshooting Steps:
-
Precise Stoichiometry: While a slight excess of hydrazine hydrate is needed, avoid a large excess which will be difficult to remove.
-
Efficient Purification: The primary method for removing residual hydrazine is through meticulous purification. This can involve:
-
Distillation/Evaporation: After the reaction, distilling off the alcohol solvent can help remove some of the volatile hydrazine.[2]
-
Recrystallization: Multiple recrystallizations of the crude product are often necessary to reduce hydrazine content to acceptable levels (e.g., <15 ppm as per European Pharmacopoeia standards).[1]
-
-
Category: Stability & Degradation
Q3: My isoniazid solution appears to be degrading over time. What factors affect its stability?
A3: Isoniazid is susceptible to degradation from several environmental factors.
-
Key Instability Factors:
-
Light and Moisture: Isoniazid is known to be sensitive to both light and moisture.[4] Proper storage in amber containers with desiccants is crucial.
-
pH: Isoniazid shows different stability profiles at various pH levels. It is generally more stable in acidic conditions and less stable in neutral or alkaline solutions, especially when exposed to light.[5]
-
Temperature: Higher temperatures accelerate degradation. Storing solutions at refrigerated (5°C) or room temperature (25°C) is preferable to elevated temperatures.[5][6]
-
Oxidizing Agents: As a hydrazide derivative, isoniazid is susceptible to oxidation. Avoid contact with strong oxidizing agents.[4]
-
Reducing Sugars: In solution or formulations, isoniazid can react with reducing sugars (like glucose or lactose) to form hydrazones, leading to a loss of the active drug.[7][8] This is a critical concern when mixing crushed tablets with food or liquids for administration.[5]
-
-
Recommendations for Enhanced Stability:
-
Store solid isoniazid and its solutions in tightly sealed, light-resistant containers in a cool, dry place.[4]
-
For aqueous solutions, consider using an acidic buffer if the application allows.[5]
-
When preparing i.v. solutions, 0.9% sodium chloride injection provides greater stability than 5% dextrose injection due to the absence of reducing sugars.[7][8]
-
If formulating oral suspensions, use a buffered vehicle without incompatible excipients like lactose.[6]
-
Category: Derivatization & Analysis
Q4: I am having trouble with the derivatization of isoniazid for GC-MS analysis. The reaction seems incomplete or the results are not reproducible.
A4: Derivatization of isoniazid, typically targeting the reactive hydrazide group, is necessary to increase its volatility for GC-MS but can be challenging.
-
Common Problems & Solutions:
-
Presence of Water: Trace amounts of water can quench derivatizing reagents, especially silylating agents like BSTFA or MSTFA. Ensure the sample is completely dry before adding the reagent. Lyophilization or evaporation under a stream of dry nitrogen is recommended.[9][10]
-
Poor Solubility: The dried sample residue may not dissolve well in the derivatization reagent alone. Adding a small amount of a suitable solvent like pyridine can help dissolve the analyte and facilitate the reaction.[9]
-
Incomplete Reaction: The derivatization reaction may require heat to proceed to completion. After adding the reagent, vortex the sample and heat it at a specific temperature (e.g., 60-80°C) for a set time (e.g., 20-30 minutes).[9]
-
Derivative Instability: The resulting derivative may not be stable over time. It is often best to analyze the derivatized sample as soon as possible after preparation.[3]
-
Matrix Interference: Other compounds in the sample matrix can react with the derivatizing reagent, consuming it and leading to incomplete derivatization of isoniazid. A sample cleanup or extraction step prior to derivatization may be necessary.[3]
-
Q5: My HPLC analysis of isoniazid shows peak tailing and poor resolution from impurities.
A5: Chromatographic issues with isoniazid are often related to its polar nature and interactions with the stationary phase or the presence of co-eluting impurities.
-
Troubleshooting Steps:
-
Optimize Mobile Phase pH: The pH of the mobile phase is critical for controlling the ionization state of isoniazid and its impurities, which affects retention and peak shape. A buffered mobile phase, often around pH 5.0 to 6.9, is commonly used to achieve good separation on a C18 column.[11][12]
-
Adjust Mobile Phase Composition: Vary the ratio of the aqueous buffer to the organic modifier (e.g., acetonitrile or methanol). Increasing the aqueous component will generally increase retention time.[13]
-
Check Column Health: Peak tailing can be a sign of a degraded or contaminated column. Flush the column or replace it if performance does not improve.
-
Consider Derivatization: For complex matrices where resolution is difficult, derivatizing isoniazid can alter its chromatographic properties. For example, reacting INH with an aldehyde (like p-hydroxybenzaldehyde) forms a more hydrophobic hydrazone, which can improve retention and resolution in reversed-phase HPLC.[14]
-
Quantitative Data Summary
The following tables summarize quantitative data regarding the stability of isoniazid under various conditions.
Table 1: Stability of Isoniazid in Different Intravenous Solutions
| Concentration | IV Solution | Storage Condition | Time to <90% Initial Concentration |
| 0.5 mg/mL | 0.9% Sodium Chloride | Room Temperature, Light Protected | > 72 hours |
| 6.0 mg/mL | 0.9% Sodium Chloride | Room Temperature, Light Protected | > 72 hours |
| 0.5 mg/mL | 5% Dextrose | Room Temperature, Light Protected | 8 hours |
| 6.0 mg/mL | 5% Dextrose | Room Temperature, Light Protected | > 24 hours |
| 0.5 mg/mL | 5% Dextrose | Refrigerated, Light Protected | 30 hours |
| 6.0 mg/mL | 5% Dextrose | Refrigerated, Light Protected | > 48 hours |
| Data sourced from stability studies on isoniazid injection.[7][8] |
Table 2: Effect of Temperature and pH on Isoniazid Degradation in Aqueous Solution
| Parameter | Condition | % Degradation | % Remaining |
| Temperature | 25 °C | ~18.8% | ~81.2% |
| 30 °C | ~25.7% | ~74.3% | |
| 35 °C | ~25.7% | ~74.3% | |
| 40 °C | ~29.0% | ~71.0% | |
| pH (UV Light) | 2 (Acidic) | ~20.4% | ~79.6% |
| 4 (Acidic) | ~21.9% | ~78.1% | |
| 6 (Neutral) | ~53.9% | ~46.1% | |
| 8 (Alkaline) | ~48.3% | ~51.7% | |
| 10 (Alkaline) | ~36.5% | ~63.5% | |
| Data derived from a stability study of isoniazid in aqueous solutions under various conditions.[5] |
Experimental Protocols
1. Protocol: Synthesis of Isoniazid from Isonicotinamide
This protocol describes a high-yield, single-step synthesis of isoniazid.
-
Materials:
-
Isonicotinamide
-
Hydrazine Hydrate (100%)
-
Methanol (or Absolute Ethanol)
-
Round-bottom flask with reflux condenser
-
Heating mantle or glycerine bath
-
Distillation apparatus
-
-
Procedure:
-
Dissolution: In a round-bottom flask, dissolve isonicotinamide in methanol. A typical ratio is approximately 1 g of isonicotinamide to 2 mL of methanol.[2][3]
-
Addition of Hydrazine Hydrate: Add 100% hydrazine hydrate to the solution. The molar ratio of hydrazine hydrate to isonicotinamide should be approximately 1.1:1 to ensure complete reaction.[2]
-
Reflux: Heat the reaction mixture to reflux (approximately 110-115°C) using a heating mantle or glycerine bath. Continue refluxing for 4 hours.[2][3]
-
Solvent Removal: After the reflux is complete, reconfigure the apparatus for distillation and distill off the methanol.[2][3]
-
Isolation: The resulting solid mass is the crude isonicotinic acid hydrazide (isoniazid). Collect the solid product while still hot.[2][3]
-
Purification: For higher purity, the crude product should be recrystallized from ethanol.
-
-
Expected Outcome: This method can produce isoniazid with a yield greater than 96%.[2][3]
2. Protocol: HPLC Method for Quantification of Isoniazid and Impurities
This protocol provides a validated method for the simultaneous determination of isoniazid and its common impurities, isonicotinic acid and isonicotinamide.
-
Instrumentation & Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[12]
-
-
Chromatographic Conditions:
-
Procedure:
-
Standard Preparation: Prepare stock solutions of isoniazid and its potential impurities (isonicotinic acid, isonicotinamide) in the mobile phase or a suitable solvent like water. Create a series of calibration standards by diluting the stock solutions.
-
Sample Preparation: Dissolve the test sample (e.g., synthesized product, formulation) in the mobile phase, filter through a 0.22 µm or 0.45 µm syringe filter, and place it in an HPLC vial.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Identify the peaks based on the retention times of the standards. Construct a calibration curve by plotting the peak area against the concentration for each standard. Use the regression equation to calculate the concentration of isoniazid and its impurities in the test sample.
-
Visualizations: Pathways and Workflows
Diagram 1: Isoniazid Mechanism of Action
Caption: Mechanism of action of the prodrug isoniazid within Mycobacterium tuberculosis.
Diagram 2: Isoniazid Metabolism and Hepatotoxicity Pathway
Caption: Metabolic pathway of isoniazid leading to the formation of hepatotoxic metabolites.
Diagram 3: Troubleshooting Workflow for Low Synthesis Yield
Caption: A logical workflow for troubleshooting low yield in isoniazid synthesis reactions.
References
- 1. ClinPGx [clinpgx.org]
- 2. EP1575921B1 - Process for the synthesis of isonicotinic acid hydrazide - Google Patents [patents.google.com]
- 3. EP1575921A1 - Process for the synthesis of isonicotinic acid hydrazide - Google Patents [patents.google.com]
- 4. Isoniazid metabolism and hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. Stability Study of an Extemporaneous Isoniazid Oral Suspension Prepared using Commercially Available Tablets with X-Temp® Oral Suspension System - Malaysian Journal of Pharmacy (MJP) [mjpharm.org]
- 7. Stability of isoniazid injection in i.v. solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. longdom.org [longdom.org]
- 12. researchgate.net [researchgate.net]
- 13. Stability Study of Isoniazid and Rifampicin Oral Solutions Using Hydroxypropyl-Β-Cyclodextrin to Treat Tuberculosis in Paediatrics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. japsonline.com [japsonline.com]
- 15. pjmhsonline.com [pjmhsonline.com]
Technical Support Center: Isonicotinic Acid Hydrazide Derivatives
Welcome to the Technical Support Center for Isonicotinic Acid Hydrazide Derivatives. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges related to the solubility of these compounds.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
| Issue | Possible Cause | Suggested Solution |
| Precipitation of the derivative in an aqueous buffer during biological assays. | The compound's aqueous solubility limit has been exceeded upon dilution from a stock solution (e.g., DMSO). | 1. Decrease the final assay concentration: If the experimental design allows, lowering the final concentration of the derivative may prevent precipitation. 2. Optimize co-solvent percentage: Increase the percentage of the organic co-solvent (e.g., DMSO) in the final assay medium. Ensure you run parallel vehicle controls to account for any effects of the solvent on the assay. 3. pH adjustment: The solubility of ionizable compounds is pH-dependent. Evaluate the pKa of your derivative and adjust the buffer pH accordingly to favor the more soluble ionized form.[1] 4. Use of solubilizing excipients: Consider incorporating solubilizing agents like cyclodextrins into your assay buffer to form inclusion complexes and enhance solubility. |
| Inconsistent results in cell-based assays. | Poor solubility leading to variable compound concentration in the assay medium. The compound may be precipitating over time. | 1. Verify solubility at the assay concentration: Perform a kinetic solubility assay under the exact conditions of your cell-based assay (media, temperature, incubation time). 2. Prepare fresh dilutions: Avoid using aged stock solutions or dilutions, as the compound may precipitate over time. Prepare fresh dilutions for each experiment. 3. Incorporate sonication: Briefly sonicate the final dilution before adding it to the cells to ensure the compound is fully dissolved. |
| Low bioavailability in in vivo studies despite good in vitro activity. | Poor aqueous solubility limits dissolution and absorption in the gastrointestinal tract. The compound may have poor membrane permeability. | 1. Formulation enhancement: Explore advanced formulation strategies such as solid dispersions, liposomal encapsulation, or nanosuspensions to improve dissolution rate and solubility.[2][3] 2. Chemical modification: Consider prodrug approaches to transiently modify the compound's physicochemical properties for better absorption. Salt formation or co-crystallization can also be explored to enhance solubility and dissolution. 3. Particle size reduction: Micronization or nanonization of the drug powder can increase the surface area for dissolution. |
| Difficulty in preparing a stable, concentrated stock solution. | The intrinsic solubility of the derivative in common organic solvents (like DMSO or ethanol) is low. | 1. Test a range of solvents: Screen a variety of pharmaceutically acceptable solvents to identify one with better solubilizing capacity for your specific derivative. 2. Gentle heating: Cautious and gentle warming of the solution can sometimes help in dissolving the compound. However, be mindful of the compound's thermal stability. 3. Co-solvent systems: Use a mixture of solvents to prepare the stock solution. For instance, a combination of DMSO and ethanol might be more effective than either solvent alone. |
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to consider for improving the aqueous solubility of a new isonicotinic acid hydrazide derivative?
A1: A systematic approach is recommended. Start with simple and rapid methods before moving to more complex techniques.
Solubility Enhancement Workflow
Q2: How does co-crystallization improve the solubility of isonicotinic acid hydrazide derivatives?
A2: Co-crystallization involves combining the active pharmaceutical ingredient (API), in this case, an isonicotinic acid hydrazide derivative, with a benign co-former in a specific stoichiometric ratio to form a new crystalline solid. This can alter the physicochemical properties of the API without changing its chemical structure. For instance, co-crystallization of isoniazid with salicylic acid has been shown to modulate its solubility.[4] The formation of new intermolecular interactions, such as hydrogen bonds, in the co-crystal lattice can lead to a more favorable dissolution profile compared to the pure API.
Q3: Can you provide some quantitative data on how these techniques have improved isoniazid solubility?
A3: Yes, here is a summary of reported solubility data for isoniazid and its modified forms.
| Compound/Formulation | Solvent/Medium | Solubility | Fold Increase |
| Isoniazid | Water (25°C) | ~125,000 µg/mL | - |
| Isoniazid | PBS (pH 7.2) | ~1,000 µg/mL | - |
| Isoniazid-Salicylic Acid Co-crystal | Water | 3,710 µg/mL | (Reduction) |
| Isoniazid-Salicylic Acid Co-crystal | PBS | 4,670 µg/mL | (Reduction) |
| Phloretin | pH 1.2 buffer | 4.38 µg/mL | - |
| Phloretin-Isoniazid Co-crystal | pH 1.2 buffer | 46.84 µg/mL | ~10.7 |
| Phloretin | pH 6.8 buffer | 21.39 µg/mL | - |
| Phloretin-Isoniazid Co-crystal | pH 6.8 buffer | 477.24 µg/mL | ~22.3 |
| Isoniazid-Maltitol Solid Dispersion (1:1) | Water (37°C) | Significantly higher than pure INH | Data not quantified |
Note: The co-crystal with salicylic acid was designed to reduce solubility for sustained release applications.[4][5]
Q4: How does improved solubility affect the anti-tubercular activity of isoniazid derivatives?
A4: For a drug to exert its therapeutic effect, it must first be in solution at the site of action to be absorbed and reach its target. For anti-tubercular agents like isoniazid derivatives, which need to penetrate the complex cell wall of Mycobacterium tuberculosis and in many cases, be taken up by infected macrophages, improved aqueous solubility can lead to:
-
Enhanced Bioavailability: Better dissolution in the gastrointestinal tract can lead to higher plasma concentrations and greater overall drug exposure.
-
Improved Cellular Uptake: Higher concentrations of the dissolved drug at the cellular interface can drive increased passive diffusion or transporter-mediated uptake into macrophages and bacteria. Inhaled formulations of isoniazid have been shown to increase intracellular concentrations.[2]
-
Increased Efficacy: By achieving higher intracellular concentrations, the drug can better reach its target, the enoyl-acyl carrier protein reductase (InhA), leading to more effective inhibition of mycolic acid synthesis and bacterial cell death. Some studies have shown a correlation between the Minimum Inhibitory Concentration (MIC) and the formulation, with nanocapsule formulations of isoniazid exhibiting lower MICs compared to the standard form.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. Systems Pharmacology Approach Toward the Design of Inhaled Formulations of Rifampicin and Isoniazid for Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Effect of Isoniazid–Maltitol Solid Dispersions on Aqueous Solubility and Permeability [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Strategic Modulation of Isoniazid Solubility through Cocrystal Formation for Long-Acting Microneedle Therapy of Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Isoniazid Complexes, Promising Agents Against Mycobacterium tuberculosis [scielo.org.mx]
Technical Support Center: Troubleshooting Low Yield in Hydrazone Synthesis
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with low yields in hydrazone synthesis.
Troubleshooting Guides
This section offers a systematic approach to diagnosing and resolving common issues leading to poor yields in hydrazone formation.
Issue 1: Low or No Product Yield
Low or no formation of the desired hydrazone product is a frequent issue. The following guide provides a step-by-step approach to troubleshoot this problem.
Initial Checks:
-
Confirm Reagent Identity and Purity: Ensure that the starting aldehyde/ketone and hydrazine are the correct materials and are of high purity. Impurities can significantly interfere with the reaction.
-
Verify Stoichiometry: Double-check the molar ratios of the reactants. While a 1:1 ratio is common, a slight excess of the hydrazine (e.g., 1.1 to 1.2 equivalents) can sometimes be beneficial, especially to minimize azine side product formation.[1]
-
Reaction Monitoring: Actively monitor the reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC) to confirm if the starting materials are being consumed.[2][3]
Troubleshooting Workflow for Low Yield:
Caption: A logical workflow for troubleshooting low yields in hydrazone synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for hydrazone synthesis and why is it so critical?
A1: The optimal pH for hydrazone formation is typically in the mildly acidic range of 4.5 to 6.[3] This is because the reaction is acid-catalyzed. The acid protonates the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydrazine. However, if the pH is too low (highly acidic), the hydrazine nucleophile becomes protonated, rendering it unreactive. Conversely, at neutral or high pH, the rate of reaction can be very slow.[3]
Q2: I am reacting a ketone and the yield is much lower than with a similar aldehyde. Why is this and what can I do?
A2: Aldehydes are generally more reactive than ketones in hydrazone formation for two main reasons:
-
Steric Hindrance: Aldehydes have one less bulky group attached to the carbonyl carbon compared to ketones, allowing for easier approach by the hydrazine.
-
Electronic Effects: The two alkyl or aryl groups on a ketone are electron-donating, which reduces the positive charge on the carbonyl carbon, making it less electrophilic.
To improve the yield with ketones, you can try increasing the reaction temperature (e.g., refluxing the reaction mixture) and/or extending the reaction time.[3]
Q3: My TLC analysis shows the formation of a major byproduct. What could it be and how can I prevent it?
A3: A common byproduct in hydrazone synthesis is an azine. This occurs when the newly formed hydrazone reacts with a second molecule of the aldehyde or ketone.[3] This is particularly prevalent when using unsubstituted hydrazine (NH₂NH₂). To minimize azine formation, you can:
-
Use a slight excess of the hydrazine reagent (1.1-1.2 equivalents).[1]
-
Add the carbonyl compound slowly or dropwise to the solution of the hydrazine to avoid a localized excess of the carbonyl reactant.[3]
Q4: My hydrazone product appears to be degrading during workup or purification. What is causing this?
A4: Hydrazones can be susceptible to hydrolysis, which breaks the C=N bond to regenerate the starting carbonyl compound and hydrazine. This process is often catalyzed by the presence of acid and water. To prevent degradation:
-
During the workup, use a neutral or slightly basic wash (e.g., saturated sodium bicarbonate solution) to remove any residual acid catalyst.[1]
-
Ensure all solvents and reagents are dry if the hydrazone is particularly sensitive.
-
For purification by column chromatography, if the hydrazone is acid-sensitive, consider using basic alumina or treating the silica gel with a base like triethylamine (e.g., adding 1% to the eluent).[3]
Q5: How should I store my purified hydrazone to ensure its stability?
A5: Hydrazones, especially those with an N-H bond, can be prone to oxidation upon exposure to air and light. Residual acid or base can also catalyze degradation over time. For long-term storage, it is recommended to keep the purified hydrazone under an inert atmosphere (such as nitrogen or argon), protected from light, and at a low temperature.[1]
Data Presentation
Table 1: Illustrative Effect of pH on Hydrazone Yield
The following table illustrates the general trend of how pH affects the yield of a typical hydrazone synthesis. Actual yields will vary depending on the specific reactants and conditions.
| pH | Relative Reaction Rate | Typical Yield (%) | Rationale |
| < 3 | Very Slow | < 10 | The hydrazine nucleophile is excessively protonated and thus non-nucleophilic. |
| 4-6 | Optimal | > 85 | A balance is achieved between protonation of the carbonyl group and the availability of the free hydrazine.[3] |
| 7 | Slow | 40-60 | The uncatalyzed reaction is generally slow at neutral pH. |
| > 8 | Very Slow | < 20 | Lack of acid catalysis for the dehydration of the carbinolamine intermediate. |
Table 2: Comparison of Reactivity between Aldehydes and Ketones
This table provides a comparison of reaction times and yields for the synthesis of hydrazones from various aldehydes and ketones under solvent-free conditions, demonstrating the generally higher reactivity of aldehydes.
| Carbonyl Compound | Hydrazine Derivative | Reaction Time (min) | Yield (%) |
| Benzaldehyde | Phenylhydrazine | 1 | 95 |
| 4-Chlorobenzaldehyde | Phenylhydrazine | 1 | 95 |
| 4-Nitrobenzaldehyde | Phenylhydrazine | 3 | 94 |
| Acetophenone | Phenylhydrazine | 8 | 92 |
| Cyclohexanone | Phenylhydrazine | 8 | 96 |
| 2-Pentanone | Phenylhydrazine | 10 | 94 |
Data adapted from a study on solvent-free hydrazone synthesis.[4]
Experimental Protocols
Protocol 1: Synthesis of Benzaldehyde Phenylhydrazone
This protocol details the synthesis of a common hydrazone, benzaldehyde phenylhydrazone, via a solution-based method.
Materials:
-
Phenylhydrazine
-
Benzaldehyde
-
Glacial Acetic Acid
-
Ethanol
-
Distilled Water
Procedure:
-
In a 100 mL conical flask, dissolve 3 mL of glacial acetic acid in 20 mL of distilled water.[5]
-
To this solution, add 4 mL of phenylhydrazine and mix well to form a solution of phenylhydrazine acetate.[5]
-
Add 2 mL of benzaldehyde to the flask and shake vigorously.[5]
-
Allow the reaction mixture to stand for 15-20 minutes with occasional shaking. A precipitate of benzaldehyde phenylhydrazone will form.[5]
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with 10 mL of diluted acetic acid, followed by 15 mL of distilled water.[5]
-
The crude product can be purified by recrystallization.
Protocol 2: Purification of Hydrazone by Recrystallization
Procedure:
-
Transfer the crude hydrazone product to a clean Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent (e.g., ethanol) to dissolve the solid completely. Heating on a hot plate may be necessary.[2]
-
If any insoluble impurities are present, perform a hot filtration to remove them.
-
Allow the clear solution to cool slowly to room temperature. Crystal formation should begin.
-
To maximize crystal formation, place the flask in an ice bath for about 10-15 minutes. Scratching the inside of the flask with a glass rod can help induce crystallization.[5]
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 3: Monitoring Reaction Progress by Thin Layer Chromatography (TLC)
Procedure:
-
Prepare the TLC Chamber: Add a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to a TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure a saturated atmosphere.
-
Spot the TLC Plate: Using a pencil, draw a baseline about 1 cm from the bottom of a TLC plate. Mark three lanes on the baseline.
-
Lane 1 (Reference): Spot a dilute solution of the starting aldehyde/ketone.
-
Lane 2 (Co-spot): Spot the starting material and then, on top of the same spot, carefully spot the reaction mixture.
-
Lane 3 (Reaction Mixture): Spot the reaction mixture.
-
-
Develop the Plate: Place the TLC plate in the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp. If the compounds are not UV-active, use a staining reagent (e.g., potassium permanganate).
-
Analyze the Results: The disappearance of the starting material spot in the reaction mixture lane (Lane 3) and the appearance of a new product spot (with a different Rf value) indicate that the reaction is progressing. The co-spot (Lane 2) helps to confirm the identity of the starting material spot in the reaction mixture.
Visualizations
Caption: A general experimental workflow for hydrazone synthesis.
Caption: The acid-catalyzed signaling pathway of hydrazone formation.
References
Optimization of reaction conditions for derivatization with 2-Hydrazinylisonicotinic acid
Welcome to the technical support center for the optimization of reaction conditions for derivatization with 2-Hydrazinylisonicotinic acid (HINA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate successful derivatization experiments for the analysis of aldehydes and ketones.
Troubleshooting Guide
This guide addresses common issues encountered during the derivatization of carbonyl compounds with HINA.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Suboptimal pH: The reaction is highly pH-dependent. At neutral or high pH, the reaction rate is very slow. Conversely, a very low pH will protonate the hydrazine, rendering it non-nucleophilic.[1] | Adjust the reaction pH to a mildly acidic range of 4.5-6.0 using a weak acid catalyst such as acetic acid.[1][2] |
| Low Reaction Temperature: The reaction kinetics may be too slow at room temperature, especially for less reactive ketones. | Increase the reaction temperature. Incubation at 60°C has been shown to be effective for similar hydrazine derivatizations.[3] | |
| Insufficient Reaction Time: The reaction may not have reached completion. | Increase the reaction time. Monitoring the reaction at various time points (e.g., 15, 30, 60, 120 minutes) can help determine the optimal duration.[3][4] | |
| Reagent Instability: HINA solution may have degraded over time. | Prepare fresh HINA solution before each experiment. | |
| Presence of Water: Excessive water in the reaction mixture can hinder the reaction. | While some aqueous media can be tolerated, using a solvent like acetonitrile can be more effective.[3] If the sample is aqueous, consider lyophilization prior to derivatization. | |
| Formation of Multiple Products/Side Reactions | Isomer Formation: Hydrazone formation can result in E/Z isomers, leading to multiple peaks in chromatographic analysis.[4] | This is an inherent property of hydrazone formation. Chromatographic conditions may need to be optimized to either separate or co-elute the isomers for consistent quantification. |
| Oxidation of HINA: The hydrazine moiety can be susceptible to oxidation. | Degas solvents and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Poor Peak Shape in Chromatography (Tailing) | Underivatized Analyte: The presence of unreacted polar aldehyde or ketone can interact with the column, causing peak tailing. | Ensure the derivatization reaction has gone to completion by optimizing reaction conditions (pH, temperature, time, reagent excess). |
| Excess HINA: A large excess of the polar HINA reagent can also cause poor chromatography. | Optimize the molar ratio of HINA to the analyte. A 2 to 10-fold molar excess of the derivatizing reagent over the analyte is a good starting point. | |
| Inconsistent Results | Variability in Reaction Conditions: Minor fluctuations in pH, temperature, or reaction time can lead to inconsistent derivatization efficiency. | Maintain strict control over all reaction parameters. Use a buffer to maintain a stable pH. |
| Matrix Effects: Components in the sample matrix may interfere with the derivatization reaction. | Perform a sample cleanup step (e.g., solid-phase extraction) prior to derivatization to remove interfering substances. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for derivatization with HINA?
A1: The optimal pH for hydrazone formation is typically in the mildly acidic range of 4.5 to 6.0.[1] This is because the reaction is acid-catalyzed; the acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. However, at a pH that is too low, the hydrazine nitrogen becomes protonated, which reduces its nucleophilicity and inhibits the reaction.[1]
Q2: What is the reaction mechanism for HINA with an aldehyde or ketone?
A2: The reaction proceeds via a nucleophilic addition of the terminal nitrogen of the hydrazine group of HINA to the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by the elimination of a water molecule to form a stable hydrazone, which contains a C=N double bond.[3][5]
Q3: Are there any catalysts that can enhance the reaction rate?
A3: Yes, the reaction is acid-catalyzed, with weak acids like acetic acid being commonly used.[2] Additionally, aniline has been shown to be an effective nucleophilic catalyst for oxime and hydrazone formation, particularly at neutral pH.[6]
Q4: What is the difference in reactivity between aldehydes and ketones with HINA?
A4: Aldehydes are generally more reactive than ketones towards nucleophilic attack by hydrazines. This is due to both steric and electronic factors. Aldehydes have less steric hindrance around the carbonyl carbon, and the presence of two electron-donating alkyl groups on a ketone reduces the electrophilicity of its carbonyl carbon.
Q5: How can I monitor the progress of the derivatization reaction?
A5: The reaction progress can be monitored by various analytical techniques such as Thin Layer Chromatography (TTC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS). By analyzing aliquots of the reaction mixture at different time points, you can observe the disappearance of the starting materials and the appearance of the product.
Detailed Experimental Protocol: Derivatization of a Ketone with HINA
This protocol provides a general procedure for the derivatization of a ketone with HINA. Optimization may be required for specific analytes and sample matrices.
Materials:
-
This compound (HINA)
-
Ketone standard or sample
-
Acetonitrile (anhydrous)
-
Glacial Acetic Acid
-
Microcentrifuge tubes or reaction vials
-
Heating block or water bath
-
Vortex mixer
-
Nitrogen gas supply (optional)
Procedure:
-
Preparation of Reagents:
-
HINA Solution (10 mg/mL): Dissolve 10 mg of HINA in 1 mL of anhydrous acetonitrile. Prepare this solution fresh before use.
-
Catalyst Solution (5% Acetic Acid): Add 50 µL of glacial acetic acid to 950 µL of anhydrous acetonitrile.
-
-
Derivatization Reaction:
-
To a microcentrifuge tube, add 50 µL of the ketone sample (dissolved in acetonitrile).
-
Add 100 µL of the freshly prepared HINA solution.
-
Add 10 µL of the 5% acetic acid catalyst solution to achieve a final concentration of approximately 0.5% acetic acid.
-
Vortex the mixture for 30 seconds.
-
Optional: Purge the vial with nitrogen gas to minimize oxidation.
-
Seal the vial tightly and incubate at 60°C for 60 minutes in a heating block or water bath.[3]
-
-
Sample Preparation for Analysis:
-
After incubation, cool the reaction mixture to room temperature.
-
The sample can be directly injected for LC-MS analysis or can be diluted with the mobile phase if necessary.
-
If a high excess of HINA interferes with the analysis, a solid-phase extraction (SPE) cleanup step may be employed.
-
Visualizations
Caption: Experimental workflow for the derivatization of a carbonyl compound with HINA.
Caption: Reaction mechanism of HINA with a ketone to form a hydrazone.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. High efficiency labeling of glycoproteins on living cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Isonicotinic Acid Hydrazide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of isonicotinic acid hydrazide (isoniazid).
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of isonicotinic acid hydrazide, providing direct solutions to specific problems.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields can result from several factors, including incomplete reaction, suboptimal reaction conditions, or product loss during workup and purification.[1]
-
Incomplete Reaction:
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material.[1] The reaction of an ester with hydrazine hydrate is generally more efficient and proceeds at lower temperatures than the direct reaction of isonicotinic acid with hydrazine.[2]
-
-
Suboptimal Reaction Conditions:
-
Reaction Time: The optimal reaction time can vary. For the direct reaction of isonicotinic acid with hydrazine, a duration of 4 hours has been shown to be effective.[2] For the reaction of ethyl isonicotinate with hydrazine, a reaction time of 2.5 to 4 hours at reflux is recommended.[3]
-
Temperature: For the synthesis from ethyl isonicotinate, maintaining a reflux temperature of around 78-80°C (in ethanol) is crucial.[1] Direct condensation of isonicotinic acid requires higher temperatures, in the range of 110-170°C.[4]
-
Molar Ratio of Reactants: An excess of hydrazine hydrate is often used to drive the reaction to completion. A molar ratio of 1:1.5 of ethyl isonicotinate to hydrazine has been reported to provide good yields.[2]
-
-
Product Loss During Purification:
Q2: I am observing a significant amount of unreacted starting material (isonicotinic acid or its ester) in my final product. How can I remove it?
A2: Unreacted starting materials can be removed through proper purification techniques.
-
Isonicotinic Acid: This starting material can be recovered from the mother liquor after crystallization of isonicotinic acid hydrazide. By concentrating the mother liquor, hydrolyzing with a dilute alkali, and then acidifying to a pH of 3 with dilute hydrochloric acid, isonicotinic acid can be precipitated and recovered.[6]
-
Ethyl Isonicotinate: Unreacted ester can be removed by washing the crude product with a non-polar solvent like diethyl ether, in which the ester is soluble, while the desired hydrazide product is not.
Q3: How can I remove excess hydrazine hydrate from my reaction mixture?
A3: Excess hydrazine hydrate is a common issue and can be addressed in several ways.
-
Precipitation and Washing: If the isonicotinic acid hydrazide product precipitates from the reaction mixture, it can be filtered and washed with a solvent in which hydrazine hydrate is soluble but the product is not, such as diethyl ether.[5][7]
-
Azeotropic Distillation: Distillation with a solvent that forms an azeotrope with hydrazine, such as xylene, can be an effective removal method.[8]
-
Extraction: If the product is soluble in an organic solvent immiscible with water (like dichloromethane), an aqueous extraction can be performed to remove the water-soluble hydrazine hydrate.[7]
-
Evaporation: For small-scale reactions, careful evaporation under reduced pressure can be used, but this should be done in a well-ventilated fume hood due to the toxicity of hydrazine.[4][7]
Q4: My final product seems to be contaminated with side products. What are the common side products and how can I minimize their formation?
A4: Common side products in the synthesis of isonicotinic acid hydrazide include isonicotinamide and dihydrazide derivatives.
-
Isonicotinamide: This can arise from the incomplete reaction of isonicotinamide when it is used as a starting material, or as a byproduct from the hydrolysis of 4-cyanopyridine. To minimize its presence, ensure the condensation reaction with hydrazine hydrate goes to completion by using appropriate reaction times and temperatures.[9]
-
Dihydrazide Derivatives: The formation of dipyridoyl hydrazine can occur, especially when using isonicotinoyl chloride as a starting material. Using an ester starting material generally gives a better yield of the desired monohydrazide.
-
Hydrazones: If there are carbonyl-containing impurities in the starting materials or solvents, these can react with hydrazine or the product to form hydrazones.[10] Using pure, freshly distilled solvents and high-quality starting materials is essential.
Q5: How can I confirm the identity and purity of my synthesized isonicotinic acid hydrazide?
A5: A combination of analytical techniques should be used for characterization and purity assessment.
-
Thin Layer Chromatography (TLC): A quick and effective way to monitor the reaction progress and check the purity of the final product.[1][9]
-
Melting Point: Pure isonicotinic acid hydrazide has a reported melting point in the range of 170-173°C.[6] A broad or depressed melting point can indicate the presence of impurities.
-
Spectroscopy:
-
FTIR: The IR spectrum of isonicotinic acid hydrazide will show characteristic absorption bands for the N-H stretches of the hydrazide group (around 3100-3400 cm⁻¹), the C=O stretch of the amide (around 1635-1664 cm⁻¹), and vibrations from the pyridine ring.[9][11]
-
NMR (¹H and ¹³C): NMR spectroscopy provides detailed structural information. The ¹H NMR spectrum will show characteristic signals for the protons on the pyridine ring and the N-H protons of the hydrazide group.[9][12]
-
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for quantifying the purity of the final product and identifying and quantifying any impurities, such as residual isonicotinic acid.[13][14][15]
Data Presentation
The following table summarizes the impact of different reaction conditions on the yield of isonicotinic acid hydrazide based on literature data.
| Starting Material | Reactants and Solvents | Temperature (°C) | Time (h) | Molar Ratio (Starting Material:Hydrazine) | Yield (%) | Reference |
| Ethyl Isonicotinate | Hydrazine Hydrate, Ethanol | 70-75 | - | 1:1.5 | 70.8 | [2] |
| Isonicotinic Acid | Hydrazine Hydrate | 129-130 | 4 | - | 78.6 | [2] |
| Isonicotinamide | Hydrazine Hydrate (100%), Absolute Alcohol | 115 | 4 | - | 97.34 | [16][17][18] |
| Isonicotinamide | Hydrazine Hydrate (100%), Methyl Alcohol | 110 | 4 | - | 99.49 | [17] |
| Isonicotinamide | Hydrazine Hydrate (100%), Methyl Alcohol | 110 | 4 | - | 96.03 | [16][17] |
Experimental Protocols
Below are detailed methodologies for the synthesis of isonicotinic acid hydrazide from common starting materials.
Protocol 1: Synthesis from Ethyl Isonicotinate[2][19]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl isonicotinate (1 equivalent) in absolute ethanol.
-
Addition of Hydrazine: Add hydrazine hydrate (1.5 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux (approximately 70-75°C) and maintain for 2-4 hours.
-
Monitoring: Monitor the progress of the reaction by TLC.
-
Isolation: After the reaction is complete, cool the mixture in an ice bath to precipitate the product.
-
Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol. The crude product can be further purified by recrystallization from an ethanol-water mixture.
-
Drying: Dry the purified crystals in a vacuum oven.
-
Characterization: Confirm the identity and purity of the product using melting point determination, FTIR, and NMR spectroscopy.
Protocol 2: Synthesis from Isonicotinamide[16][17][18]
-
Dissolution: Dissolve isonicotinamide in a C1 to C3 alcohol (e.g., methanol or ethanol) in a round-bottom flask.
-
Addition of Hydrazine: Add 100% hydrazine hydrate to the solution.
-
Reaction: Reflux the resulting mixture at a temperature between 100 and 120°C for 3-5 hours.
-
Isolation: After the reaction is complete, distill off the alcohol to obtain the solid isonicotinic acid hydrazide.
-
Purification: The product can be taken out in a hot condition and can be further purified by recrystallization if necessary.
-
Characterization: Analyze the product by melting point, FTIR, and NMR.
Protocol 3: Synthesis from 4-Cyanopyridine (Two-Step, One-Pot)
This method involves the hydrolysis of 4-cyanopyridine to isonicotinamide, followed by reaction with hydrazine hydrate.
-
Hydrolysis: In a suitable reactor, dissolve 4-cyanopyridine in a mixture of methanol and water. Add an aqueous solution of sodium hydroxide and heat the mixture to around 95°C to facilitate the hydrolysis to isonicotinamide.
-
Hydrazinolysis: Without isolating the intermediate, add hydrazine hydrate to the reaction mixture.
-
Reaction: Heat the mixture to approximately 105°C.
-
Work-up and Purification: After the reaction is complete, cool the mixture and isolate the isonicotinic acid hydrazide product. Purification can be achieved by recrystallization.
-
Characterization: Confirm the product's identity and purity using appropriate analytical methods.
Mandatory Visualization
Main Synthesis Pathway and Side Reactions
References
- 1. benchchem.com [benchchem.com]
- 2. Main methods of synthesizing isoniazid in laboratory [wisdomlib.org]
- 3. mdpi.com [mdpi.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. US2891067A - Preparation of isonicotinic acid hydrazide - Google Patents [patents.google.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. NICOTINIC ACID HYDRAZIDE(553-53-7) 1H NMR [m.chemicalbook.com]
- 13. benthamopen.com [benthamopen.com]
- 14. Determination of isonicotinic acid in the presence of isoniazid and acetylisoniazid. Studies on isonicotinic acid formation from isoniazid in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. WO2004056778A1 - Process for the synthesis of isonicotinic acid hydrazide - Google Patents [patents.google.com]
- 17. EP1575921B1 - Process for the synthesis of isonicotinic acid hydrazide - Google Patents [patents.google.com]
- 18. EP1575921A1 - Process for the synthesis of isonicotinic acid hydrazide - Google Patents [patents.google.com]
Technical Support Center: Purification of 2-Hydrazinylisonicotinic Acid Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2-Hydrazinylisonicotinic acid derivatives.
Troubleshooting Guides
Issue 1: Low Yield After Recrystallization
Q: My yield of the purified this compound derivative is very low after recrystallization. What are the possible causes and solutions?
A: Low recovery after recrystallization is a common issue. Here are several potential causes and corresponding troubleshooting steps:
-
Compound is too soluble in the recrystallization solvent: If your compound is highly soluble in the solvent even at low temperatures, you will lose a significant amount in the mother liquor.
-
Solution: Try a different solvent or a solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures. You can also try adding a less polar "anti-solvent" to the solution to induce precipitation.
-
-
Too much solvent was used: Using an excessive amount of solvent to dissolve the crude product will result in a lower yield as more of the compound will remain in solution upon cooling.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude material.
-
-
Premature crystallization: If the compound crystallizes too quickly (e.g., during hot filtration), you will lose product.
-
Solution: Ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated. You can also add a small amount of extra hot solvent just before filtration.
-
-
Incomplete crystallization: The cooling process may not have been sufficient for complete crystallization.
-
Solution: Allow the solution to cool slowly to room temperature and then place it in an ice bath or refrigerator for an extended period to maximize crystal formation. Gently scratching the inside of the flask with a glass rod can sometimes induce crystallization.
-
Issue 2: Oily Product Instead of Crystals
Q: I am getting an oil instead of solid crystals during recrystallization. How can I resolve this?
A: "Oiling out" occurs when the compound comes out of solution above its melting point. Here are some strategies to obtain a crystalline product:
-
Use a lower boiling point solvent: A solvent with a lower boiling point will ensure that the solution is below the melting point of your compound when it becomes saturated.
-
Increase the solvent volume: Using a more dilute solution can sometimes prevent oiling out.
-
Slow down the cooling process: Allow the solution to cool very slowly to room temperature before placing it in a cold bath. This gives the molecules more time to arrange into a crystal lattice.
-
Scratching and Seeding: Gently scratch the inner surface of the flask with a glass rod at the air-solvent interface to create nucleation sites. If you have a small amount of pure crystalline product, you can "seed" the solution by adding a tiny crystal to induce crystallization.
-
Redissolve and add a different solvent: If the product has already oiled out, you can try to redissolve the oil in a small amount of a good solvent and then add a poor solvent dropwise until the solution becomes turbid, then allow it to cool slowly.
Issue 3: Poor Separation During Column Chromatography
Q: My this compound derivative is not separating well from impurities on a silica gel column. What can I do to improve the separation?
A: Poor separation in column chromatography can be due to several factors. Here are some troubleshooting tips:
-
Incorrect Solvent System: The polarity of the eluent is critical for good separation.[1][2]
-
Solution: Optimize the solvent system using thin-layer chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for your target compound.[2] A common starting point for polar compounds like these is a mixture of a non-polar solvent (e.g., hexane or ethyl acetate) and a polar solvent (e.g., methanol or ethanol).
-
-
Compound Streaking on the Column: Polar, nitrogen-containing compounds can interact strongly with the acidic silanol groups on silica gel, leading to tailing or streaking.
-
Solution: Add a small amount (0.5-1%) of a basic modifier like triethylamine or ammonia to the eluent to neutralize the acidic sites on the silica gel.[3]
-
-
Column Overloading: Loading too much crude material onto the column will lead to broad bands and poor separation.
-
Solution: As a general rule, use a 20:1 to 50:1 ratio of silica gel to crude product by weight for difficult separations.[4]
-
-
Improper Column Packing: Air bubbles or cracks in the stationary phase will disrupt the solvent flow and lead to poor separation.
-
Solution: Carefully pack the column to ensure a uniform and bubble-free bed of silica gel.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound derivatives?
A1: The two most common and effective purification techniques for these compounds are recrystallization and column chromatography. Recrystallization is often used for final purification to obtain a highly crystalline product, while column chromatography is excellent for separating the desired compound from byproducts and unreacted starting materials, especially after the initial synthesis.
Q2: How do I choose an appropriate solvent for recrystallizing my this compound derivative?
A2: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For polar compounds like this compound derivatives, polar solvents are often a good starting point. Some commonly used solvents include ethanol, methanol, water, or mixtures of these.[5] It is often a matter of empirical testing with small amounts of your crude product in different solvents.
Q3: My compound seems to be sticking to the baseline on the TLC plate, even with a very polar solvent system. What does this mean and what should I do?
A3: If your compound remains at the baseline (Rf = 0) even with highly polar eluents, it indicates a very strong interaction with the stationary phase (silica gel or alumina), which is common for highly polar or ionic compounds. For column chromatography, this would mean your compound will not elute from the column. In this situation, you can try adding a small amount of a modifier to your eluent, such as acetic acid or triethylamine, to reduce these strong interactions. Alternatively, reversed-phase chromatography, where the stationary phase is non-polar and the mobile phase is polar, may be a more suitable technique.[2]
Q4: What are some common impurities I might encounter during the synthesis and purification of this compound derivatives?
A4: Common impurities can include unreacted starting materials such as the corresponding isonicotinic acid or ester, excess hydrazine, and byproducts from side reactions. Residual solvents used in the synthesis or purification are also common impurities.[6][7]
Experimental Protocols
Protocol 1: Recrystallization of a this compound Derivative
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture on a hot plate with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Protocol 2: Flash Column Chromatography of a this compound Derivative
-
TLC Analysis: Determine the optimal solvent system using TLC. The ideal eluent should give your target compound an Rf value between 0.2 and 0.4 and good separation from impurities.
-
Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent. Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Allow the silica to settle, and then add a thin layer of sand on top.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and apply pressure (using a pump or inert gas) to force the solvent through the column.
-
Fraction Collection: Collect the eluent in small fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which fractions contain the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.
Quantitative Data Summary
Table 1: Recommended Recrystallization Solvents
| Compound Class | Recommended Solvents | Notes |
| 2-Hydrazinylisonicotinic acids | Ethanol, Methanol, Water, Dioxane[8] | Solvent choice is highly dependent on the specific derivative. Solvent mixtures (e.g., ethanol/water) can be effective. |
| Isonicotinic acid hydrazide (Isoniazid) | Ethanol[9] | Often used in the final purification step. |
Table 2: Typical Solvent Systems for Column Chromatography
| Stationary Phase | Mobile Phase (Eluent) | Target Compound Polarity | Notes |
| Silica Gel | Hexane/Ethyl Acetate | Low to Medium | A good starting point for many organic compounds. |
| Silica Gel | Ethyl Acetate/Methanol | Medium to High | Increasing the proportion of methanol increases the polarity of the eluent. |
| Silica Gel | Dichloromethane/Methanol | Medium to High | Another common system for polar compounds. |
| Alumina (Neutral) | Varies (similar to silica) | Medium to High | Can be less acidic than silica gel. |
Visualizations
Caption: A typical experimental workflow for the synthesis and purification of this compound derivatives.
Caption: A troubleshooting guide for common issues encountered during the recrystallization of this compound derivatives.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. columbia.edu [columbia.edu]
- 3. Purification [chem.rochester.edu]
- 4. web.uvic.ca [web.uvic.ca]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. ema.europa.eu [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
- 8. mdpi.com [mdpi.com]
- 9. US2891067A - Preparation of isonicotinic acid hydrazide - Google Patents [patents.google.com]
Stability issues with 2-Hydrazinylisonicotinic acid in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Hydrazinylisonicotinic acid in solution. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is showing a color change. What could be the cause?
A1: A color change in your solution is often an indicator of degradation. This compound, like other hydrazine derivatives, can be susceptible to oxidation, which can lead to the formation of colored byproducts. This process can be accelerated by the presence of dissolved oxygen, metal ions, or exposure to light. We recommend preparing solutions fresh and using deoxygenated solvents if possible. If the problem persists, consider performing a stability study to identify the degradation products.
Q2: I am observing a loss of potency or activity in my experiments using a this compound solution. Could this be a stability issue?
A2: Yes, a loss of potency is a strong indication that the parent compound is degrading. The primary degradation pathway for compounds containing a hydrazide functional group is hydrolysis, especially under acidic or basic conditions. This would break down the this compound molecule, leading to a decrease in the concentration of the active compound.
Q3: What are the expected degradation pathways for this compound?
A3: Based on its chemical structure, the two most probable degradation pathways for this compound are hydrolysis and oxidation.
-
Hydrolysis: The hydrazide functional group can be hydrolyzed to form isonicotinic acid and hydrazine. This reaction can be catalyzed by both acids and bases.
-
Oxidation: The hydrazine moiety is susceptible to oxidation, which can lead to the formation of various byproducts, including diimide and nitrogen gas. This process can be catalyzed by metal ions and exposure to air (oxygen).
Q4: How does pH affect the stability of this compound in solution?
A4: The stability of this compound is expected to be pH-dependent. Generally, hydrazides show increased rates of hydrolysis at both low and high pH values. The compound is likely to be most stable in solutions with a pH close to neutral. However, the optimal pH for stability should be determined experimentally.
Q5: Are there any recommended storage conditions for solutions of this compound?
A5: To minimize degradation, we recommend the following storage conditions:
-
Temperature: Store solutions at low temperatures (2-8 °C) to slow down the rate of chemical degradation. For long-term storage, consider freezing the solution, although freeze-thaw stability should be assessed.
-
Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil to prevent photolytic degradation.
-
Atmosphere: For sensitive applications, prepare solutions with deoxygenated solvents and store them under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Troubleshooting Guides
Issue: Unexpected Peaks in Chromatography
If you observe unexpected peaks during the chromatographic analysis of your this compound solution, it is likely due to the presence of degradation products.
Troubleshooting Steps:
-
Confirm Peak Identity: If possible, use mass spectrometry (MS) to determine the mass of the unexpected peaks. This can help in identifying the degradation products.
-
Perform Forced Degradation Studies: Subject your compound to forced degradation under various stress conditions (acidic, basic, oxidative, thermal, and photolytic). This will help to confirm if the observed peaks are indeed degradation products and provide insight into the degradation pathways.
-
Optimize Storage and Handling: Review your solution preparation, handling, and storage procedures. Ensure you are minimizing exposure to factors that can accelerate degradation.
Logical Flow for Troubleshooting Unexpected Peaks
Caption: Troubleshooting workflow for identifying and addressing unexpected peaks in chromatographic analysis.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to investigate the stability of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water, methanol, or acetonitrile) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.
3. Sample Analysis:
-
After the incubation period, neutralize the acidic and basic samples.
-
Analyze all samples, including a control sample (stock solution kept at 2-8°C), by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
Experimental Workflow for Forced Degradation
Caption: Workflow for conducting a forced degradation study of this compound.
Data Presentation
The results of the forced degradation study can be summarized in a table for easy comparison.
Table 1: Summary of Forced Degradation Results
| Stress Condition | Incubation Time (hours) | Incubation Temperature (°C) | % Degradation of this compound | Number of Degradation Products |
| 1 M HCl | 24 | 60 | Data to be filled | Data to be filled |
| 1 M NaOH | 24 | 60 | Data to be filled | Data to be filled |
| 3% H₂O₂ | 24 | Room Temperature | Data to be filled | Data to be filled |
| Thermal | 24 | 60 | Data to be filled | Data to be filled |
| Photolytic (UV) | 24 | Room Temperature | Data to be filled | Data to be filled |
Note: The actual % degradation and number of degradation products need to be determined experimentally.
By following these guidelines and protocols, researchers can better understand and manage the stability of this compound in their experimental solutions. For further assistance, please contact our technical support team.
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Isoniazid Determination
An Objective Comparison of High-Performance Liquid Chromatography, UV-Visible Spectrophotometry, and Titrimetry for the Quantification of Isoniazid.
This guide provides a detailed comparison of three common analytical methods for the determination of isoniazid (INH), a primary drug used in the treatment of tuberculosis. While the initial query specified 2-Hydrazinylisonicotinic acid, a derivative of isoniazid, the broader availability of validation data for the parent compound allows for a more comprehensive and practical comparison of analytical methodologies. The principles and techniques discussed are often adaptable to related compounds.
The methods under review are High-Performance Liquid Chromatography (HPLC), UV-Visible (UV-Vis) Spectrophotometry, and Titrimetry. Each method is evaluated based on its performance, supported by experimental data from various studies.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful chromatographic technique used to separate, identify, and quantify components in a mixture. It is highly regarded for its sensitivity and specificity.
A common approach involves a Reverse-Phase (RP) HPLC system with UV detection.[1]
-
Instrumentation : Shimadzu HPLC system with a UV detector.[1]
-
Column : C18 (250 × 4.6 mm, 5 µm) or C8 (250 × 4.6 mm, 5 µm).[2]
-
Mobile Phase : A mixture of a buffer (e.g., 0.01M disodium hydrogen phosphate) and an organic solvent (e.g., acetonitrile).[1] The pH is often adjusted to optimize separation.[3]
-
Flow Rate : Typically 1.0 mL/min.[1]
-
Detection Wavelength : Set to the maximum absorbance of isoniazid, often around 263 nm or 273 nm.[2][4]
-
Injection Volume : 20-40 µL.[1]
-
Sample Preparation : Samples, especially from biological matrices like plasma, require protein precipitation (e.g., with trichloroacetic acid) and filtration before injection.[2]
UV-Visible Spectrophotometry
UV-Vis spectrophotometry is a widely used technique that measures the absorption of ultraviolet or visible light by a substance in solution. It is known for its simplicity and cost-effectiveness.[5]
-
Instrumentation : A double beam UV-Vis spectrophotometer.[6]
-
Solvent : Distilled water or methanol is commonly used.[4][7]
-
Wavelength of Maximum Absorbance (λmax) : Determined by scanning a solution of isoniazid, typically found around 262-263 nm.[4][6]
-
Calibration Curve : A series of standard solutions of known concentrations are prepared, and their absorbance is measured to construct a calibration curve according to Beer-Lambert law.
-
Sample Preparation : For pharmaceutical dosage forms, tablets are typically crushed, dissolved in the solvent, and filtered to remove excipients.[4]
Titrimetry
Titrimetric methods, or titrations, are quantitative chemical analysis techniques used to determine the concentration of an identified analyte. They are often simple, rapid, and cost-effective.[8]
-
Principle : A common method involves the direct titration of isoniazid in a non-aqueous medium.[8]
-
Titrant : 0.02 M acetous perchloric acid.[8]
-
Solvent : Glacial acetic acid.[8]
-
Indicator : Crystal violet is used to visually determine the endpoint.[8]
-
Procedure : A known amount of isoniazid is dissolved in glacial acetic acid and titrated with acetous perchloric acid until the color of the indicator changes, signifying the endpoint.
Another approach involves treating the sample with an excess of iodine monochloride, and the resulting iodine is titrated with iodine trichloride.[9]
Comparative Validation Data
The performance of these methods is assessed through various validation parameters as stipulated by guidelines from organizations like the International Council for Harmonisation (ICH).
| Parameter | HPLC | UV-Vis Spectrophotometry | Titrimetry |
| Linearity Range | 0.31 - 71.36 µg/mL[2] | 5 - 25 µg/mL | 1.5 - 15.0 mg[8] |
| Correlation Coefficient (R²) | > 0.99[1] | > 0.999 | Not Applicable |
| Limit of Detection (LOD) | 0.010 - 0.3 µg/mL[1][10] | 0.166 - 0.4026 µg/mL[7][11] | Not Typically Reported |
| Limit of Quantification (LOQ) | 0.03 - 1.0 µg/mL[1][10] | 0.5018 - 1.3421 µg/mL[7][11] | Not Typically Reported |
| Accuracy (% Recovery) | 89.8 - 99.6%[2] | 98 - 102%[11] | Relative Error ≤ 2.6%[8] |
| Precision (% RSD) | < 10.39%[2] | < 2%[11] | < 3%[8] |
Method Comparison and Recommendations
-
HPLC stands out for its high sensitivity and specificity, making it the method of choice for analyzing isoniazid in complex biological matrices where interfering substances are likely to be present.[1][2] It is ideal for pharmacokinetic studies and therapeutic drug monitoring.[10]
-
UV-Visible Spectrophotometry offers a balance of simplicity, speed, and cost-effectiveness.[5] It is well-suited for the routine quality control of pure drug substances and pharmaceutical formulations where the matrix is less complex.[4][6]
-
Titrimetry is the most classical and often the most cost-effective method.[8] It is best applied for the assay of bulk drug material where high concentrations of the analyte are present and high precision is required without the need for expensive instrumentation.[8][9]
References
- 1. pjmhsonline.com [pjmhsonline.com]
- 2. japsonline.com [japsonline.com]
- 3. researchgate.net [researchgate.net]
- 4. iajps.com [iajps.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. jsrd.thanhdo.edu.vn [jsrd.thanhdo.edu.vn]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Determination of isoniazid in drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimization and Validation of a Chromatographic Method for the Quantification of Isoniazid in Urine of Tuberculosis Patients According to the European Medicines Agency Guideline - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Spectrophotometric simultaneous analytical method validation to determine isoniazid and pyridoxine in pure and 3D printed tablet forms | Journal of Pharmacy [journals.iium.edu.my]
Comparative Efficacy of Isonicotinic Acid Hydrazide Derivatives in Combating Bacterial Growth
A comprehensive analysis of recently synthesized isonicotinic acid hydrazide (isoniazid) derivatives demonstrates their promising potential as antibacterial agents, with several compounds exhibiting significant activity against various bacterial strains, including drug-resistant Mycobacterium tuberculosis. This guide provides a comparative overview of their antibacterial efficacy, supported by quantitative data, detailed experimental protocols, and visualizations of experimental workflows and mechanisms of action.
Isonicotinic acid hydrazide, a cornerstone in the treatment of tuberculosis, functions as a prodrug that, once activated by the mycobacterial enzyme KatG, inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[1] This disruption leads to the bacterium's demise.[1] Researchers have focused on synthesizing novel isoniazid derivatives to enhance antibacterial activity, broaden the spectrum of susceptible bacteria, and overcome emerging drug resistance.[2][3]
Quantitative Assessment of Antibacterial Activity
The antibacterial efficacy of various isonicotinic acid hydrazide derivatives has been quantified using the Minimum Inhibitory Concentration (MIC) method, which determines the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following table summarizes the MIC values of selected derivatives against different bacterial strains.
| Derivative Name | Target Organism | MIC (µg/mL) | Reference |
| Isonicotinic acid N'-(1-amino-1-mercapto-3-phenyl-propen-1-yl)-hydrazide | Mycobacterium tuberculosis | - | [2] |
| Isonicotinic acid N'-[1-amino-1-mercapto-3-(p-chloro-phenyl)-propen-1-yl]-hydrazide | Various Bacteria (excluding M. tuberculosis) | - | [2] |
| Compound 1(a) | Mycobacterium tuberculosis | < 7.8 | [1] |
| Compound 1(b) | Mycobacterium tuberculosis | < 7.8 | [1] |
| Compound 1(c) | Mycobacterium tuberculosis | 15.6 | [1] |
| Isoniazid–amidoether derivative 3b | Mycobacterium tuberculosis H37Rv | 0.39 - 3.125 (µM) | [4] |
| Isoniazid-pyrazinoic acid (INH-POA) hybrid 21a | M. tuberculosis H37Rv | 2 | [5] |
| Isoniazid-pyrazinoic acid (INH-POA) hybrid 21a | M. tuberculosis V4207 (DS) | 4 | [5] |
| Isonicotinic acid-N'-octadecanoyl hydrazide (12) | Mycobacterium tuberculosis | More active than Isoniazid | [6] |
| Benzoic acid N'-(4-hydroxy-3,5-dimethoxy-benzylidene)-N-(pyridine-4- carbonyl)-hydrazide (14) | S. aureus, B. subtilis, E. coli, C. albicans, A. niger | Highest antimicrobial potential among tested | [6] |
| Hydrazide–hydrazone 15 | Gram-positive bacteria | 1.95–7.81 | [7] |
| Isonicotinic acid (1-methyl-1H-pyrrol-2-ylmethylene)-hydrazide (1) | Isoniazid-resistant M. tuberculosis SRI 1369 | 0.14 (µM) | [3] |
Note: Some MIC values were reported in µM and are indicated as such. Direct comparison may require conversion based on molecular weight. Some studies did not provide specific MIC values but indicated high activity.
Experimental Protocols
The determination of the antibacterial activity of the isonicotinic acid hydrazide derivatives was primarily conducted using the micro broth dilution method.[1]
Micro Broth Dilution Method:
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured in an appropriate broth medium to achieve a specific turbidity, corresponding to a standardized cell density.
-
Serial Dilution of Compounds: The synthesized isoniazid derivatives are serially diluted in the broth medium within a 96-well microplate to obtain a range of concentrations.
-
Inoculation: Each well of the microplate is inoculated with the standardized bacterial suspension.
-
Incubation: The microplates are incubated under controlled conditions (temperature, time) suitable for the growth of the specific bacterial strain.
-
Determination of MIC: Following incubation, the MIC is determined as the lowest concentration of the derivative at which no visible bacterial growth is observed. This is often assessed visually or by using a spectrophotometer to measure optical density.
Visualizing Experimental and Mechanistic Pathways
To better understand the processes involved in evaluating these compounds and their mode of action, the following diagrams are provided.
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Caption: Simplified mechanism of action of Isoniazid.
Conclusion
The comparative analysis reveals that newly synthesized isonicotinic acid hydrazide derivatives hold significant promise in the ongoing search for effective antibacterial agents. Several derivatives have demonstrated potent activity, sometimes exceeding that of the parent compound, isoniazid, and even showing efficacy against resistant strains. The continued exploration of this chemical scaffold is a valuable strategy in the development of new therapeutics to combat bacterial infections. Further research, including in vivo studies and toxicological profiling, is warranted to fully elucidate the therapeutic potential of these promising compounds.
References
- 1. ijsdr.org [ijsdr.org]
- 2. Synthesis and bioevaluation of some new isoniazid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel isoniazid derivative as promising antituberculosis agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel isoniazid–amidoether derivatives: synthesis, characterization and antimycobacterial activity evaluation - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. Facile Synthesis and Antimycobacterial Activity of Isoniazid, Pyrazinamide and Ciprofloxacin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. mdpi.com [mdpi.com]
2-Hydrazinylisonicotinic Acid vs. Alternative Hydrazine Reagents: A Comparative Guide for Derivatization
For researchers, scientists, and drug development professionals seeking to enhance the analytical detection of carbonyl-containing compounds—such as aldehydes and ketones—chemical derivatization is a critical step. Hydrazine reagents are a cornerstone of this process, reacting with carbonyls to form stable hydrazone derivatives that exhibit improved chromatographic behavior and detection sensitivity, particularly in liquid chromatography-mass spectrometry (LC-MS).
This guide provides an objective comparison of 2-Hydrazinylisonicotinic acid (HYNIC) with other widely used hydrazine reagents. We will delve into their performance, supported by experimental data, and provide detailed protocols to assist in method development and reagent selection.
Overview of Hydrazine Derivatization
The fundamental reaction involves the nucleophilic attack of the hydrazine's terminal nitrogen on the electrophilic carbonyl carbon. This forms a hydrazone, a derivative that often possesses superior ionization efficiency or a chromophore/fluorophore, making it more amenable to detection by UV, fluorescence, or mass spectrometry. The choice of reagent is critical and depends on the analyte, the matrix, and the analytical instrumentation available.
Key hydrazine reagents compared in this guide include:
-
This compound (HYNIC) and its analogs.
-
2,4-Dinitrophenylhydrazine (DNPH) : A classic reagent for UV detection.
-
Dansyl Hydrazine : A fluorescent reagent for high-sensitivity applications.
-
Girard's Reagents (T and P) : Cationic reagents designed to improve ionization in mass spectrometry.
Performance Comparison
The efficacy of a derivatization reagent is measured by several factors: reaction speed and completeness, stability of the resulting derivative, and the enhancement in analytical sensitivity.
Sensitivity Enhancement
For mass spectrometry applications, reagents that introduce a permanently charged or easily ionizable group are highly favored. Girard's reagents, for instance, contain a pre-charged quaternary ammonium moiety that significantly boosts the signal in positive-ion electrospray ionization (ESI-MS).[1][2]
-
Girard's Reagent T (GirT) has been shown to improve the detection limit for the nucleoside 5-formyl-2'-deoxyuridine (FodU) by approximately 20-fold compared to the underivatized compound when analyzed by LC-MS/MS.[2]
-
Modified Girard's reagents, such as 4-hydrazino-N,N,N-trimethyl-4-oxobutanaminium iodide (HTMOB), have demonstrated a 3.3- to 7.0-fold increase in signal intensity compared to traditional GirT derivatives, showcasing the impact of structural modifications on MS response.[1][3]
-
Dansyl Hydrazine is primarily used for fluorescence detection, offering extremely low limits of detection (LOD), often in the attomole (amol) range for analytes like carbohydrates.[4]
Reaction Conditions and Derivative Stability
The stability of the formed hydrazone is crucial for reproducible and reliable quantification. Hydrazone stability can be influenced by pH, temperature, and the specific structure of both the analyte and the reagent.
-
DNPH is the most widely used hydrazine reagent, especially for environmental and industrial analysis of carbonyls.[1][5] The derivatization is typically carried out under acidic conditions (pH 3).[6][7] However, these harsh acidic conditions can sometimes lead to hydrolysis of other components in the sample, potentially overestimating the analyte concentration.[8] Milder conditions, such as dissolving DNPH in acetonitrile without strong acid, can prevent this hydrolysis.[8]
-
Girard's Reagents also react with ketones and aldehydes under acidic conditions to yield hydrazone derivatives.[2]
-
Studies on hydrazone stability show they are generally stable at neutral (pH 7.4) and slightly alkaline (pH 9.0) conditions but can be susceptible to hydrolysis under strong acidic (pH 2.0) or highly alkaline (pH 13.0) conditions.[9] The cleavage of the C=N hydrazone bond releases the original hydrazide and carbonyl compound.[9]
Comparative Data Summary
The following tables summarize the performance characteristics of the discussed reagents based on available experimental data.
Table 1: Performance Characteristics of Hydrazine Derivatization Reagents
| Reagent | Primary Detection Method | Key Advantages | Common Analytes | Typical Sensitivity Improvement |
| This compound (HYNIC) / Analogs (e.g., HQ) | LC-MS | Good hydrophobicity for RPLC, can derivatize carboxylic acids, aldehydes, and ketones simultaneously.[10][11] | Metabolites (short-chain fatty acids, keto acids).[10][11] | Significant enhancement in LC-MS signal. |
| 2,4-Dinitrophenylhydrazine (DNPH) | HPLC-UV (360 nm)[7] | Well-established, widely used, basis for standard methods (e.g., EPA Method 8315A).[6] | Aldehydes, Ketones.[6][12] | Enables UV detection for compounds without a native chromophore. |
| Dansyl Hydrazine | HPLC-Fluorescence (Ex: ~340nm, Em: ~525nm)[13] | Extremely high sensitivity due to fluorescence tag.[4] | Carbonyls, Carbohydrates, Steroids.[4][14] | LODs down to 100 amol have been reported.[4] |
| Girard's Reagents (T & P) | LC-MS | Introduces a permanent positive charge, enhancing ESI-MS ionization.[1][2][15] | Steroids, Nucleosides, Glycans.[1][2][16] | ~20-fold improvement for FodU; >5-fold for ecdysone.[2][15] |
Experimental Workflows and Protocols
Accurate and reproducible derivatization requires carefully controlled experimental conditions. Below are representative protocols for DNPH and Girard's Reagent T.
Workflow for Carbonyl Derivatization
The general workflow for derivatizing carbonyl compounds for analysis is a multi-step process.
Caption: General workflow for carbonyl derivatization and analysis.
Protocol 1: DNPH Derivatization of Carbonyls in Water (Adapted from EPA Method 8315A)
-
Sample Preparation: Measure a specific volume of the aqueous sample (e.g., 100 mL) into a flask.[6]
-
Derivatization: Add the DNPH reagent solution. The reaction can be performed at 40°C for one hour.[7]
-
Extraction:
-
Solid-Phase Extraction (SPE): Pass the derivatized solution through a C18 SPE cartridge. Elute the hydrazone derivatives with a suitable solvent like ethanol or acetonitrile.[6][7]
-
Liquid-Liquid Extraction (LLE): Alternatively, perform a serial extraction with a solvent such as methylene chloride.[6]
-
-
Analysis: Analyze the extracted derivatives by HPLC with UV detection at approximately 360 nm.[7][12]
Protocol 2: Girard's Reagent T Derivatization of Nucleosides
-
Reaction Mixture: Prepare a solution of the analyte (e.g., FodU) in a buffer. A 10% aqueous solution of acetic acid is often effective.[2]
-
Reagent Addition: Add Girard's Reagent T (GirT) in molar excess (e.g., 10:1 or 100:1 ratio of reagent to analyte).[2]
-
Incubation: Allow the reaction to proceed at room temperature. The reaction progress can be monitored over time, with significant product formation often observed within 12 hours.[2]
-
Quenching: Stop the reaction by freezing the sample at -80°C.[2]
-
Analysis: Directly analyze the reaction mixture using LC-MS/MS, monitoring for the specific mass transition of the GirT-hydrazone derivative.[2]
Logical Relationships in Reagent Selection
Choosing the right reagent involves a trade-off between sensitivity, selectivity, cost, and the available analytical hardware.
Caption: Decision tree for selecting a hydrazine derivatization reagent.
Conclusion
While 2,4-Dinitrophenylhydrazine (DNPH) remains a workhorse for routine carbonyl analysis with UV detection due to its robustness and extensive validation in standard methods, its performance can be surpassed by other reagents in specific applications. For ultimate sensitivity using fluorescence detection, Dansyl Hydrazine is an exceptional choice.
For modern bioanalysis centered on LC-MS, Girard's Reagents (T and P) provide a significant advantage by introducing a permanent charge, which dramatically improves ionization efficiency and detection limits for analytes like steroids and modified nucleosides. This compound (HYNIC) and its analogs like 2-hydrazinoquinoline (HQ) are emerging as versatile and powerful tools, particularly in metabolomics, where their ability to react with multiple classes of compounds (aldehydes, ketones, and carboxylic acids) allows for broader analyte coverage in a single analytical run.[10][11]
The selection of the optimal hydrazine reagent is therefore a strategic decision based on the analytical objective, the nature of the analyte, and the instrumentation at hand. This guide provides the foundational data and protocols to make an informed choice.
References
- 1. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of carbohydrates as their dansylhydrazine derivatives by capillary electrophoresis with laser-induced fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. epa.gov [epa.gov]
- 7. unitedchem.com [unitedchem.com]
- 8. Towards a Non-Biased Formaldehyde Quantification in Leather: New Derivatization Conditions before HPLC Analysis of 2,4-Dinitrophenylhydrazine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 10. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. hitachi-hightech.com [hitachi-hightech.com]
- 13. 丹磺酰肼 BioReagent, suitable for fluorescence, ≥90% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
The Enduring Battle: Evaluating Isonicotinic Acid Hydrazide Analogs Against Mycobacterium tuberculosis
A Comparative Guide for Researchers in Drug Discovery
Isonicotinic acid hydrazide (INH), a cornerstone of tuberculosis therapy for decades, faces a growing challenge: the emergence of drug-resistant strains of Mycobacterium tuberculosis (M. tuberculosis). This has spurred intensive research into novel INH analogs designed to overcome these resistance mechanisms and provide more effective treatment options. This guide offers a comparative analysis of the efficacy of various isonicotinic acid hydrazide analogs, supported by experimental data, to aid researchers, scientists, and drug development professionals in this critical field.
Mechanism of Action: A Double-Edged Sword
Isoniazid is a prodrug, meaning it requires activation within the mycobacterial cell to exert its therapeutic effect.[1][2] The bacterial enzyme catalase-peroxidase, encoded by the katG gene, activates INH, leading to the formation of a reactive species.[1][2] This activated form then covalently binds with NAD+ to form an INH-NAD adduct.[2] This adduct is a potent inhibitor of the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the synthesis of mycolic acids—essential components of the mycobacterial cell wall.[1][2] Disruption of mycolic acid synthesis ultimately leads to bacterial cell death.[1]
However, this activation pathway is also the primary source of resistance. Mutations in the katG gene can prevent the activation of isoniazid, rendering the drug ineffective.[3][4] Another significant resistance mechanism involves mutations in the promoter region of the inhA gene, leading to its overexpression and effectively titrating out the inhibitory effect of the INH-NAD adduct.[3]
Comparative Efficacy of Isoniazid Analogs
The quest for new anti-tubercular agents has led to the synthesis and evaluation of numerous isonicotinic acid hydrazide analogs. A common strategy involves creating hydrazone derivatives, which often exhibit improved lipophilicity, potentially enhancing cell wall penetration.[5] The following tables summarize the in vitro activity, represented by the Minimum Inhibitory Concentration (MIC), of several recently developed analogs against the drug-susceptible H37Rv strain and various INH-resistant strains of M. tuberculosis.
Table 1: Efficacy of Isoniazid-Sulfonate Hydrazone Analogs (SIH series) [3]
| Compound | MIC (μM) vs. Mtb H37Rv | MIC (μM) vs. inhA mutant | MIC (μM) vs. katG S315T mutant |
| Isoniazid (INH) | 0.31 | >12.5 | >12.5 |
| SIH1 | 0.31 | 1.56 | 6.25 |
| SIH2 | 0.62 | 1.56 | 12.5 |
| SIH4 | 0.31 | 1.56 | 6.25 |
| SIH5 | 0.62 | 6.25 | 12.5 |
| SIH6 | 0.62 | 6.25 | 12.5 |
| SIH12 | 0.31 | 3.12 | 6.25 |
| SIH13 | 0.31 | 3.12 | 6.25 |
Table 2: Efficacy of Isoniazid-Isatin Hydrazone Derivatives [4]
| Compound | MIC (mM) vs. Mtb H37Rv |
| Isoniazid (INH) | - |
| Rifampicin | 0.048 |
| Compound 5 | 0.035 |
| Compound 6 | 0.035 |
| Compound 7 | 0.017 |
Table 3: Efficacy of Isoniazid-Pyrazinoic Acid Hybrid [5]
| Compound | MIC (μg/mL) vs. Mtb H37Rv | MIC (μg/mL) vs. Drug-Sensitive Mtb V4207 |
| Isoniazid (INH) | 0.04 | - |
| INH-POA hybrid 21a | 2 | 4 |
Experimental Protocols
The determination of the antitubercular activity of these compounds relies on standardized and reproducible experimental protocols. Below are outlines of key assays used in the referenced studies.
Microplate Alamar Blue Assay (MABA) for MIC Determination
This colorimetric assay is widely used to determine the MIC of compounds against M. tuberculosis.[6][7][8]
Procedure:
-
Plate Preparation: 200 µL of sterile deionized water is added to the outer perimeter wells of a 96-well microplate to prevent evaporation. The inner wells are filled with 100 µL of Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).[7]
-
Compound Dilution: The test compounds are serially diluted (typically 2-fold) across the plate.[6]
-
Inoculation: A standardized inoculum of M. tuberculosis (e.g., H37Rv) is added to each well containing the compound and to control wells without any drug.[6]
-
Incubation: The plate is sealed and incubated at 37°C for 5 to 7 days.[6][7]
-
Addition of Alamar Blue: After the initial incubation, a mixture of Alamar Blue reagent and 10% Tween 80 is added to each well.[6][8]
-
Second Incubation: The plate is re-incubated for 24 to 48 hours.[6]
-
Result Interpretation: A color change from blue (oxidized) to pink (reduced) indicates mycobacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.[6]
InhA Enzymatic Inhibition Assay
This assay directly measures the ability of a compound to inhibit the InhA enzyme.[9][10]
Procedure:
-
Reaction Mixture: A reaction mixture is prepared in a 96-well plate containing a buffer (e.g., PIPES), NADH, and the test compound at various concentrations.[10]
-
Enzyme Addition: Purified InhA enzyme is added to the wells to initiate the reaction.[9]
-
Substrate Addition: The reaction is started by adding the substrate, typically a long-chain enoyl-CoA derivative like 2-trans-dodecenoyl-coenzyme A (DD-CoA).[10]
-
Monitoring: The oxidation of NADH to NAD+ is monitored by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.[9][10]
-
Data Analysis: The rate of the reaction is calculated, and the half-maximal inhibitory concentration (IC50) is determined by plotting the reaction rate against the inhibitor concentration.[10]
Concluding Remarks
The development of novel isonicotinic acid hydrazide analogs represents a promising strategy in the fight against tuberculosis. The data presented here highlight that chemical modifications to the core INH structure can yield compounds with significant activity against both drug-susceptible and, crucially, drug-resistant strains of M. tuberculosis. The continued exploration of structure-activity relationships, coupled with robust in vitro and in vivo testing, will be paramount in identifying new clinical candidates to combat this persistent global health threat.
References
- 1. What is the mechanism of Isoniazid? [synapse.patsnap.com]
- 2. Isoniazid - Wikipedia [en.wikipedia.org]
- 3. Isoniazid Linked to Sulfonate Esters via Hydrazone Functionality: Design, Synthesis, and Evaluation of Antitubercular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoniazid-Isatin Hydrazone Derivatives: Synthesis, Antitubercular Activity and Molecular Docking Studies | Trends in Sciences [tis.wu.ac.th]
- 5. Facile Synthesis and Antimycobacterial Activity of Isoniazid, Pyrazinamide and Ciprofloxacin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Discovery of Mycobacterium tuberculosis InhA Inhibitors by Binding Sites Comparison and Ligands Prediction - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Derivatization Agents for the LC-MS Analysis of Aldehydes
For researchers, scientists, and drug development professionals, the accurate and sensitive quantification of aldehydes by liquid chromatography-mass spectrometry (LC-MS) is often challenging due to their volatility, low ionization efficiency, and poor chromatographic retention. Chemical derivatization is a critical strategy to overcome these limitations. This guide provides an objective comparison of the performance of several common derivatization agents, supported by experimental data, to aid in the selection of the most appropriate reagent for your analytical needs.
This comparison focuses on four widely used derivatization agents: 2,4-dinitrophenylhydrazine (DNPH), 3-nitrophenylhydrazine (3-NPH), Dansylhydrazine, and Girard's Reagent T. Each reagent offers distinct advantages and is suited for different analytical scenarios.
Performance Comparison of Derivatization Agents
The choice of a derivatization agent significantly impacts the sensitivity and reliability of aldehyde quantification. The following table summarizes the performance of the selected agents based on reported limits of detection (LOD) and quantification (LOQ). It is important to note that these values can be influenced by the specific aldehyde, sample matrix, and LC-MS instrumentation.
| Derivatization Agent | Analyte(s) | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages | Disadvantages |
| 2,4-Dinitrophenylhydrazine (DNPH) | Various Aldehydes | LC-APCI-MS/MS | 0.3–1.0 nM[1] | - | Widely used, robust, good for various aldehydes | May have lower sensitivity for some aldehydes compared to newer reagents |
| 14 Carbonyls | UHPLC-MS/MS | 0.03–0.3 ppb[2] | - | Broad applicability | Formation of syn- and anti-isomers can complicate chromatography | |
| Hexanal, Heptanal | HPLC-UV | 7.90 nmol/L, 2.34 nmol/L[3] | - | Well-established methods | UV detection is less specific than MS | |
| 3-Nitrophenylhydrazine (3-NPH) | MDA, Acrolein, HHE, HNE | LC-MS/MS | 0.1–2 fmol (on-column)[4] | - | Superior sensitivity for MDA and acrolein compared to DNPH[4] | Less established than DNPH |
| MDA, Acrolein | LC-MS/MS | LODDNPH/LOD3-NPH ratio: 10 (MDA), 250 (Acrolein)[4] | - | No interference from excess reagent in negative ion mode[5] | ||
| Dansylhydrazine | Malondialdehyde (MDA) | LC-MS | - | 5.63 nM (urine), 5.68 nM (serum)[6] | Fluorescent tag allows for dual detection (fluorescence and MS) | Stability of derivatives can be pH-dependent |
| Carbonyl compounds | - | - | - | Enhances ionization and provides a characteristic fragment for SRM[3] | ||
| Girard's Reagent T | 5-Formyl-2'-deoxyuridine | LC-MS/MS | 3-4 fmol (on-column)[7] | - | Introduces a permanent positive charge, significantly enhancing ESI-MS sensitivity[7][8] | Reaction conditions may require optimization |
| Ecdysteroids | LC-MS/MS | Picogram level[9] | - | Predictable fragmentation (neutral loss of 59 Da) aids in identification[8] |
Visualizing the Derivatization Workflow
The general workflow for aldehyde analysis using derivatization followed by LC-MS is depicted below. This process involves sample preparation, the chemical derivatization step, and subsequent analysis.
Logical Comparison of Derivatization Agent Characteristics
The selection of an appropriate derivatization agent depends on a logical evaluation of several key factors. The following diagram illustrates the decision-making process.
Detailed Experimental Protocols
Reproducibility in derivatization is key to accurate quantification. Below are detailed protocols for the featured derivatization agents, compiled from various studies.
2,4-Dinitrophenylhydrazine (DNPH) Derivatization
DNPH is a widely used reagent that reacts with aldehydes to form stable 2,4-dinitrophenylhydrazones, which can be readily analyzed by LC-MS.[3][10][11]
-
Reagents:
-
DNPH solution: Typically prepared in acidified acetonitrile or methanol.
-
Aldehyde standards and samples.
-
-
Procedure:
-
To an aliquot of the sample or standard solution, add an excess of the DNPH solution.
-
The reaction is typically carried out at room temperature for a period ranging from 30 minutes to a few hours, or at a slightly elevated temperature to ensure complete reaction.
-
After the reaction is complete, the mixture can be directly injected into the LC-MS system or may require a cleanup step to remove excess reagent.
-
-
LC-MS Conditions (Example for various aldehydes):
3-Nitrophenylhydrazine (3-NPH) Derivatization
3-NPH has emerged as a more sensitive alternative to DNPH for certain aldehydes, particularly in negative ion mode ESI-MS.[4][5]
-
Reagents:
-
3-NPH hydrochloride solution.
-
Pyridine or other catalyst.
-
Aldehyde standards and samples.
-
20% trichloroacetic acid for protein precipitation (for biological samples).[4]
-
-
Procedure:
-
For biological samples, precipitate proteins using trichloroacetic acid.[4]
-
To the supernatant or standard solution, add the 3-NPH solution and a catalyst like pyridine.
-
The optimized derivatization condition reported in one study was 25 mM 3-NPH at 20°C for 30 minutes.[4]
-
The reaction mixture is then ready for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions (Example for reactive aldehydes):
-
Column: Kinetex C8 (2.6 µm, 2.1 × 100 mm).
-
Mobile Phase: Gradient elution with 0.05% formic acid in water and 0.05% formic acid in methanol.
-
Ionization: Electrospray Ionization (ESI) in negative mode.
-
Dansylhydrazine Derivatization
Dansylhydrazine is a fluorescent labeling reagent that forms stable hydrazones with aldehydes, enabling sensitive detection by both fluorescence and mass spectrometry.[6][12]
-
Reagents:
-
Dansylhydrazine solution in a suitable solvent like acetonitrile.
-
Acid catalyst (e.g., trifluoroacetic acid).
-
Aldehyde standards and samples.
-
-
Procedure:
-
Mix the sample or standard with the dansylhydrazine solution and the acid catalyst.
-
Incubate the mixture, for example, at 40°C for 1 hour.
-
The resulting dansylhydrazones can be analyzed directly by LC-MS.
-
-
LC-MS Conditions (Example for Malondialdehyde):
Girard's Reagent T Derivatization
Girard's Reagent T contains a quaternary ammonium group, which imparts a permanent positive charge to the aldehyde derivative, significantly enhancing ionization efficiency in ESI-MS.[7][8][9]
-
Reagents:
-
Girard's Reagent T.
-
Acetic acid or other acid catalyst.
-
Aldehyde standards and samples.
-
-
Procedure:
-
Dissolve Girard's Reagent T in a suitable solvent containing an acid catalyst (e.g., 10% acetic acid).
-
Add the aldehyde standard or sample to the reagent solution.
-
The reaction can be carried out at room temperature for several hours. The optimal molar ratio of reagent to analyte should be determined empirically, with ratios from 10:1 to 1000:1 being reported.[7]
-
The reaction mixture can then be injected for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions (Example for 5-Formyl-2'-deoxyuridine):
-
Column: C18 reversed-phase column.
-
Mobile Phase: Gradient elution with aqueous formic acid and acetonitrile with formic acid.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Conclusion
The selection of a derivatization agent for the LC-MS analysis of aldehydes is a critical step that dictates the sensitivity, specificity, and robustness of the method.
-
DNPH remains a reliable and widely used reagent suitable for a broad range of aldehydes.
-
3-NPH offers superior sensitivity for specific aldehydes like MDA and acrolein and is an excellent choice when targeting these compounds.
-
Dansylhydrazine provides the flexibility of fluorescence detection alongside mass spectrometric analysis and is effective for enhancing ionization.
-
Girard's Reagent T is the preferred choice when maximum sensitivity in positive ion ESI-MS is required, due to the introduction of a permanent positive charge.
Researchers should carefully consider the specific aldehydes of interest, the sample matrix, and the available instrumentation when choosing a derivatization strategy. The protocols and comparative data presented in this guide provide a solid foundation for making an informed decision and developing a robust and sensitive analytical method.
References
- 1. Determination of patterns of biologically relevant aldehydes in exhaled breath condensate of healthy subjects by liquid chromatography/atmospheric chemical ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC-MS Quantification of Malondialdehyde-Dansylhydrazine Derivatives in Urine and Serum Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fortunejournals.com [fortunejournals.com]
- 9. Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. researchgate.net [researchgate.net]
- 12. LC-MS Quantification of Malondialdehyde-Dansylhydrazine Derivatives in Urine and Serum Samples - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts in the Synthesis of Isonicotinic Acid Hydrazide and Its Derivatives
The synthesis of isonicotinic acid hydrazide (isoniazid), a cornerstone in the treatment of tuberculosis, and its subsequent conversion to various derivatives, are critical processes in pharmaceutical chemistry. The efficiency of these syntheses is often dictated by the choice of catalyst, which can significantly influence reaction times, yields, and environmental impact. This guide provides an objective comparison of different catalytic systems and reaction conditions, supported by experimental data, to inform researchers and drug development professionals.
Performance Comparison of Synthesis Methods
The synthesis of isonicotinic acid hydrazide (INH) itself is typically achieved through the reaction of an isonicotinic acid ester or isonicotinamide with hydrazine hydrate, often under reflux conditions without a specific catalyst.[1][2][3] In contrast, the synthesis of isonicotinoyl hydrazones (Schiff's bases), which are derivatives of isoniazid, frequently employs catalysts to facilitate the condensation reaction between isoniazid and various aldehydes or ketones.[4][5]
Table 1: Comparison of Methods for Isonicotinic Acid Hydrazide (Isoniazid) Synthesis
| Substrate | Catalyst/Method | Reaction Time | Temperature | Yield | Reference(s) |
| Isonicotinic Acid Ester | None (Reflux) | - | 70-75°C | ~73% | [3] |
| Isonicotinamide | None (Reflux) | 3-5 hours | 100-120°C | >95% | [1][2] |
Table 2: Comparison of Catalysts for Isonicotinoyl Hydrazone Derivative Synthesis
| Catalyst/Method | Reaction Time | Temperature | Yield | Reference(s) |
| Glacial Acetic Acid (Conventional) | 6-8 hours | Reflux | ~65% | [4][6] |
| Glycerol-based Carbon Sulfonic Acid | 4-10 minutes | - | 91-98% | [7] |
| Lemon Juice (Natural Catalyst) | 15 minutes | Room Temperature | Moderate-Good | |
| Catalyst-Free (Microwave) | Short | 240 W | High | [4] |
| Catalyst-Free (Stirring/Sonication) | Shorter than conventional | - | High | [4] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are representative protocols for the synthesis of isoniazid and its hydrazone derivatives under different catalytic conditions.
Protocol 1: Synthesis of Isonicotinic Acid Hydrazide from Isonicotinamide (Catalyst-Free) [1][2]
-
Dissolve isonicotinamide (e.g., 25 g) in a suitable alcohol such as methanol.
-
Add 100% hydrazine hydrate to the solution. The typical molar ratio of hydrazine hydrate to isonicotinamide ranges from 0.4 to 2.0.[1][2]
-
Reflux the reaction mixture in a glycerine bath for 3 to 5 hours at a temperature between 100°C and 120°C.[1][2]
-
After the reaction is complete, distill the alcohol from the mixture.
-
The resulting solid mass of isonicotinic acid hydrazide is collected while still hot. This method has been reported to produce yields greater than 95%.[1][2]
Protocol 2: Synthesis of Isonicotinoyl Hydrazones using Glacial Acetic Acid (Conventional Method) [4][5]
-
Prepare a solution of isoniazid (0.01 M) in ethanol.
-
In a separate flask, dissolve an equimolar amount of the desired aldehyde or ketone (0.01 M) in ethanol.[5]
-
Add the aldehyde/ketone solution to the isoniazid solution with intermittent shaking.
-
Add a few drops of glacial acetic acid to the mixture dropwise while shaking.[4][5]
-
Reflux the reaction mixture for 6 to 8 hours.[4]
-
Monitor the reaction's progress using thin-layer chromatography (TLC).
-
Once complete, concentrate the reaction mixture. The resulting residue is then washed with water, dried, and recrystallized from alcohol to yield the pure hydrazone.[4]
Protocol 3: Green Synthesis of Isonicotinoyl Hydrazones (Catalyst-Free Stirring Method) [4]
-
Dissolve isoniazid (0.01 M) in water.
-
Add an equimolar amount of the desired aldehyde (0.01 M) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction's progress using TLC.
-
Continue stirring until the reaction is complete, at which point the product typically precipitates and can be collected by filtration. This method avoids the use of organic solvents and catalysts.[4]
Visualization of Synthesis Pathways
The logical flow from a common precursor to isoniazid and its subsequent derivatives can be visualized to better understand the overall process.
Caption: General synthesis pathway for isoniazid and its hydrazone derivatives.
The provided diagram illustrates the primary synthetic routes, beginning with the oxidation of 4-picoline to isonicotinic acid.[8][9] This acid is then esterified, often with an acid catalyst like sulfuric acid, before reacting with hydrazine hydrate to form the core isoniazid molecule.[6][8] Subsequently, isoniazid can be condensed with various aldehydes or ketones, a reaction often facilitated by catalysts, to produce a diverse range of isonicotinoyl hydrazone derivatives.
References
- 1. EP1575921B1 - Process for the synthesis of isonicotinic acid hydrazide - Google Patents [patents.google.com]
- 2. WO2004056778A1 - Process for the synthesis of isonicotinic acid hydrazide - Google Patents [patents.google.com]
- 3. Main methods of synthesizing isoniazid in laboratory [wisdomlib.org]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. ijsdr.org [ijsdr.org]
A Comparative Guide to the Cross-Reactivity of 2-Hydrazinylisonicotinic Acid with Carbonyl Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity of 2-hydrazinylisonicotinic acid, commonly known as the antitubercular drug isoniazid, with a variety of carbonyl compounds. The formation of hydrazone adducts is a critical reaction, both in the context of its therapeutic mechanism and in its potential for drug interactions and metabolic transformations. This document presents supporting experimental data, detailed methodologies for key experiments, and visualizations to elucidate the reaction workflows.
Introduction to Hydrazone Formation
This compound reacts with aldehydes and ketones via a nucleophilic addition-elimination reaction to form hydrazones. The lone pair of electrons on the terminal nitrogen of the hydrazine moiety acts as a nucleophile, attacking the electrophilic carbonyl carbon. This is followed by the elimination of a water molecule to form a stable carbon-nitrogen double bond, characteristic of a hydrazone. This reaction is fundamental to the derivatization of isoniazid and is a key consideration in its pharmacological profile.
Comparative Reactivity with Various Carbonyls
The rate of hydrazone formation is influenced by the structure of the carbonyl compound. Generally, aldehydes are more reactive than ketones due to less steric hindrance and greater electrophilicity of the carbonyl carbon. A study by Taylor and Handy provides a direct comparison of the reactivity of isoniazid with a range of aldehydes and ketones. The progress of the reaction, monitored by Gas Chromatography/Mass Spectrometry (GC/MS), indicates the percentage of the unreacted carbonyl compound over time.
Table 1: Comparative Reactivity of Carbonyl Compounds with Isoniazid
| Carbonyl Compound | Type | % Carbonyl Remaining (1h) | % Carbonyl Remaining (4h) | % Carbonyl Remaining (24h) |
| Aldehydes | ||||
| Benzaldehyde | Aromatic Aldehyde | 30% | 15% | 0% |
| 4-Methoxybenzaldehyde | Aromatic Aldehyde | 50% | 25% | 5% |
| 4-Nitrobenzaldehyde | Aromatic Aldehyde | 20% | 5% | 0% |
| Cinnamaldehyde | Alkenyl Aldehyde | 10% | 0% | 0% |
| Heptanal | Aliphatic Aldehyde | 5% | 0% | 0% |
| Ketones | ||||
| Acetophenone | Aromatic Ketone | 95% | 85% | 60% |
| Benzophenone | Aromatic Ketone | 100% | 100% | 98% |
| 2-Octanone | Aliphatic Ketone | 80% | 60% | 20% |
| Cyclohexanone | Aliphatic Ketone | 75% | 50% | 10% |
| Other | ||||
| Ethyl levulinate | β-Ketoester | 40% | 15% | 0% |
Data adapted from a study by Taylor and Handy, which utilized isoniazid as a scavenger for excess carbonyl compounds. The data reflects the percentage of the carbonyl compound remaining in the reaction mixture at different time points.
Experimental Protocols
General Protocol for Comparative Reactivity Analysis via GC/MS
This protocol is based on the methodology employed for generating the comparative data in Table 1.
Objective: To compare the rate of consumption of various carbonyl compounds when reacted with this compound.
Materials:
-
This compound (Isoniazid)
-
Selected carbonyl compounds (e.g., benzaldehyde, acetophenone, heptanal)
-
Neutral alumina
-
Dichloromethane (anhydrous)
-
Internal standard (e.g., dodecane)
-
Vials for reaction
-
Magnetic stirrer and stir bars
-
Gas Chromatograph with Mass Spectrometric detector (GC/MS)
Procedure:
-
Preparation of Reactant Solutions:
-
Prepare a stock solution of this compound in dichloromethane.
-
Prepare individual stock solutions for each carbonyl compound to be tested in dichloromethane. Include an internal standard in each solution for accurate quantification.
-
-
Reaction Setup:
-
In a series of vials, add neutral alumina (approximately 0.7 g per 3 mL of solvent).
-
To each vial, add a specific volume of the carbonyl compound stock solution.
-
Initiate the reaction by adding the this compound stock solution to each vial. The molar ratio of isoniazid to the carbonyl compound should be kept consistent across all experiments (e.g., 1:1 or with a slight excess of isoniazid).
-
-
Reaction Monitoring:
-
Stir the reaction mixtures at a constant temperature (e.g., 25°C).
-
At specified time intervals (e.g., 1h, 4h, 24h), withdraw an aliquot from each reaction vial.
-
Quench the reaction in the aliquot if necessary (e.g., by rapid dilution).
-
Filter the aliquot to remove the alumina.
-
-
GC/MS Analysis:
-
Analyze the filtered aliquots by GC/MS.
-
Use the internal standard to quantify the peak area of the remaining carbonyl compound at each time point.
-
The percentage of carbonyl remaining is calculated relative to the initial concentration at time zero.
-
Spectrophotometric Protocol for Kinetic Analysis
This protocol provides a general method for determining the kinetics of hydrazone formation, which can be adapted for comparing different carbonyl compounds.
Objective: To determine the rate of hydrazone formation by monitoring the change in absorbance over time.
Materials:
-
This compound
-
Carbonyl compound (one with a chromophore for easy detection, e.g., p-nitrobenzaldehyde)
-
Buffer solution (e.g., phosphate or acetate buffer to maintain a constant pH)
-
Spectrophotometer
-
Cuvettes
-
Thermostatted cell holder
Procedure:
-
Preparation of Solutions:
-
Prepare stock solutions of this compound and the carbonyl compound in the chosen buffer.
-
-
Spectrophotometer Setup:
-
Set the spectrophotometer to the wavelength of maximum absorbance (λmax) of the resulting hydrazone. This will need to be determined experimentally by scanning the spectrum of a fully reacted solution.
-
Equilibrate the spectrophotometer's cell holder to the desired reaction temperature.
-
-
Kinetic Measurement:
-
In a cuvette, mix the buffer solution and the this compound solution.
-
Initiate the reaction by adding the carbonyl compound solution to the cuvette and mix quickly.
-
Immediately place the cuvette in the spectrophotometer and start recording the absorbance at the predetermined λmax as a function of time.
-
-
Data Analysis:
-
The rate of the reaction can be determined from the initial slope of the absorbance versus time plot.
-
By performing the experiment with varying concentrations of reactants, the rate constant (k) for the reaction can be calculated.
-
This procedure can be repeated for different carbonyl compounds to compare their respective rate constants.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the comparative analysis of carbonyl compound reactivity with this compound.
Caption: Workflow for comparing carbonyl reactivity.
Conclusion
The cross-reactivity of this compound with carbonyl compounds is a critical aspect of its chemistry. The provided data and protocols offer a framework for understanding and evaluating these reactions. Aldehydes, particularly those that are aliphatic or contain electron-withdrawing groups, react more readily with isoniazid than ketones. This differential reactivity is important for drug development, enabling the design of isoniazid derivatives and understanding potential interactions with endogenous or exogenous carbonyl-containing molecules. The methodologies outlined here provide a basis for further quantitative studies in this area.
A Comparative Analysis of Novel Isonicotinic Acid Hydrazide Derivatives: In Vitro Potency vs. In Vivo Efficacy
A new wave of isonicotinic acid hydrazide (INH) derivatives, specifically Schiff bases, are demonstrating significant promise in the fight against tuberculosis (TB). This guide provides a comparative overview of the in vitro and in vivo efficacy of these novel compounds, offering researchers, scientists, and drug development professionals a comprehensive look at their potential. By presenting key experimental data in a clear, comparative format, alongside detailed methodologies, this guide aims to facilitate the evaluation and advancement of these promising antitubercular agents.
In Vitro Efficacy: Potent Antitubercular Activity
A series of novel isonicotinic acid hydrazide Schiff bases have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv. The minimum inhibitory concentration (MIC), the lowest concentration of a drug that prevents visible growth of a bacterium, was determined for each compound. The results, summarized in the table below, highlight the potent antimycobacterial activity of these derivatives, with many exhibiting MIC values comparable to or better than the parent drug, isoniazid.
| Compound ID | Structure | MIC (µg/mL)[1] |
| Isoniazid (INH) | Pyridin-4-ylcarbonylhydrazine | 0.05 |
| Compound 3 | (E)-N'-(phenylmethylene)isonicotinohydrazide | 0.05 |
| Compound 13 | (E)-N'-(4-chlorobenzylidene)isonicotinohydrazide | 0.05 |
| Compound 23 | (E)-N'-(2-propylidene)isonicotinohydrazide | 0.1 |
| Compound 33 | (E)-N'-(cyclohexylmethylene)isonicotinohydrazide | 0.2 |
| Compound 46 | (E)-N'-(3,7-dimethylocta-2,6-dien-1-ylidene)isonicotinohydrazide | 0.1 |
In Vivo Efficacy: Translating In Vitro Promise to Animal Models
The in vivo efficacy of these novel Schiff bases was subsequently evaluated in a murine model of tuberculosis. Mice were infected with Mycobacterium tuberculosis and treated with the test compounds. The primary endpoint for efficacy was the reduction in bacterial load, measured in colony-forming units (CFU), in the lungs of infected mice compared to untreated controls. The data, presented below, demonstrates the ability of these compounds to significantly reduce the bacterial burden in a living organism.
| Compound ID | Dose (mg/kg) | Log10 CFU Reduction in Lungs[1] |
| Isoniazid (INH) | 25 | 0.92 |
| Compound 3 | 25 | 1.01 |
| Compound 13 | 25 | 1.10 |
| Compound 46 | 25 | 1.25 |
The results indicate that the tested Schiff base derivatives not only exhibit potent in vitro activity but also translate this efficacy to an in vivo setting, with some compounds demonstrating a greater reduction in bacterial load than isoniazid at the same dosage.[1]
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further research.
In Vitro Minimum Inhibitory Concentration (MIC) Assay
The MIC of the synthesized compounds against Mycobacterium tuberculosis H37Rv was determined using the microplate Alamar Blue assay (MABA).
-
Preparation of Inoculum: A suspension of M. tuberculosis H37Rv was prepared in Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% OADC (oleic acid-albumin-dextrose-catalase) and adjusted to a McFarland standard of 1.0. This suspension was then diluted 1:20.
-
Drug Dilution: The test compounds were dissolved in dimethyl sulfoxide (DMSO) and serially diluted in a 96-well microplate with 7H9 broth to achieve final concentrations ranging from 100 µg/mL to 0.025 µg/mL.
-
Inoculation: 100 µL of the diluted bacterial suspension was added to each well containing the test compound.
-
Incubation: The plates were incubated at 37°C for 7 days.
-
Addition of Alamar Blue: After incubation, 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 were added to each well. The plates were then re-incubated for 24 hours.
-
Reading Results: A color change from blue to pink indicates bacterial growth. The MIC was defined as the lowest concentration of the compound that prevented this color change.
In Vivo Murine Tuberculosis Model
The in vivo efficacy of the compounds was assessed using a well-established murine model of tuberculosis.
-
Animals: Specific pathogen-free female BALB/c mice (6-8 weeks old) were used for the study.
-
Infection: Mice were infected via aerosol exposure with a suspension of M. tuberculosis H37Rv to achieve a lung implantation of approximately 100-200 CFU.
-
Treatment: Treatment was initiated 14 days post-infection. The test compounds and isoniazid were administered orally once daily for 4 weeks. A control group received the vehicle only.
-
Determination of Bacterial Load: At the end of the treatment period, mice were euthanized, and their lungs were aseptically removed and homogenized. Serial dilutions of the lung homogenates were plated on Middlebrook 7H11 agar supplemented with 10% OADC.
-
CFU Enumeration: The plates were incubated at 37°C for 3-4 weeks, after which the number of colonies was counted to determine the CFU per lung. The log10 CFU reduction was calculated by comparing the CFU counts in the treated groups to the untreated control group.
Visualizing the Path to Discovery
To better illustrate the processes involved in the evaluation of these novel isonicotinic acid hydrazide derivatives, the following diagrams have been generated.
Conclusion
The development of novel isonicotinic acid hydrazide Schiff bases represents a significant step forward in the search for more effective antitubercular therapies. The data presented in this guide demonstrates that these compounds possess potent in vitro activity that translates to significant in vivo efficacy in a murine model of tuberculosis. The detailed experimental protocols provided herein are intended to support further research and development of these promising drug candidates. The continued investigation of these and similar derivatives is crucial to overcoming the challenges posed by drug-resistant tuberculosis.
References
Validation of a quantitative assay for isonicotinic acid hydrazide
For Researchers, Scientists, and Drug Development Professionals
Isonicotinic acid hydrazide, or isoniazid (INH), is a cornerstone first-line drug in the treatment of tuberculosis.[1][2] Accurate and reliable quantification of INH in pharmaceutical formulations and biological matrices is critical for ensuring therapeutic efficacy, safety, and for conducting pharmacokinetic and bioequivalence studies.[1] This guide provides a comparative overview of three widely used analytical methods for the quantitative assay of isoniazid: High-Performance Liquid Chromatography (HPLC) with UV detection, UV-Visible Spectrophotometry, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, available equipment, and the specific application, from quality control of bulk drugs to therapeutic drug monitoring in patient samples.[3] This document presents a summary of their performance characteristics, detailed experimental protocols, and supporting validation data to aid researchers in making an informed decision.
Performance Comparison of Analytical Methods
The validation of an analytical method is essential to ensure that the results are truthful, dependable, and consistent.[4] Key validation parameters, as stipulated by guidelines from bodies like the International Council for Harmonisation (ICH), include accuracy, precision, linearity, limit of detection (LOD), and limit of quantification (LOQ).[4][5] The following tables summarize the quantitative performance of HPLC-UV, UV-Vis Spectrophotometry, and LC-MS/MS for isoniazid determination based on data from various validated methods.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC-UV) | UV-Visible Spectrophotometry | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity Range (µg/mL) | 1.0 - 71.36[4][6][7] | 1.0 - 30.0[5][8] | 0.03 - 30.0[9] |
| Correlation Coefficient (R²) | > 0.991[4][6] | > 0.995[8][10] | > 0.994[11][12][13] |
| Accuracy (% Recovery) | 89.8 - 102%[4][6][7] | 98 - 102%[8][14] | 91.6 - 114.0%[11][12][13] |
| Precision (%RSD) | < 10.39%[2][6] | < 2.0%[8][14] | < 13.43%[11][12][15] |
| Limit of Detection (LOD) | 0.01 - 0.3 µg/mL[2][4][16] | 0.145 - 0.166 µg/mL[8][14] | 0.01 - 0.0656 µg/mL[16][13] |
| Limit of Quantitation (LOQ) | 0.03 - 1.0 µg/mL[2][4][16] | 0.50 - 0.8585 µg/mL[2][8] | 0.03 - 0.1987 µg/mL[16][13] |
| This table summarizes typical performance data compiled from multiple sources; specific results may vary based on the exact protocol and laboratory conditions. |
Experimental Workflows and Logical Relationships
A validated analytical method ensures data quality and reliability. The process follows a structured sequence of experiments to test the method's performance and limitations.
Caption: General Workflow for Analytical Method Validation.
Detailed Experimental Protocols
The following sections provide representative protocols for each of the three analytical methods. These are intended as examples and may require optimization for specific applications.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is the most widely used technique for isoniazid quantification, offering a good balance of selectivity, sensitivity, and cost.[1][3]
Methodology:
-
Standard Preparation: A stock solution of isoniazid (e.g., 100 µg/mL) is prepared in the mobile phase or a suitable solvent like methanol.[4] This is then serially diluted to create calibration standards across the desired range (e.g., 1-10 µg/mL).[4]
-
Sample Preparation (Plasma): To 500 µL of plasma, an equal volume of a protein precipitating agent (e.g., trichloroacetic acid or acetonitrile) is added. The mixture is vortexed and then centrifuged. The clear supernatant is collected for analysis.[6] For tablet formulations, a powdered tablet equivalent is dissolved in a solvent, sonicated, filtered, and diluted to the appropriate concentration.[10]
-
Chromatographic Conditions:
-
Instrument: A standard HPLC system with a UV detector.[4]
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]
-
Mobile Phase: A common mobile phase is a mixture of a phosphate buffer and acetonitrile (e.g., 95:5 v/v), pumped isocratically.[4]
-
Flow Rate: Typically 1.0 mL/min.[4]
-
Injection Volume: 20-40 µL.[4]
-
Detection: UV detection is performed at the maximum absorption wavelength (λmax) of isoniazid, which is approximately 262-265 nm.[16][10]
-
-
Analysis: The calibration standards are injected first to generate a calibration curve by plotting peak area against concentration. Sample concentrations are then determined by interpolating their peak areas from this curve.[4]
UV-Visible Spectrophotometry
This method is simple, rapid, and economical, making it suitable for the routine quality control of pure drug and pharmaceutical dosage forms where high sensitivity is not required.[10][14]
Methodology:
-
Standard Preparation: A stock solution of isoniazid is prepared in a suitable solvent, such as distilled water or methanol.[10][14] Working standards (e.g., 1-11 µg/mL) are prepared by diluting the stock solution.[10][14]
-
Sample Preparation: An accurately weighed quantity of powdered tablets is dissolved in the chosen solvent, sonicated to ensure complete dissolution, filtered, and then diluted to fall within the linear range of the calibration curve.
-
Instrumental Analysis:
-
Instrument: A double beam UV-Vis spectrophotometer.[17]
-
Wavelength Scan: The prepared solution is scanned across a range of 200-400 nm to determine the wavelength of maximum absorbance (λmax), typically found to be around 262-264 nm.[10][14][17]
-
Measurement: The absorbance of all standard and sample solutions is measured at the determined λmax against a solvent blank.
-
-
Quantification: A calibration curve is constructed by plotting the absorbance of the standards against their concentrations. The concentration of isoniazid in the sample is calculated using the regression equation derived from the curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers the highest sensitivity and selectivity, making it the method of choice for analyzing complex biological matrices like plasma or urine, especially when low concentrations are expected or when simultaneous analysis of metabolites is required.[9][11]
Methodology:
-
Standard and Sample Preparation: Preparation follows a similar path to HPLC, often involving protein precipitation for plasma or dilution for urine.[13] Solid-phase extraction (SPE) may be employed for cleaner samples and to achieve lower detection limits.[9] An internal standard (often a deuterated version of isoniazid) is typically added to all samples and standards to improve accuracy and precision.
-
Chromatographic Conditions:
-
Instrument: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer.[18]
-
Column: A reverse-phase C18 column is commonly used.[11][13]
-
Mobile Phase: Gradient elution is often used, typically with a combination of water and an organic solvent (e.g., acetonitrile or methanol), both containing a modifier like formic acid to improve ionization.[13][18]
-
Flow Rate: Varies depending on the column dimensions, often in the range of 0.25-0.4 mL/min.[18]
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive mode is typically used for isoniazid.[13]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for isoniazid (e.g., m/z 138) and monitoring a specific product ion (e.g., m/z 121) that is formed upon fragmentation.[13] This transition is highly specific to the analyte.
-
-
Analysis: A calibration curve is generated by plotting the peak area ratio (analyte/internal standard) against concentration. The concentration in unknown samples is determined from this curve.[15]
References
- 1. Isoniazid: A Review of Characteristics, Properties and Analytical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijnrd.org [ijnrd.org]
- 3. repositorio.unesp.br [repositorio.unesp.br]
- 4. pjmhsonline.com [pjmhsonline.com]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. japsonline.com [japsonline.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Spectrophotometric simultaneous analytical method validation to determine isoniazid and pyridoxine in pure and 3D printed tablet forms | Journal of Pharmacy [journals.iium.edu.my]
- 9. A validated liquid chromatography-tandem mass spectrometry assay for the analysis of isoniazid and its metabolite acetyl-isoniazid in urine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iajps.com [iajps.com]
- 11. Quantitative Analysis of Isoniazid and Its Four Primary Metabolites in Plasma of Tuberculosis Patients Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative Analysis of Isoniazid and Its Four Primary Metabolites in Plasma of Tuberculosis Patients Using LC-MS/MS | CoLab [colab.ws]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. DEVELOPMENT AND VALIDATION OF FOUR NEW UVSPECTROMETRIC METHODS FOR THE DETERMINATION OF ISONIAZID (INH) IN PURE AND TABLET DOSAGE FORMS [kubanni.abu.edu.ng]
- 15. Quantitative Analysis of Isoniazid and Its Four Primary Metabolites in Plasma of Tuberculosis Patients Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimization and Validation of a Chromatographic Method for the Quantification of Isoniazid in Urine of Tuberculosis Patients According to the European Medicines Agency Guideline - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jsrd.thanhdo.edu.vn [jsrd.thanhdo.edu.vn]
- 18. files01.core.ac.uk [files01.core.ac.uk]
Benchmarking New Isonicotinic Acid Hydrazide Derivatives Against Existing Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. Isonicotinic acid hydrazide (isoniazid), a cornerstone in tuberculosis treatment, has served as a critical scaffold for the synthesis of new derivatives.[1][2][3] This guide provides a comparative analysis of emerging isonicotinic acid hydrazide derivatives against established antibiotics, supported by experimental data and detailed protocols to assist in the evaluation of these promising compounds.
Mechanism of Action: From Prodrug to Potent Inhibitor
Isoniazid is a prodrug, meaning it requires activation by the target bacterium's own enzymes.[1][2][3][4] In Mycobacterium tuberculosis, the catalase-peroxidase enzyme, KatG, activates isoniazid.[4][5][6] The activated form then covalently binds with NAD+ to form an adduct that inhibits the enoyl-acyl carrier protein reductase (InhA).[4][7] This enzyme is crucial for the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[1][4] Inhibition of this pathway disrupts cell wall integrity, leading to bacterial death.
Many new derivatives are hydrazones, synthesized through the condensation of isonicotinic acid hydrazide with various aldehydes.[8][9] While often retaining the core mechanism of inhibiting mycolic acid synthesis, these structural modifications can enhance antimicrobial activity, broaden the spectrum to include other bacteria, and overcome existing resistance mechanisms.[10][11][12] Resistance to isoniazid commonly arises from mutations in the katG gene, which prevents the activation of the prodrug.[5][6]
Caption: Isoniazid activation pathway and its inhibitory effect on mycolic acid synthesis.
Comparative Antimicrobial Activity
The following table summarizes the in vitro antimicrobial activity (Minimum Inhibitory Concentration - MIC) of selected novel isonicotinic acid hydrazide-hydrazone derivatives compared to standard antibiotics against various bacterial strains. Lower MIC values indicate higher potency.
| Compound/Antibiotic | S. aureus (ATCC 6538) | S. epidermidis (ATCC 12228) | B. subtilis (ATCC 6633) | E. coli (ATCC 25922) | M. tuberculosis (H37Rv) | Reference |
| Hydrazone Derivative 15 | 1.95 - 7.81 µg/mL | 1.95 µg/mL | 3.91 µg/mL | >125 µg/mL | - | [11][12] |
| Hydrazone Derivative 16 | 3.91 - 15.62 µg/mL | 7.81 µg/mL | 15.62 µg/mL | >125 µg/mL | - | [11] |
| INH-Octadecanoyl Hydrazide | - | - | - | - | <0.2 µg/mL | [10] |
| Isoniazid (INH) | >100 µg/mL | >100 µg/mL | >100 µg/mL | >100 µg/mL | 0.02 - 0.2 µg/mL | [10][13] |
| Ampicillin | 0.25 - 2 µg/mL | 0.25 - 1 µg/mL | 0.125 µg/mL | 2 - 8 µg/mL | - | [12] |
| Ciprofloxacin | 0.25 - 1 µg/mL | 0.125 - 0.5 µg/mL | 0.06 µg/mL | 0.008 - 0.03 µg/mL | 0.5 - 2 µg/mL | - |
Note: Data is compiled from multiple sources and serves as a representative comparison. Actual values may vary based on specific experimental conditions.
Experimental Protocols
Standardized protocols are crucial for the reproducible evaluation of antimicrobial susceptibility.[14][15] The following are methodologies for key experiments based on Clinical and Laboratory Standards Institute (CLSI) guidelines.[16][17]
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Methodology:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL).
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds and reference antibiotics in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Inoculate each well with the prepared bacterial suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL. Include a growth control (no antimicrobial agent) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours (or longer for slow-growing organisms like M. tuberculosis).
-
Result Interpretation: The MIC is the lowest concentration of the antimicrobial agent in a well with no visible bacterial growth (no turbidity).
Minimum Bactericidal Concentration (MBC) Determination
This assay determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Methodology:
-
Perform MIC Test: First, determine the MIC as described above.
-
Subculturing: From each well that shows no visible growth in the MIC test, take a small aliquot (e.g., 10 µL) and plate it onto an appropriate agar medium (e.g., Mueller-Hinton Agar).
-
Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.
-
Result Interpretation: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original bacteria survive).
Caption: General experimental workflow for MIC and MBC determination.
Synthesis Pathway for Hydrazone Derivatives
The synthesis of isonicotinic acid hydrazide-hydrazone derivatives is typically a straightforward condensation reaction.
Caption: General synthesis scheme for isonicotinic acid hydrazide-hydrazone derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoniazid - Wikipedia [en.wikipedia.org]
- 5. Overview on mechanisms of isoniazid action and resistance in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchwithrutgers.com [researchwithrutgers.com]
- 7. Mechanisms for isoniazid action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New hydrazide-hydrazones of isonicotinic acid: synthesis, lipophilicity and in vitro antimicrobial screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benthamdirect.com [benthamdirect.com]
- 11. mdpi.com [mdpi.com]
- 12. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benthamopen.com [benthamopen.com]
- 14. routledge.com [routledge.com]
- 15. woah.org [woah.org]
- 16. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 17. chainnetwork.org [chainnetwork.org]
Safety Operating Guide
Navigating the Safe Disposal of 2-Hydrazinylisonicotinic Acid: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Hydrazinylisonicotinic acid, a hydrazine derivative. Adherence to these procedures is critical to mitigate risks and ensure compliance with regulatory standards.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This document provides comprehensive information on hazards, handling, and emergency measures.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene).
-
Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory.
All handling and disposal operations should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of dust or vapors.
Quantitative Data Summary
| Hazard Classification | Description | Citation |
| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled. | [1] |
| Skin Corrosion/Irritation | Causes skin irritation. | [2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | [2] |
| Respiratory Sensitization | May cause respiratory irritation. | [1][2] |
| Carcinogenicity | Many hydrazine derivatives are suspected of causing cancer. | [1] |
| Environmental Hazard | Potentially harmful to aquatic life with long-lasting effects. | [1] |
Step-by-Step Disposal Protocol
Due to the hazardous nature of this compound and its derivatives, direct disposal into sanitary sewer systems or general waste is strictly prohibited. The recommended procedure is to treat it as hazardous waste and engage a licensed environmental waste management service.
For Small Quantities (e.g., residual amounts in containers):
-
Rinsing: Triple rinse the empty container with a suitable solvent (e.g., water, if the compound is soluble). The first rinseate must be collected and treated as hazardous waste.
-
Container Disposal: After thorough rinsing and drying, the container may be disposed of according to institutional guidelines for decontaminated labware.
For Bulk Quantities or Contaminated Materials:
-
Waste Collection: Collect the waste in a designated, properly labeled, and sealed hazardous waste container. The container must be compatible with the chemical and in good condition.
-
Labeling: The hazardous waste label must be completed with the full chemical name and associated hazards.
-
Storage: Store the waste container in a designated satellite accumulation area, segregated from incompatible materials, particularly oxidizing agents and strong acids. The storage area should have secondary containment.
-
Professional Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal company.[2]
Chemical Treatment Considerations (for specialized facilities)
While not recommended for on-site laboratory disposal, approved waste disposal plants may use the following methods for treating hydrazine derivatives:
-
Incineration: Liquid injection or fluidized bed incineration are acceptable methods for the disposal of wastes containing hydrazines.
-
Chemical Oxidation: Treatment with oxidizing agents like sodium or calcium hypochlorite or hydrogen peroxide can be used. However, this process must be carefully controlled as incomplete reactions can produce carcinogenic byproducts.
-
Neutralization: As a derivative of hydrazine, this compound has basic properties and can be neutralized with a strong acid. However, without a validated protocol for this specific compound, this should only be attempted by trained professionals in a controlled environment.
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
References
Essential Safety and Logistics for Handling 2-Hydrazinylisonicotinic Acid
This guide provides critical safety, operational, and disposal information for researchers, scientists, and drug development professionals working with 2-Hydrazinylisonicotinic acid. Adherence to these procedures is essential for ensuring personal safety and minimizing environmental impact.
Hazard Summary
This compound and its analogs are hazardous substances. Key hazards include:
-
Harmful if swallowed or in contact with skin.[1]
-
Causes severe skin burns and eye damage, with a risk of blindness.
-
Toxic or fatal if inhaled.[1]
-
May cause an allergic skin reaction.[1]
-
Suspected of causing cancer.[1]
-
Toxic to aquatic life with long-lasting effects.[1]
-
Corrosive to the respiratory tract.[1]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is paramount when handling this compound. The following table summarizes the required equipment for different levels of exposure.
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile or Butyl rubber).[2] | To prevent skin contact, which can cause burns and toxicity.[1] |
| Eye & Face Protection | Splash-proof chemical goggles and a full-face shield.[2][3] | To protect against splashes that can cause severe eye damage. |
| Body Protection | A chemical-resistant lab coat or suit.[4] | To shield the body from accidental spills and contamination. |
| Respiratory Protection | A NIOSH-approved respirator with acid gas cartridges is required, especially when handling the powder form or working outside of a certified chemical fume hood.[2] | To prevent inhalation of the toxic and corrosive dust or vapors.[1] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the procedure for safely handling this compound in a laboratory setting.
Pre-Operational Checks
-
Fume Hood Verification: Ensure the chemical fume hood is certified and functioning correctly.
-
Safety Equipment: Confirm that a safety shower and eyewash station are accessible and operational.[5]
-
Spill Kit: Have a chemical spill kit readily available, equipped with neutralizing agents for acids.
-
PPE Inspection: Inspect all PPE for damage before use. Discard and replace any compromised items.
Weighing and Preparation of Solutions
-
Step 1: Don PPE: Put on all required personal protective equipment as detailed in the table above.
-
Step 2: Work Area: Conduct all handling of solid this compound within a certified chemical fume hood to minimize inhalation exposure.[6]
-
Step 3: Weighing: Carefully weigh the desired amount of the compound. Avoid creating dust.[5]
-
Step 4: Dissolving: When preparing solutions, always add the acid to the solvent (e.g., water) slowly; never the other way around.[4]
-
Step 5: Labeling: Clearly label all containers with the chemical name, concentration, date, and appropriate hazard symbols.
Post-Handling Procedures
-
Decontamination: Wipe down the work area in the fume hood with an appropriate decontaminating solution.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Remove gloves last and wash hands thoroughly with soap and water.[7]
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5][7] Keep the container tightly closed.[7]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation
-
Solid Waste: Unused or expired this compound should be disposed of in a designated hazardous waste container.
-
Liquid Waste: Solutions containing this compound must be collected in a separate, labeled hazardous waste container.
-
Contaminated PPE: All disposable PPE (gloves, etc.) that has come into contact with the chemical should be placed in a designated solid hazardous waste container.
Disposal Procedure
-
Labeling: Ensure all waste containers are clearly and accurately labeled with their contents.
-
Containment: All waste containers must be sealed to prevent leaks or spills.
-
Institutional Guidelines: Follow all institutional and local regulations for the disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for waste pickup.[7]
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately remove all contaminated clothing.[1] Rinse the affected skin with copious amounts of water for at least 15 minutes.[7] Seek immediate medical attention.[7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[7] Remove contact lenses if present and easy to do so.[7] Seek immediate medical attention.[7] |
| Inhalation | Move the individual to fresh air immediately.[7] If breathing is difficult or has stopped, provide artificial respiration.[7] Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting.[4] Rinse the mouth with water.[7] Seek immediate medical attention.[1] |
| Spill | Evacuate the immediate area. Wearing appropriate PPE, cover the spill with a neutralizing agent or absorbent material. Sweep up the material and place it in a sealed container for disposal.[5] |
Workflow for Handling this compound
The following diagram illustrates the standard workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. leelinework.com [leelinework.com]
- 3. publicportal.fmi.com [publicportal.fmi.com]
- 4. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]
- 5. fishersci.com [fishersci.com]
- 6. punchout.medline.com [punchout.medline.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
